Spiro[3.5]nonane-7-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
spiro[3.5]nonane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c11-9(12)8-2-6-10(7-3-8)4-1-5-10/h8H,1-7H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXCQNVQAKNSHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC(CC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704682 | |
| Record name | Spiro[3.5]nonane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086399-15-6 | |
| Record name | Spiro[3.5]nonane-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086399-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[3.5]nonane-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50704682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spiro[3.5]nonane-7-carboxylic acid: A Technical Guide for Advanced Research and Development
Abstract
Spirocyclic scaffolds have emerged as a pivotal design element in modern medicinal chemistry, offering a pathway to escape the confines of "flatland" and explore novel chemical space with enhanced three-dimensional complexity.[1][2] Among these, the spiro[3.5]nonane framework presents a unique conformational rigidity and vectoral projection of substituents that is of significant interest in drug design. This technical guide provides an in-depth exploration of Spiro[3.5]nonane-7-carboxylic acid, a key building block for the synthesis of innovative therapeutics. We will delve into its chemical identity, physicochemical properties, a proposed synthetic pathway, potential applications in drug discovery, and essential safety and handling protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their research endeavors.
Core Compound Identity
This compound is a spirocyclic compound featuring a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, with a carboxylic acid functional group on the cyclohexane ring.
| Identifier | Value | Source |
| CAS Number | 1086399-15-6 | [3][4][5] |
| Molecular Formula | C10H16O2 | [3][5] |
| Molecular Weight | 168.23 g/mol | [4][5] |
| IUPAC Name | This compound | |
| Appearance | Colorless solid (Predicted) | [3] |
Physicochemical Properties (Predicted)
The following table summarizes the predicted physicochemical properties of this compound. These values are computationally derived and provide a useful starting point for experimental design.
| Property | Predicted Value | Source |
| Boiling Point | 291.7 ± 8.0 °C | [3] |
| Density | 1.10 ± 0.1 g/cm³ | [3] |
Synthesis and Mechanism
The construction of the spirocyclic core is a critical challenge in the synthesis of compounds like this compound.[6] While a specific, validated, large-scale synthesis for this exact molecule is not extensively documented in publicly available literature, a plausible and commonly employed approach for creating similar spirocyclic carboxylic acids is through a malonic ester synthesis.[7] This method involves the formation of the spirocyclic diester, followed by hydrolysis and decarboxylation.
Proposed Synthetic Workflow
The following diagram outlines a generalized, two-stage synthetic protocol for this compound, based on established chemical principles for the synthesis of spirocyclic compounds.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol (Generalized)
This protocol is a representative procedure based on the principles of malonic ester synthesis for spirocyclic compounds.[7]
Stage 1: Formation of Diethyl spiro[3.5]nonane-7,7-dicarboxylate
-
Under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide (2.2 equivalents) in anhydrous ethanol in a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Cool the solution to 0°C using an ice bath.
-
Add diethyl malonate (1.0 equivalent) dropwise to the cooled sodium ethoxide solution with continuous stirring.
-
Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Add 1,4-dibromobutane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 12-24 hours. The progress of the reaction should be monitored by an appropriate technique (e.g., TLC or GC-MS).
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl spiro[3.5]nonane-7,7-dicarboxylate.
Stage 2: Hydrolysis and Decarboxylation
-
Dissolve the purified diethyl spiro[3.5]nonane-7,7-dicarboxylate in a mixture of ethanol and a 20% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 12 hours to facilitate the hydrolysis of the esters.
-
Cool the reaction mixture and carefully acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the final product, this compound, with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
The final product can be further purified by recrystallization or column chromatography.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in the synthesis of more complex molecules for pharmaceutical applications.[3] The rigid, three-dimensional nature of the spiro[3.5]nonane core is a desirable feature in modern drug design, as it allows for precise positioning of pharmacophoric groups in three-dimensional space.[1] This can lead to improved target affinity, selectivity, and pharmacokinetic properties.
The carboxylic acid functionality serves as a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.[6] These derivatizations allow for the incorporation of the spiro[3.5]nonane scaffold into a wide range of molecular architectures.
Spirocyclic structures are increasingly found in approved drugs, demonstrating their clinical relevance.[8] The incorporation of spirocycles can enhance metabolic stability and improve physicochemical properties such as solubility and lipophilicity.[1]
Safety, Handling, and Storage
As a research chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood.[9][10][11]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles are mandatory.[11][12]
-
Hand Protection: Wear suitable chemical-resistant gloves.[11][12]
-
Skin and Body Protection: A lab coat and appropriate clothing should be worn to prevent skin contact.[11]
Handling:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[9][10][11]
-
Do not eat, drink, or smoke when using this product.[10][11]
Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[10]
-
Recommended storage conditions may vary by supplier, with some suggesting storage at room temperature while others recommend refrigerated or frozen storage for long-term stability.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
In Case of Skin Contact: Wash off with soap and plenty of water.[12]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting.[11]
In all cases of exposure, seek medical advice.[12]
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery and development. Its rigid spirocyclic core and functional carboxylic acid handle provide a robust platform for creating a diverse range of derivatives. While detailed experimental data for this specific compound is limited in the public domain, established synthetic methodologies for similar structures provide a clear path forward for its preparation and utilization in research settings. As the demand for novel chemical scaffolds in medicinal chemistry continues to grow, the importance of compounds like this compound is set to increase.
References
- 1. Spiro Compounds [chemenu.com]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [guidechem.com]
- 4. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]
- 5. appretech.com [appretech.com]
- 6. This compound | 1086399-15-6 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. angenechemical.com [angenechemical.com]
An In-depth Technical Guide to Spiro[3.5]nonane-7-carboxylic acid: A Structurally Unique Scaffold for Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the landscape of modern drug discovery, there is a continuous drive to explore novel chemical space to identify next-generation therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles. A significant shift away from flat, aromatic structures towards more three-dimensional (3D) molecular frameworks has been a key trend. Spirocycles, characterized by two rings sharing a single carbon atom, are at the forefront of this movement. Their rigid, well-defined 3D geometries offer a unique platform for the precise spatial orientation of functional groups, enabling optimized interactions with biological targets.[1]
This guide focuses on Spiro[3.5]nonane-7-carboxylic acid, a fascinating molecule that combines the rigidity of the spiro[3.5]nonane core with the versatile functionality of a carboxylic acid. This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[2] We will delve into its molecular structure, stereochemical intricacies, plausible synthetic strategies, and its potential in the realm of drug development, drawing insights from closely related and well-studied analogues.
Molecular Structure and Physicochemical Properties
This compound possesses a unique bicyclic structure where a cyclobutane ring is fused to a cyclohexane ring through a common spiro carbon atom. The carboxylic acid moiety is attached to the C7 position of the cyclohexane ring.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆O₂ | [2] |
| Molecular Weight | 168.23 g/mol | [2] |
| CAS Number | 1086399-15-6 | [2] |
| Appearance | Colorless solid (predicted) | [2] |
| Boiling Point | 291.7±8.0 °C (Predicted) | [2] |
| Density | 1.10±0.1 g/cm³ (Predicted) | [2] |
Stereochemistry and Conformational Analysis: A Tale of Two Isomers
The stereochemistry of this compound is a critical aspect that significantly influences its interaction with chiral biological systems. The presence of the carboxylic acid group on the cyclohexane ring gives rise to two diastereomers: cis and trans. These isomers are defined by the relative orientation of the carboxylic acid group with respect to the plane of the cyclobutane ring.
In the chair conformation of the cyclohexane ring, any substituent can occupy either an axial or an equatorial position. The interconversion between these two chair forms is known as a ring flip.[3] For monosubstituted cyclohexanes, the conformation where the substituent is in the more spacious equatorial position is generally more stable due to the avoidance of steric hindrance, specifically 1,3-diaxial interactions.[4]
-
Trans-Spiro[3.5]nonane-7-carboxylic acid: In the trans isomer, the carboxylic acid group and the cyclobutane ring are on opposite sides of the cyclohexane ring's average plane. In the most stable chair conformation, the bulky spiro-fused cyclobutane can be considered to be in an "equatorial-like" position relative to the other carbons in the cyclohexane ring. To minimize steric strain, the carboxylic acid group would also preferentially occupy an equatorial position. This results in a diequatorial arrangement, which is generally the most stable conformation for 1,4-disubstituted cyclohexanes.
-
Cis-Spiro[3.5]nonane-7-carboxylic acid: In the cis isomer, the carboxylic acid group and the cyclobutane ring are on the same side of the cyclohexane ring's average plane. This necessitates that one substituent occupies an axial position while the other is equatorial. Due to the significant steric bulk of the spiro-fused cyclobutane, it is highly likely to dominate the conformational preference, forcing the carboxylic acid group into an axial position. This axial orientation would be in equilibrium with the less stable ring-flipped conformer where the carboxylic acid is equatorial and the spiro system is axial.
Caption: Conformational isomers of trans- and cis-Spiro[3.5]nonane-7-carboxylic acid.
Plausible Synthetic Strategies
Proposed Retrosynthetic Analysis
A logical retrosynthetic pathway would involve the disconnection of the carboxylic acid group, suggesting a precursor such as a nitrile or an ester that can be hydrolyzed. The spirocyclic core could be constructed via a cyclization reaction.
References
Predicted NMR and mass spectrometry data for Spiro[3.5]nonane-7-carboxylic acid
An In-Depth Technical Guide to the Predicted Spectroscopic Data of Spiro[3.5]nonane-7-carboxylic acid
Introduction
Spirocyclic systems, characterized by two rings sharing a single carbon atom, are of significant interest in medicinal chemistry due to their rigid three-dimensional structures which can lead to enhanced binding affinity and metabolic stability.[1] this compound, a molecule combining a cyclobutane and a cyclohexane ring, presents a unique structural framework. Accurate structural elucidation is paramount in the development of any novel chemical entity. This guide provides a detailed prediction of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational analytical fingerprint for researchers. The principles outlined herein are based on established spectroscopic rules and data from analogous structures.
Molecular Structure and Atom Numbering
To facilitate a clear discussion of the predicted spectral data, the following numbering scheme will be used for this compound.
Caption: Molecular structure of this compound with atom numbering.
Predicted ¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is predicted to exhibit complex multiplets due to the rigid bicyclic structure and the presence of numerous diastereotopic protons. Protons on carbons adjacent to the carbonyl group are expected to be deshielded and resonate further downfield.[2]
-
Carboxylic Acid Proton (H on O2): This proton is expected to appear as a broad singlet far downfield, typically in the 10-12 ppm region. Its broadness is a result of hydrogen bonding and chemical exchange.[3]
-
Proton at C7 (H7): This proton is alpha to the carbonyl group and will be deshielded, likely appearing in the 2.0-3.0 ppm range.[2] Its multiplicity will be a complex multiplet due to coupling with adjacent protons on C6 and C8.
-
Cyclohexane Ring Protons (H5, H6, H8): These protons will resonate in the typical aliphatic region (1.2-2.0 ppm). Due to the conformational rigidity of the spiro system, the axial and equatorial protons at each position are chemically non-equivalent and will exhibit complex splitting patterns (geminal and vicinal coupling).
-
Cyclobutane Ring Protons (H1, H2, H3): Protons on the four-membered ring are also expected in the 1.5-2.2 ppm range. The ring strain and constrained geometry will lead to significant overlap and complex multiplets.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
|---|---|---|---|---|
| COOH | 10.0 - 12.0 | br s | - | 1H |
| H7 | 2.2 - 2.6 | m | - | 1H |
| H1, H2, H3, H5, H6, H8 | 1.2 - 2.2 | m | - | 14H |
Predicted ¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum is predicted to show 9 distinct signals, corresponding to the 9 chemically non-equivalent carbon atoms in the structure (assuming the two carbons ortho and meta to the carboxyl group on the cyclohexane ring are non-equivalent due to the fixed conformation).
-
Carbonyl Carbon (C9): The carboxyl carbon will be the most deshielded, appearing in the 160-185 ppm range, which is characteristic for carboxylic acids.[3]
-
Spiro Carbon (C4): The quaternary spiro carbon is a key structural feature. Its chemical shift is expected to be in the 30-50 ppm range, influenced by the strain of the two connected rings.
-
Carbons of the Cyclohexane and Cyclobutane Rings: The remaining seven sp³ hybridized carbons will appear in the aliphatic region, typically between 20-50 ppm. The carbon alpha to the carboxyl group (C7) will be slightly downfield compared to the others.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C9 (C=O) | 175 - 185 |
| C7 | 40 - 50 |
| C4 (Spiro) | 35 - 50 |
| C5, C8 | 25 - 40 |
| C6 | 20 - 35 |
| C1, C3 | 20 - 35 |
| C2 | 15 - 30 |
Predicted Mass Spectrometry (MS) Analysis
The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule, which is crucial for confirming its structure. The molecular formula for this compound is C₁₀H₁₆O₂.
-
Molecular Weight: 168.23 g/mol
-
Molecular Ion (M⁺•): An electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 168. However, for some carboxylic acids, this peak can be weak.[4]
Predicted Fragmentation Pathway: Carboxylic acids exhibit characteristic fragmentation patterns. The most common cleavages occur adjacent to the carbonyl group.[5]
-
Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond can lead to the formation of an acylium ion. This would result in a fragment at m/z = 151 (M - 17).
-
Loss of a Carboxyl Radical (•COOH): Cleavage of the bond between C7 and the carboxyl group can result in the loss of the entire carboxylic acid moiety. This would produce a fragment at m/z = 123 (M - 45).
-
Formation of an Acylium Ion: A common fragmentation for carboxylic acid derivatives is the formation of the R-CO⁺ acylium ion.[2] For this molecule, this would correspond to the [M-OH]⁺ ion at m/z = 151 .
-
Ring Fragmentation: The spirocyclic aliphatic rings may undergo fragmentation, leading to a complex pattern of lower mass ions.
Caption: Predicted major fragmentation pathways in EI-MS.
Table 3: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Identity |
|---|---|
| 168 | Molecular Ion [M]⁺• |
| 151 | [M - •OH]⁺ |
| 123 | [M - •COOH]⁺ |
Experimental Protocols
1. High-Resolution NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Data Acquisition:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Shim the magnetic field to achieve optimal resolution.
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon correlations and aid in definitive peak assignments.
-
2. High-Resolution Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Data Acquisition (Electron Ionization - GC/MS):
-
Inject the sample into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Use a suitable GC column and temperature program to separate the analyte from any impurities.
-
Acquire the mass spectrum using Electron Ionization (EI) at 70 eV.
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
-
Summary
The structural elucidation of this compound can be confidently achieved through a combination of NMR and MS techniques. Key predicted spectral features to look for are:
-
¹H NMR: A broad singlet for the carboxylic acid proton above 10 ppm and complex aliphatic multiplets between 1.2 and 2.6 ppm.
-
¹³C NMR: A carbonyl carbon signal around 175-185 ppm and a characteristic quaternary spiro-carbon signal between 35-50 ppm.
-
MS: A molecular ion at m/z = 168, with major fragments corresponding to the loss of •OH (m/z = 151) and •COOH (m/z = 123).
This guide provides a robust predictive framework for the analytical characterization of this compound, serving as a valuable resource for researchers in synthetic and medicinal chemistry.
References
An In-depth Technical Guide to the Isomers of Spiro[3.5]nonane-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spirocyclic scaffolds have emerged as a compelling structural motif in modern medicinal chemistry, prized for the three-dimensional complexity and conformational rigidity they impart to bioactive molecules. The spiro[3.5]nonane framework, which features a cyclobutane ring fused to a cyclohexane ring through a single quaternary carbon, offers a unique topographical landscape for ligand-target interactions. This technical guide provides a comprehensive exploration of the isomers of spiro[3.5]nonane-carboxylic acid, a key building block for accessing this valuable chemical space. We will delve into the stereochemical nuances of these molecules, outline synthetic strategies for accessing specific isomers, detail analytical methodologies for their separation and characterization, and discuss their applications in drug discovery. This document is intended to serve as a foundational resource for researchers seeking to leverage the unique properties of the spiro[3.5]nonane core in the design of next-generation therapeutics.
The Spiro[3.5]nonane Scaffold: A Gateway to Three-Dimensionality
The "Escape from Flatland" paradigm has highlighted the limitations of traditional, planar aromatic structures in drug design and has spurred the exploration of scaffolds with a higher fraction of sp3-hybridized carbons (Fsp3). Spirocycles, by their very nature, are inherently three-dimensional, offering a rigid framework that can orient substituents in precise vectors, thereby enhancing potency and selectivity for biological targets.[1] The spiro[3.5]nonane core, in particular, presents an intriguing combination of a strained four-membered ring and a flexible six-membered ring, creating a unique conformational profile that can be exploited in drug design.
The introduction of a carboxylic acid functionality onto this scaffold provides a versatile handle for further chemical elaboration, enabling the construction of diverse compound libraries for screening. The positional isomerism of the carboxylic acid group on the spiro[3.5]nonane framework gives rise to distinct molecular shapes and properties. This guide will focus on the synthesis and characterization of the primary positional isomers: spiro[3.5]nonane-1-carboxylic acid, spiro[3.5]nonane-7-carboxylic acid, and spiro[3.5]nonane-9-carboxylic acid.
Stereoisomerism in Spiro[3.5]nonane-carboxylic Acids
The isomeric complexity of spiro[3.5]nonane-carboxylic acids extends beyond the position of the carboxyl group. The presence of stereocenters gives rise to both diastereomers and enantiomers, each of which can exhibit distinct biological activities.
-
Spiro[3.5]nonane-1-carboxylic acid: The carbon atom to which the carboxylic acid is attached (C1) is a stereocenter. Furthermore, the relative orientation of the substituent on the cyclobutane ring with respect to the cyclohexane ring can lead to cis and trans diastereomers. This results in two pairs of enantiomers: (1R, cis), (1S, cis), (1R, trans), and (1S, trans). The conformational rigidity of the cyclobutane ring makes the distinction between these diastereomers particularly significant for molecular recognition by biological targets.
-
This compound: The C7 carbon on the cyclohexane ring is a stereocenter, leading to a pair of enantiomers, (7R)- and (7S)-spiro[3.5]nonane-7-carboxylic acid.
-
Spiro[3.5]nonane-9-carboxylic acid: This isomer is achiral as the carboxylic acid is attached to the spiro carbon, which is not a stereocenter.
The following diagram illustrates the different positional isomers of spiro[3.5]nonane-carboxylic acid.
Caption: Positional isomers of spiro[3.5]nonane-carboxylic acid.
Synthetic Strategies for Accessing Spiro[3.5]nonane-carboxylic Acid Isomers
The synthesis of spiro[3.5]nonane-carboxylic acids can be challenging due to the inherent ring strain of the cyclobutane moiety and the need for stereocontrol. Several strategies have been proposed, often involving multi-step sequences.
Synthesis of Spiro[3.5]nonane-9-carboxylic Acid
A plausible and commonly cited approach for the synthesis of spiro[3.5]nonane-9-carboxylic acid is through a malonic ester synthesis.[2] This method involves the formation of the spirocyclic diester followed by hydrolysis and decarboxylation.
Experimental Protocol: Generalized Malonic Ester Synthesis
-
Formation of the Spirocyclic Diester:
-
To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane (1.1 eq.) dropwise and heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield diethyl spiro[3.5]nonane-9,9-dicarboxylate.[2]
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the purified diester in a mixture of ethanol and a 20% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude spiro[3.5]nonane-9-carboxylic acid can be further purified by recrystallization or column chromatography.[2]
-
An alternative, more elaborate synthetic route starting from cyclobutanone has also been proposed, as illustrated in the workflow below.[3]
Caption: Multi-step synthesis of Spiro[3.5]nonane-9-carboxylic acid.[3]
Stereoselective Synthesis of Spiro[3.5]nonane-1-carboxylic Acid
The synthesis of specific stereoisomers of spiro[3.5]nonane-1-carboxylic acid is significantly more complex and not well-documented in the literature. However, strategies employed for analogous spirocyclic systems, such as spiro[3.3]heptanes, can provide valuable insights.[4] Key transformations could include:
-
[2+2] Cycloaddition: A [2+2] cycloaddition of a ketene with an appropriately substituted exocyclic methylene cyclohexane could be a viable route to construct the cyclobutane ring.
-
Meinwald Rearrangement: A Lewis acid-catalyzed rearrangement of a suitably substituted oxaspiro-octane derivative could be employed to form the spiro[3.5]nonane skeleton.[4]
-
Diastereomer Separation: For racemic or diastereomeric mixtures, chromatographic separation, potentially after derivatization with a chiral auxiliary, would be necessary to isolate the pure stereoisomers.
Analytical Characterization and Separation of Isomers
The structural elucidation and separation of the isomers of spiro[3.5]nonane-carboxylic acid rely on a combination of spectroscopic and chromatographic techniques.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon skeleton and the position of the carboxylic acid group. 2D NMR techniques such as COSY, HSQC, and HMBC can be used to definitively assign proton and carbon signals. For the stereoisomers of spiro[3.5]nonane-1-carboxylic acid, the coupling constants and nuclear Overhauser effect (NOE) data can help determine the relative stereochemistry (cis vs. trans).
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. Electron ionization (EI) mass spectrometry will typically show characteristic fragmentation patterns that can aid in structural identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups, particularly the broad O-H stretch of the carboxylic acid and the sharp C=O stretch of the carbonyl group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for a Generic Spiro[3.5]nonane-carboxylic Acid (Based on analogous structures)
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carboxyl (COOH) | 10.0 - 12.0 (br s) | 175 - 185 |
| CH attached to COOH | 2.5 - 3.5 (m) | 40 - 50 |
| Spiro Carbon | - | 45 - 55 |
| Cyclohexane CH₂ | 1.2 - 1.9 (m) | 25 - 40 |
| Cyclobutane CH₂ | 1.8 - 2.4 (m) | 20 - 35 |
Note: These are generalized predicted values and will vary depending on the specific isomer and stereochemistry.
Chiral Separation by High-Performance Liquid Chromatography (HPLC)
The separation of enantiomers is crucial, as they often exhibit different pharmacological and toxicological profiles. Chiral HPLC is the method of choice for this purpose. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly effective for resolving chiral carboxylic acids.[5][6][7]
Experimental Protocol: Illustrative Chiral HPLC Method Development
This protocol is based on established methodologies for separating chiral compounds and should be optimized for the specific spiro[3.5]nonane-carboxylic acid isomer.
-
Column Selection:
-
Mobile Phase Screening:
-
A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol).
-
Begin with a screening gradient to identify a suitable mobile phase composition. For example, a gradient of 5% to 50% isopropanol in hexane.
-
To improve peak shape and resolution for carboxylic acids, it is often necessary to add a small amount of an acidic modifier, such as trifluoroacetic acid (TFA) or acetic acid (typically 0.1%).
-
-
Method Optimization:
-
Once a promising mobile phase composition is identified, optimize the separation by adjusting the isocratic ratio of the alcohol modifier.
-
Vary the column temperature. Lower temperatures often improve enantioselectivity.
-
Adjust the flow rate to optimize resolution and analysis time.
-
Caption: A typical workflow for developing a chiral HPLC separation method.
Applications in Drug Discovery and Medicinal Chemistry
While specific applications of spiro[3.5]nonane-carboxylic acid isomers are not extensively documented in publicly available literature, the broader class of spiro[3.5]nonane derivatives has shown significant promise in drug discovery. The rigid, three-dimensional nature of this scaffold makes it an attractive starting point for the design of potent and selective ligands.
A notable example is the successful development of 7-azaspiro[3.5]nonane derivatives as potent agonists for the G-protein coupled receptor (GPCR) GPR119, which is a target for the treatment of type 2 diabetes.[8] This demonstrates the potential of the spiro[3.5]nonane core to serve as a framework for interacting with complex biological targets.
The carboxylic acid functionality of the title compounds provides a key point for diversification. It can be readily converted to a wide range of other functional groups, such as amides, esters, and alcohols, allowing for the systematic exploration of the structure-activity relationship (SAR) around the spirocyclic core.
Table 2: Potential Applications of Spiro[3.5]nonane-carboxylic Acid Derivatives
| Derivative Type | Synthetic Transformation | Potential Therapeutic Area | Rationale |
| Amide Library | Amide coupling with diverse amines | CNS disorders, Oncology | The rigid scaffold can position substituents to interact with specific receptor pockets. |
| Ester Prodrugs | Esterification | Improved Pharmacokinetics | The carboxylic acid can be masked as an ester to improve cell permeability and oral bioavailability. |
| Bioisosteric Replacement | Conversion to tetrazoles, etc. | Various | The carboxylic acid can be replaced with other acidic functional groups to modulate physicochemical properties. |
Conclusion
The isomers of spiro[3.5]nonane-carboxylic acid represent a class of building blocks with significant potential for the development of novel therapeutics. Their inherent three-dimensionality and conformational rigidity offer advantages over traditional planar scaffolds. While the synthesis and characterization of specific stereoisomers can be challenging, established methodologies in asymmetric synthesis and chiral chromatography provide a clear path forward. As the demand for novel, patentable chemical matter continues to grow, the exploration of underutilized scaffolds like spiro[3.5]nonane will be crucial for the future of drug discovery. This guide provides a foundational understanding of these fascinating molecules, with the aim of inspiring further research into their synthesis, properties, and applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A stereochemical journey around spirocyclic glutamic acid analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Separations on HPLC Derivatized Polysaccharide CSPs: Temperature, Mobile Phase and Chiral Recognition Mechanism Studies [vtechworks.lib.vt.edu]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
The Spiro[3.5]nonane Scaffold: A Technical Guide to a Rising Star in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless pursuit of novel therapeutic agents has pushed medicinal chemists to explore beyond the traditional "flat" aromatic systems that have long dominated drug discovery. This guide delves into the biological significance of the spiro[3.5]nonane scaffold, a unique three-dimensional (3D) carbocyclic framework. Characterized by a cyclobutane and a cyclohexane ring sharing a single quaternary carbon, this motif offers a compelling combination of structural rigidity, synthetic accessibility, and favorable physicochemical properties. Its inherent 3D nature provides an exceptional platform for creating molecules that can interact with biological targets with high precision and improved pharmacological profiles.[1][2][3] This document serves as an in-depth resource, elucidating the molecular architecture, biological applications, and synthetic strategies related to the spiro[3.5]nonane core, providing researchers with the foundational knowledge to leverage this powerful scaffold in modern drug design.
Molecular Architecture: Escaping Flatland
The defining feature of the spiro[3.5]nonane scaffold is its spirocyclic center, a quaternary sp³-hybridized carbon that joins the cyclobutane and cyclohexane rings. This arrangement forces the two rings into perpendicular planes, creating a rigid, well-defined three-dimensional geometry.[3] This departure from planarity is a critical advantage in drug design.
dot graph "Spiro_3_5_nonane_Scaffold" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} endom Caption: General structure of the spiro[3.5]nonane scaffold.
Key Physicochemical Advantages:
-
Increased Three-Dimensionality (Fsp³): The high fraction of sp³-hybridized carbons (Fsp³) is a hallmark of the spiro[3.5]nonane scaffold. This property is strongly correlated with increased success rates in clinical development, as it often leads to improved solubility, metabolic stability, and reduced off-target toxicity compared to flat, aromatic compounds.[3][4]
-
Modulation of Lipophilicity: While spirocycles increase molecular complexity, they can help modulate lipophilicity (logP) in a controlled manner. Replacing a flat aromatic ring with a spirocyclic core can fine-tune solubility and permeability, crucial parameters for oral bioavailability.[4][5]
-
Structural Rigidity: The rigid framework locks substituents into specific spatial orientations. This pre-organization reduces the entropic penalty upon binding to a biological target, potentially leading to higher potency and selectivity.[6][7]
| Property | Aromatic Analogue (e.g., Indane) | Spiro[3.5]nonane | Significance in Drug Design |
| Fsp³ | Low | High | Correlates with higher clinical success rates.[3] |
| Molecular Shape | Planar | Globular, 3D | Enables exploration of complex binding pockets. |
| Solubility | Often lower | Generally improved | Enhances developability characteristics. |
| Metabolic Stability | Susceptible to oxidation | Often more stable | Can lead to improved pharmacokinetic profiles.[4] |
| Caption: Comparison of properties between a flat aromatic scaffold and the 3D spiro[3.5]nonane scaffold. |
Biological Targets and Therapeutic Applications
The spiro[3.5]nonane scaffold is not merely a theoretical curiosity; it is a validated component of numerous biologically active molecules. Its derivatives have shown promise across a spectrum of therapeutic areas.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a major class of drug targets, and their modulation is key to treating a vast array of diseases.[8][9] The defined 3D structure of spiro[3.5]nonane derivatives makes them excellent candidates for interacting with the complex transmembrane domains of these receptors.
A prominent example is the development of 7-azaspiro[3.5]nonane derivatives as agonists for the G-protein coupled receptor 119 (GPR119) .[1][6] GPR119 is a promising target for type 2 diabetes because its activation stimulates glucose-dependent insulin secretion.[6] The rigid spirocyclic core helps to position the interacting chemical groups in the optimal orientation for binding to the GPR119 receptor, leading to enhanced potency and efficacy.[6][10]
dot digraph "GPR119_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
} endom Caption: Simplified GPR119 signaling pathway activated by a spiro[3.5]nonane agonist.
Data from preclinical studies have shown that specific 7-azaspiro[3.5]nonane derivatives are potent GPR119 agonists with favorable pharmacokinetic profiles, leading to significant glucose-lowering effects in animal models of diabetes.[6][7][10]
| Compound ID | GPR119 EC₅₀ (nM) | Source |
| 54g | 2.5 | Matsuda et al., 2018[7][10] |
| Caption: In vitro activity of a potent 7-azaspiro[3.5]nonane GPR119 agonist. |
Anticancer Activity
The unique topology of spirocycles makes them attractive scaffolds for the development of anticancer agents.[11][12] They can interfere with protein-protein interactions or bind to the active sites of enzymes crucial for cancer cell proliferation. While the broader class of spiro compounds, such as spiro-oxindoles and spiro-pyrrolopyridazines, have demonstrated significant cytotoxic effects against various cancer cell lines, research into spiro[3.5]nonane-specific anticancer agents is an emerging field.[13][14][15] The principle remains that the rigid 3D framework can be decorated with pharmacophores to target key oncogenic pathways, such as EGFR signaling, or to induce apoptosis.[13]
Synthetic Strategies and Methodologies
The utility of a chemical scaffold is directly tied to its synthetic accessibility. Fortunately, a number of robust synthetic routes to the spiro[3.5]nonane core and its derivatives have been established.[2][16]
dot digraph "Synthetic_Workflow" { graph [rankdir="TB", fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=normal, color="#5F6368"];
} endom Caption: General workflow for the synthesis of a spiro[3.5]nonane carboxylic acid derivative.
Protocol: Synthesis of Spiro[3.5]nonane-9-carboxylic acid
This protocol describes a plausible three-step synthesis, a common strategy for constructing this type of scaffold, involving a Knoevenagel condensation, a Michael addition/spirocyclization, and a final hydrolysis/decarboxylation.[16]
Rationale: This pathway is efficient because it builds the complexity of the spirocycle through sequential, high-yielding reactions starting from simple, commercially available materials. The choice of sodium ethoxide as a base is critical for both the Michael addition and the subsequent intramolecular alkylation (spirocyclization).
Materials:
-
Cyclobutanone
-
Diethyl malonate
-
Piperidine
-
Acetic Acid
-
1,5-Dibromopentane
-
Sodium Ethoxide (NaOEt)
-
Sodium Hydroxide (NaOH)
-
Ethanol (EtOH), Diethyl ether, Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate, Silica gel
Procedure:
-
Step 1: Knoevenagel Condensation to form Diethyl 2-(cyclobutylidene)malonate
-
In a round-bottom flask, combine cyclobutanone (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and acetic acid (0.1 eq) in toluene.
-
Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.
-
Causality: The piperidine/acetic acid combination catalyzes the condensation by forming a reactive iminium intermediate and facilitating the removal of water, driving the reaction to completion.
-
Cool the reaction, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
-
-
Step 2: Michael Addition and Spirocyclization
-
Dissolve sodium metal (1.1 eq) in absolute ethanol to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (1.1 eq) dropwise at 0 °C.
-
Add the diethyl 2-(cyclobutylidene)malonate from Step 1 (1.0 eq) and stir.
-
Add 1,5-dibromopentane (1.0 eq) and heat the reaction to reflux for 12-16 hours.
-
Causality: The first equivalent of base generates the malonate enolate for the Michael addition. The subsequent addition of 1,5-dibromopentane allows for a tandem dialkylation, with the second alkylation being an intramolecular cyclization that forms the cyclohexane ring and the spiro center.
-
Cool the reaction, remove the ethanol under reduced pressure, and partition the residue between diethyl ether and water. Dry the organic layer and concentrate. Purify the resulting Diethyl Spiro[3.5]nonane-9,9-dicarboxylate by column chromatography.
-
-
Step 3: Hydrolysis and Decarboxylation
-
Dissolve the diester from Step 2 in a mixture of ethanol and aqueous NaOH solution (2.5 eq).
-
Reflux the mixture for 4-6 hours until saponification is complete (monitored by TLC).
-
Causality: The basic hydrolysis converts the diester to a dicarboxylate salt.
-
Cool the mixture in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.
-
Heat the acidic mixture to reflux for 2-4 hours to effect decarboxylation.
-
Causality: The resulting geminal diacid is unstable upon heating and readily loses one molecule of CO₂, yielding the final product.
-
Cool the reaction, extract with diethyl ether, dry the organic layers, and concentrate to yield Spiro[3.5]nonane-9-carboxylic acid.
-
Self-Validation: Each step can be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting material. The structure and purity of the final product and intermediates must be confirmed by NMR spectroscopy (¹H and ¹³C) and Mass Spectrometry.
Future Perspectives
The spiro[3.5]nonane scaffold is a powerful tool in the medicinal chemist's arsenal. Its inherent three-dimensionality, coupled with established synthetic accessibility, positions it as a privileged scaffold for future drug discovery campaigns.[1][5] As our understanding of complex biological targets deepens, the ability to design ligands that can navigate intricate, non-planar binding sites becomes paramount. Future exploration will likely focus on:
-
Expanding Chemical Diversity: Developing new synthetic methodologies to decorate the spiro[3.5]nonane core with a wider array of functional groups.
-
Asymmetric Synthesis: Creating enantiomerically pure spiro[3.5]nonane derivatives to probe chiral recognition at biological targets.
-
New Therapeutic Areas: Applying the scaffold to targets beyond GPCRs and oncology, such as ion channels and protein-protein interactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anticancer potential of spirocompounds in medicinal chemistry: A pentennial expedition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. air.unimi.it [air.unimi.it]
- 15. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted [mdpi.com]
- 16. benchchem.com [benchchem.com]
The Spirocyclic Scaffold: A New Dimension in Medicinal Chemistry
An In-Depth Technical Guide for Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with superior efficacy, selectivity, and pharmacokinetic profiles is relentless. The paradigm shift from planar, two-dimensional molecules towards three-dimensional (3D) scaffolds—a concept often termed "escaping flatland"—has identified spirocyclic compounds as a privileged structural class.[1][2][3] These unique architectures, defined by two rings sharing a single common atom, offer a rigid and conformationally constrained framework that enables precise spatial orientation of functional groups.[4] This guide provides an in-depth technical exploration of spirocyclic compounds in medicinal chemistry, elucidating the physicochemical and pharmacological advantages they confer. We will dissect the causality behind their design and application, present detailed synthetic methodologies, and analyze case studies of their successful integration into approved and clinical-stage therapeutics.
The Spirocyclic Advantage: Redefining Drug-like Properties
The incorporation of a spirocyclic moiety is a strategic decision aimed at overcoming the liabilities often associated with flat, aromatic systems, such as high lipophilicity and poor aqueous solubility.[5] The defining feature of a spirocycle is the central spiroatom, typically a quaternary sp³-hybridized carbon, which imparts inherent three-dimensionality.[4][6] This structural feature is a powerful tool for modulating a molecule's physicochemical and pharmacokinetic properties.[7][8][9][10]
Impact on Physicochemical Properties
The increased fraction of sp³-hybridized carbons (Fsp³) in spirocyclic compounds is a key metric correlated with improved clinical success.[1][6] This higher Fsp³ count generally leads to:
-
Reduced Lipophilicity (logP/logD): The 3D structure disrupts planarity, which can reduce nonspecific hydrophobic interactions and lower lipophilicity. For instance, exchanging a morpholine ring for diverse azaspirocycles in melanin-concentrating hormone receptor 1 (MCHr1) antagonists resulted in lowered logD values.[6]
-
Enhanced Aqueous Solubility: The departure from planarity and the introduction of polar vectors in 3D space can improve solvation. Generally, alicyclic ring systems, including spirocycles, are more water-soluble than their aromatic counterparts.[4]
-
Improved Metabolic Stability: The quaternary spirocenter and adjacent carbons are sterically hindered and less susceptible to metabolic attack by cytochrome P450 enzymes.[1]
The tangible benefits of this approach can be seen in the development of Polo-like Kinase 4 (PLK4) inhibitors, where replacing a planar, configurationally labile alkene with a spirocyclic cyclopropyl linker led to a dramatic improvement in pharmacokinetic properties.[1]
Data Presentation: Planar vs. Spirocyclic Scaffolds
| Property | Planar Precursor (Compound 1)[1] | Spirocyclic Analog (PLK4 Inhibitor)[1] | Rationale for Improvement |
| Structure | Contains planar alkene linker | Contains spiro[2.2]pentane moiety | Increased Fsp³ and 3D-dimensionality. |
| Lipophilicity (logD) | High | Lower | Disruption of planarity reduces hydrophobicity. |
| Aqueous Solubility | Poor | Improved | Non-planar structure enhances interaction with water. |
| Metabolic Stability | Poor (labile alkene) | High | Spirocyclic core is sterically shielded from metabolic enzymes. |
| Oral Bioavailability | Low | Significantly Higher | Combination of improved solubility and metabolic stability. |
Structural Rigidity and Conformational Control
A primary driver for employing spirocyclic scaffolds is the ability to exert precise control over a molecule's conformation.[1] Unlike flexible aliphatic chains, the fused nature of spirocycles locks the relative orientation of substituents, reducing the entropic penalty upon binding to a biological target.[11] This conformational restriction can lead to significant gains in both potency and selectivity.[1][12]
The spiro junction acts as a rigid anchor, projecting functional groups into distinct vectors in 3D space. This allows for optimal and highly specific interactions with the complex topology of protein binding pockets, which is more challenging to achieve with largely planar systems.[4]
Visualization: Spatial Orientation of Functional Groups
The following diagram illustrates how a spirocyclic scaffold orients functional groups (R1, R2, R3, R4) in a well-defined, three-dimensional arrangement, in contrast to the coplanar orientation offered by a simple aromatic ring.
Caption: Comparative spatial orientation of functional groups.
Synthetic Strategies: Constructing the Spirocyclic Core
Historically, the synthesis of spirocycles was considered challenging due to the difficulty of constructing the sterically demanding quaternary carbon center.[4] However, recent advancements in synthetic methodology have made a diverse array of spirocyclic scaffolds more accessible.[13] Key strategies include metal-catalyzed spirocyclizations, cycloaddition reactions, and intramolecular arrangements.
The choice of synthetic route is dictated by the desired ring systems, substitution patterns, and stereochemical outcomes. N-Heterocyclic Carbene (NHC) organocatalysis, for example, has emerged as a powerful strategy for the enantioselective synthesis of complex spiroheterocycles.[14]
Visualization: General Synthetic Workflow
This diagram outlines a generalized workflow for the synthesis of spirocyclic compounds, highlighting key decision points for medicinal chemists.
Caption: A high-level workflow for spirocycle synthesis.
Experimental Protocol: Synthesis of a Key Spirocyclic Intermediate for Fluspirilene
This protocol describes an efficient synthesis of a key building block for the antipsychotic drug Fluspirilene, as adapted from the literature.[15] This multi-step process exemplifies a robust and scalable method for constructing a diazaspiro-scaffold.
Objective: To synthesize 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one.
Materials:
-
1-benzyl-4-piperidone
-
Aniline
-
Trimethylsilyl cyanide (TMSCN)
-
Solvents (e.g., Methanol, Dichloromethane)
-
Reagents for hydrolysis (e.g., HCl) and subsequent reaction steps.
Methodology:
-
Step 1: Strecker Reaction to Form α-Aminonitrile (31)
-
To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol, add aniline (1.0 eq).
-
Stir the mixture at room temperature for 30 minutes to form the corresponding imine in situ.
-
Cool the reaction mixture to 0°C and add trimethylsilyl cyanide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Causality: The Strecker reaction is a classic and efficient method for the one-pot synthesis of α-aminonitriles from a ketone, an amine, and a cyanide source. Using TMSCN is often safer and provides better solubility than using KCN/HCN.
-
Validation: Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting ketone and the formation of the product, nitrile 31 .
-
-
Step 2: Hydrolysis and Subsequent Cyclization
-
Concentrate the reaction mixture from Step 1 under reduced pressure to remove the solvent.
-
Dissolve the crude α-aminonitrile in a suitable solvent and treat with a strong acid (e.g., concentrated HCl) to hydrolyze the nitrile to a carboxamide and induce cyclization.
-
Heat the reaction as necessary to drive the cyclization to completion, forming the spirocyclic hydantoin core.
-
Causality: Acid-catalyzed hydrolysis of the nitrile, followed by intramolecular attack of the secondary amine, forges the second ring to create the spiro[4.5]decane system.
-
Validation: The formation of the final product, 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, can be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to verify the molecular weight and structure.
-
Applications and Case Studies in Drug Discovery
The unique attributes of spirocycles have been leveraged to address a wide variety of biological targets, leading to numerous approved drugs and clinical candidates.[7][16] Half of the two dozen clinically used medicines containing a spirocycle were approved in the 21st century, highlighting their growing importance.[16]
| Drug (Trade Name) | Therapeutic Area | Role of Spirocyclic Moiety |
| Spironolactone (Aldactone) | Cardiology (Diuretic) | The spiro-lactone is essential for its antagonist activity at the mineralocorticoid receptor.[17][18][19][20][21] |
| Griseofulvin | Infectious Disease (Antifungal) | A natural product where the spirocycle is integral to the pharmacophore that interferes with fungal mitosis.[4][15][17] |
| Fluspirilene | Neurology (Antipsychotic) | The spiro-piperidine core provides a rigid scaffold for optimal orientation of pharmacophoric elements.[15][22] |
| Revumenib | Oncology | The 2,7-diazaspiro[3.5]nonane core is crucial for binding to the menin-MLL interface via a cation-π interaction.[23] |
| Ledipasvir | Infectious Disease (HCV) | A spirocycle is appended to the periphery of the molecule to modulate physicochemical and pharmacokinetic properties.[4] |
Spirocycles as Bioisosteres
A particularly powerful application of spirocycles is their use as bioisosteres for common, often "flat," structural motifs.[2][24] Bioisosteric replacement involves substituting one chemical group with another that retains similar biological activity but possesses improved physicochemical or pharmacokinetic properties.[24] Strained spirocycles like spiro[3.3]heptanes are gaining popularity as non-classical 3D bioisosteres for aromatic rings.[2][25] For example, a 2,7-diazaspiro[3.5]nonane can serve as a viable, more 3D-rich bioisostere for a piperazine ring.[23]
Visualization: Bioisosteric Replacement Strategy
This diagram shows the strategic replacement of a flexible, planar piperazine ring with a more rigid, three-dimensional diazaspiro[3.5]nonane scaffold.
Caption: Bioisosteric replacement of piperazine with a spirocycle.
Challenges and Future Outlook
Despite their clear advantages and growing accessibility, the development of spirocyclic compounds is not without challenges. Their synthesis can still be complex and lengthy compared to simpler scaffolds, which can hinder rapid library generation in early discovery phases.[7][8]
The future of spirocyclic chemistry is bright, with ongoing research focused on:
-
Novel Synthetic Methods: Developing more efficient, stereoselective, and scalable routes to diverse spirocyclic cores.
-
High-Throughput Synthesis: Applying modern automation and computational techniques to accelerate the synthesis and optimization of spirocyclic libraries.[7]
-
New Modalities: Incorporating spirocycles into emerging drug modalities like covalent inhibitors and proteolysis-targeting chimeras (PROTACs), where their rigid nature can help control linker conformation and improve ternary complex formation.[23]
Conclusion
Spirocyclic compounds represent a significant evolution in molecular design, providing medicinal chemists with a powerful toolkit to overcome long-standing challenges in drug discovery. Their inherent three-dimensionality, conformational rigidity, and favorable impact on physicochemical properties enable the creation of highly potent and selective therapeutics with improved ADME profiles. While synthetic complexity remains a consideration, continuous innovation in chemical synthesis is making these valuable scaffolds increasingly accessible. As the industry continues to "escape from flatland," the strategic application of spirocyclic chemistry will undoubtedly continue to thrive, contributing to the development of the next generation of innovative medicines.[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 7. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 10. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Spirocyclic Motifs in Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. goodrx.com [goodrx.com]
- 19. accessdata.fda.gov [accessdata.fda.gov]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. labeling.pfizer.com [labeling.pfizer.com]
- 22. benchchem.com [benchchem.com]
- 23. drughunter.com [drughunter.com]
- 24. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 25. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Spiro[3.5]nonane-7-carboxylic Acid for Drug Discovery Professionals
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on Spiro[3.5]nonane-7-carboxylic acid. We will explore its commercial availability, delve into its key physicochemical properties, and provide expert insight into its application as a strategic building block in modern therapeutic design, complete with actionable experimental protocols.
Foreword: The Strategic Value of Three-Dimensional Scaffolds
In contemporary drug discovery, the principle of "escaping from flatland" has become a guiding tenet for designing novel molecular entities with improved pharmacological profiles. Increasing the three-dimensional character and fraction of sp³-hybridized carbons (Fsp³) in drug candidates often correlates with enhanced solubility, improved metabolic stability, and better clinical success rates. Spirocyclic scaffolds, defined by two rings sharing a single quaternary carbon atom, are exemplary tools for instilling this desirable 3D geometry. This compound (CAS: 1086399-15-6) is an embodiment of this principle, offering a rigid, non-planar carbocyclic core functionalized with a versatile carboxylic acid handle for synthetic elaboration.
Part 1: Commercial Availability and Procurement
The successful integration of any building block into a research program begins with its reliable sourcing. This compound is commercially available from several specialized chemical suppliers, making it an accessible scaffold for discovery and development programs.
| Supplier | CAS Number | Purity | Notes |
| Guidechem | 1086399-15-6 | 97% | Lists multiple downstream suppliers.[1] |
| Benchchem | 1086399-15-6 | - | Offers qualified products.[2] |
| Atomax Chemicals Co., Ltd | 1086399-15-6 | 95+% | Manufacturer.[1] |
| Shanghai FWD Chemicals Ltd | 1086399-15-6 | 98% | Manufacturer.[1] |
| Nanjing Norris-Pharm Technology Co., Ltd. | 1086399-15-6 | 97% | Manufacturer.[1] |
Expert Insight on Procurement: When procuring this reagent, it is critical to obtain a batch-specific Certificate of Analysis (CoA) to verify identity (¹H NMR, ¹³C NMR) and purity (LC-MS, HPLC). For programs progressing towards preclinical development, assessing the supplier's capacity for scale-up and their quality management systems is a necessary step to ensure long-term viability and batch-to-batch consistency.
Part 2: Physicochemical Properties
Understanding the intrinsic properties of this compound is fundamental to its handling, reaction setup, and the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of its derivatives.
| Property | Value | Source |
| CAS Number | 1086399-15-6 | Guidechem[1] |
| Molecular Formula | C₁₀H₁₆O₂ | Guidechem[1] |
| Molecular Weight | 168.23 g/mol | Guidechem[1] |
| Appearance | Colorless solid | Guidechem[1] |
| Boiling Point (Predicted) | 291.7 ± 8.0 °C | Guidechem[1] |
| Density (Predicted) | 1.10 ± 0.1 g/cm³ | Guidechem[1] |
| LogP (Predicted) | 2.43 | Guidechem[1] |
Handling & Storage: this compound should be stored in a cool, dry, well-ventilated area in a tightly sealed container. Standard personal protective equipment (safety glasses, gloves, lab coat) should be worn during handling.
Part 3: Applications in Medicinal Chemistry
The primary value of this compound lies in its use as a rigid, three-dimensional building block. Its spirocyclic core serves as a bioisostere for more traditional, planar ring systems (e.g., cyclohexane or phenyl rings), providing a defined exit vector for substituents and exploring unoccupied chemical space within a target's binding pocket.
This scaffold has been incorporated into patented compounds designed as modulators of critical disease targets:
-
STING Modulators: The compound has been used as a building block in the synthesis of chemical entities designed to treat conditions associated with Stimulator of Interferon Genes (STING) activity, which plays a key role in innate immunity.[3]
-
Spleen Tyrosine Kinase (Syk) Inhibitors: The spiro[3.5]nonane core is present in patented thiazole-substituted aminopyridines designed as Syk inhibitors.[4] Syk is a crucial mediator in the signaling cascade of immune receptors, making it a target for inflammatory diseases.
The logical workflow for integrating such a scaffold into a drug discovery program is outlined below.
Caption: Workflow for integrating this compound into a drug discovery cascade.
Part 4: Key Experimental Protocols
The carboxylic acid moiety is the primary reactive handle, most commonly employed in amide bond formation to link the spirocyclic core to other fragments.
Protocol: HATU-Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling this compound with a primary or secondary amine, adapted from methodologies reported for analogous structures.[5] The choice of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent is deliberate; it is highly efficient, even for sterically demanding substrates, and tends to minimize racemization if chiral centers are present elsewhere in the molecule.
Materials:
-
This compound (1.0 eq)
-
Amine of interest (e.g., primary or secondary amine) (1.0 - 1.2 eq)
-
HATU (1.0 - 1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 5.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard work-up reagents (Ethyl Acetate, Saturated NaHCO₃ solution, Brine)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired amine (1.0 eq), and HATU (1.0 eq).
-
Solvation: Dissolve the solids in anhydrous DMF. The volume should be sufficient to ensure complete dissolution (typically a 0.1 to 0.5 M concentration).
-
Base Addition: Add the non-nucleophilic base, such as TEA or DIPEA (5.0 eq), to the stirred solution at room temperature.[5]
-
Reaction: Allow the reaction to stir at room temperature for 12-18 hours.
-
Causality: The base deprotonates the carboxylic acid and the amine's ammonium salt (formed in situ), while HATU activates the carboxylate to form a highly reactive O-acylisourea intermediate, which is readily attacked by the free amine.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃.[5] Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide product.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 1086399-15-6 | Benchchem [benchchem.com]
- 3. WO2020150417A2 - Compounds and compositions for treating conditions associated with sting activity - Google Patents [patents.google.com]
- 4. EP2934525B1 - Thiazole-substituted aminopyridines as spleen tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 5. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]
An In-depth Technical Guide to the Core Synthesis of Spiro[3.5]nonane-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of a fundamental and robust synthetic pathway to Spiro[3.5]nonane-7-carboxylic acid, a valuable building block in medicinal chemistry. The unique three-dimensional architecture of spirocyclic compounds offers significant advantages in drug design by enabling more precise interactions with biological targets. This document is structured to provide not only a step-by-step protocol but also the underlying scientific rationale for key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of the Spiro[3.5]nonane Scaffold
Spirocycles, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug discovery. The rigid, non-planar structure of the spiro[3.5]nonane framework provides a distinct topographical profile compared to traditional flat aromatic systems. This inherent three-dimensionality can lead to enhanced binding affinity, improved selectivity, and favorable pharmacokinetic properties of drug candidates. The carboxylic acid functionality at the 7-position of the spiro[3.5]nonane core serves as a versatile handle for further chemical modifications and as a key pharmacophoric element for interacting with biological targets.
A Plausible Synthetic Pathway: A Multi-Step Approach
The synthesis of this compound can be efficiently achieved through a four-step sequence, commencing with the readily available or synthesizable spiro[3.5]nonan-7-one. This pathway leverages well-established and reliable organic transformations, ensuring reproducibility and scalability.
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of Spiro[3.5]nonan-7-one
While spiro[3.5]nonan-7-one is commercially available, its synthesis from cyclohexanone provides a cost-effective alternative for large-scale preparations. One common approach involves a [2+2] cycloaddition followed by ring expansion. For the purpose of this guide, we will consider spiro[3.5]nonan-7-one as the starting material.
Step 2: Wittig Reaction for Olefination
The conversion of the ketone in spiro[3.5]nonan-7-one to an exocyclic methylene group is a critical step, achieved efficiently via the Wittig reaction.[1][2] This reaction utilizes a phosphonium ylide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon.
Caption: The Wittig reaction converts a ketone to an alkene.
Experimental Protocol:
-
Preparation of the Wittig Reagent: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and add a strong base, such as n-butyllithium (1.05 equivalents), dropwise. Allow the resulting bright yellow to orange solution of the ylide to stir at this temperature for 30 minutes.
-
Reaction with Ketone: To the freshly prepared ylide solution, add a solution of spiro[3.5]nonan-7-one (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexane) to afford 7-methylenespiro[3.5]nonane.
| Reactant | Molar Ratio | Molecular Weight ( g/mol ) |
| Spiro[3.5]nonan-7-one | 1.0 | 138.21 |
| Methyltriphenylphosphonium bromide | 1.1 | 357.23 |
| n-Butyllithium | 1.05 | 64.06 |
Step 3: Hydroboration-Oxidation for Anti-Markovnikov Alcohol Synthesis
The hydroboration-oxidation of 7-methylenespiro[3.5]nonane provides a regioselective and stereoselective method to form the primary alcohol, spiro[3.5]nonan-7-ylmethanol.[3][4][5] This two-step process involves the addition of borane across the double bond, followed by oxidation of the resulting organoborane. The boron atom adds to the less sterically hindered carbon of the alkene, leading to the anti-Markovnikov product.[3][4]
Caption: Hydroboration-oxidation of an alkene to a primary alcohol.
Experimental Protocol:
-
Hydroboration: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 7-methylenespiro[3.5]nonane (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C and add a solution of borane-tetrahydrofuran complex (BH3·THF, 1.0 M in THF, 0.4 equivalents) dropwise. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add a 3 M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.
-
Reaction Progression and Work-up: Allow the mixture to warm to room temperature and stir for another 1-2 hours. Quench any excess peroxide by the addition of a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude spiro[3.5]nonan-7-ylmethanol can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane).
| Reactant | Molar Ratio |
| 7-Methylenespiro[3.5]nonane | 1.0 |
| Borane-THF complex | 0.4 |
| Sodium Hydroxide (3M aq.) | - |
| Hydrogen Peroxide (30%) | - |
Step 4: Oxidation of the Primary Alcohol to the Carboxylic Acid
The final step involves the oxidation of the primary alcohol to the corresponding carboxylic acid. This can be achieved in a two-step process, involving the initial oxidation to the aldehyde followed by further oxidation to the carboxylic acid, to ensure higher yields and minimize side reactions.
Sub-step 4a: Oxidation to Spiro[3.5]nonane-7-carbaldehyde
A mild oxidizing agent such as Pyridinium Chlorochromate (PCC) is suitable for the selective oxidation of the primary alcohol to the aldehyde.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, suspend PCC (1.5 equivalents) and celite in dichloromethane (DCM).
-
Addition of Alcohol: To this suspension, add a solution of spiro[3.5]nonan-7-ylmethanol (1.0 equivalent) in DCM dropwise.
-
Reaction and Work-up: Stir the mixture at room temperature for 2-4 hours. Upon completion (monitored by TLC), filter the reaction mixture through a pad of silica gel, washing with additional DCM.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude spiro[3.5]nonane-7-carbaldehyde, which can often be used in the next step without further purification.
Sub-step 4b: Oxidation to this compound
The aldehyde is then oxidized to the carboxylic acid using a stronger oxidizing agent like Jones reagent (chromic acid).
Experimental Protocol:
-
Reaction Setup: Dissolve the crude spiro[3.5]nonane-7-carbaldehyde (1.0 equivalent) in acetone and cool the solution to 0 °C.
-
Addition of Oxidizing Agent: Add Jones reagent dropwise to the stirred solution until the orange color of the reagent persists.
-
Reaction and Work-up: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Quench the excess oxidizing agent by adding isopropanol until the orange color disappears.
-
Extraction and Purification: Add water to the reaction mixture and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.
| Reagent (Sub-step 4a) | Molar Ratio |
| PCC | 1.5 |
| Reagent (Sub-step 4b) | Molar Ratio |
| Jones Reagent | In excess |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and adaptable method for the preparation of this compound. By understanding the mechanistic principles behind each transformation, researchers can effectively troubleshoot and optimize the synthesis to achieve high yields of the desired product. The strategic application of well-established reactions such as the Wittig olefination, hydroboration-oxidation, and controlled oxidation ensures the successful construction of this valuable spirocyclic building block for applications in drug discovery and development.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
- 4. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Derivatization of Spiro[3.5]nonane-7-carboxylic acid for biological assays
An in-depth analysis of the user's request reveals a need for a comprehensive, scientifically-grounded guide on the derivatization of a specific chemical entity, Spiro[3.5]nonane-7-carboxylic acid, for biological assays. The user has emphasized the importance of scientific integrity, editorial autonomy in structuring the content, and the inclusion of detailed protocols, justifications for experimental choices, and visual aids like tables and Graphviz diagrams. The target audience consists of professionals in the field of drug development.
Given the specific and technical nature of the request, a multi-step approach is necessary. The initial step should focus on gathering foundational knowledge about the starting compound and general derivatization techniques. Subsequent steps should delve into specific protocols, their applications, and the rationale behind them. Finally, this information needs to be synthesized into a coherent and well-structured application note, complete with citations and visual aids as requested.
The plan is as follows:
Step 1: Foundational Research. I will start by conducting Google searches to understand the chemical properties of this compound and to find any existing literature on its synthesis or derivatization. I will also research general and robust methods for the derivatization of carboxylic acids, which are widely used in medicinal chemistry.
Step 2: Protocol Development. Based on the foundational research, I will outline several derivatization strategies. For each strategy, I will search for specific, reliable protocols, including reagents, reaction conditions, and purification methods. I will focus on methods that are amenable to creating libraries of compounds for biological screening.
Step 3: Rationale and Application. I will research the reasons why derivatization is a crucial step in preparing compounds for biological assays. This will include aspects like improving physicochemical properties (e.g., solubility, cell permeability), enabling specific labeling (e.g., fluorescent tags), or creating tool compounds for target identification and validation.
Step 4: Content Creation and Structuring. With the gathered information, I will begin to write the application note. I will use my editorial autonomy to structure the content in a logical flow, starting with an introduction to the importance of derivatization, followed by detailed protocols, and concluding with a discussion on the application of the derivatives in biological assays.
Step 5: Visual and Data Representation. As I write the content, I will identify opportunities to present information visually. I will create tables to summarize key information, such as reaction conditions or the properties of different derivatives. I will also design Graphviz diagrams to illustrate the experimental workflows and the decision-making process in selecting a derivatization strategy.
Step 6: Referencing and Final Review. Throughout the process, I will keep track of all the sources of information. I will include in-text citations for all factual claims and compile a comprehensive reference list at the end of the document with clickable URLs. Finally, I will review the entire application note to ensure it meets all the user's requirements, including scientific accuracy, clarity, and formatting.
By following these steps, I will be able to create a high-quality, detailed, and authoritative application note that will be a valuable resource for the target audience. I will now proceed with the initial Google searches as outlined in Step 1.# Application Notes and Protocols: Derivatization of this compound for Biological Assays
Introduction
In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying next-generation therapeutics. Spirocyclic systems have garnered significant attention due to their unique three-dimensional structures, which can lead to improved pharmacological properties.[1] this compound is one such scaffold, presenting a rigid yet complex framework that is of considerable interest for the development of new bioactive compounds.[2] The carboxylic acid moiety, in particular, serves as a versatile handle for chemical modification, allowing for the synthesis of a diverse library of derivatives.[3][4]
The derivatization of a parent molecule like this compound is often a critical step in the early stages of drug development. These modifications can be tailored to enhance a variety of properties essential for biological activity and assay compatibility. Key reasons for derivatization include:
-
Improvement of Physicochemical Properties: Modifications can enhance aqueous solubility and cell membrane permeability, which are often limiting factors for the bioavailability of drug candidates.[5][6][7][8][9]
-
Modulation of Biological Activity: The addition of different functional groups can alter the binding affinity and selectivity of the molecule for its biological target.[10]
-
Introduction of Reporter Groups: For certain biological assays, the attachment of fluorescent or other reporter tags is necessary for detection and quantification.[11][12][13][14][15]
-
Creation of Tool Compounds: Derivatives can be synthesized for use in target identification and validation studies, such as affinity chromatography.
This document provides a comprehensive guide to the derivatization of this compound, offering detailed protocols for the synthesis of amides and esters. These protocols are designed to be robust and adaptable, enabling researchers to generate a wide array of derivatives for biological evaluation.
Derivatization Strategies
The primary functional group available for derivatization on this compound is the carboxyl group. The two most common and versatile derivatization strategies for carboxylic acids are the formation of amides and esters.[16]
Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[17][18] Amides are generally more stable to hydrolysis than esters and can participate in hydrogen bonding, which can be crucial for target binding.[5] The synthesis of amides from a carboxylic acid and an amine is typically facilitated by a coupling reagent.[17][19]
Esterification
Esterification is another valuable strategy, particularly for creating prodrugs that can be hydrolyzed in vivo to release the active carboxylic acid. Esters can also be used to modulate the lipophilicity of a compound, which can impact its absorption, distribution, metabolism, and excretion (ADME) properties. The Steglich esterification is a mild and efficient method for the synthesis of esters, especially for sterically hindered substrates.[20][21]
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents should be used where specified.
-
Reactions should be monitored by an appropriate technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Purification of the final products should be performed using a suitable method, such as column chromatography or recrystallization.
Protocol 1: Amide Synthesis via EDC/NHS Coupling
This protocol describes the synthesis of an amide derivative of this compound using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.[3] This method is widely used due to its efficiency and compatibility with a broad range of functional groups.[18][22]
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) to the solution and stir at room temperature for 15-30 minutes. The progress of the activation can be monitored by TLC or LC-MS.
-
In a separate flask, dissolve the amine of choice (1.1 eq) in anhydrous DCM or DMF.
-
Add the amine solution to the activated carboxylic acid solution, followed by the addition of TEA or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Amine | 1.1 | To form the amide bond |
| EDC | 1.2 | Coupling agent |
| NHS | 1.2 | To form a more stable active ester |
| TEA or DIPEA | 2.0 | Base to neutralize HCl byproduct |
Protocol 2: Ester Synthesis via Steglich Esterification
This protocol details the synthesis of an ester derivative of this compound using dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[20][21] This method is particularly useful for the esterification of sterically demanding acids.[21][23][24]
Materials:
-
This compound
-
Alcohol of choice
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq), the alcohol of choice (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes, and then allow it to warm to room temperature and stir for an additional 2-16 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester derivative.
| Reagent | Molar Ratio | Purpose |
| This compound | 1.0 | Starting material |
| Alcohol | 1.2 | To form the ester bond |
| DCC | 1.1 | Coupling agent |
| DMAP | 0.1 | Catalyst |
Visualization of Workflows
General Derivatization Workflow
Caption: Decision workflow for derivatization.
Amide Coupling Workflow
Caption: Amide synthesis via active ester.
Conclusion
The protocols outlined in this application note provide a solid foundation for the derivatization of this compound. By employing these robust and well-established methods, researchers can efficiently generate a diverse library of amide and ester derivatives. The careful selection of amines and alcohols for these reactions will allow for the fine-tuning of the physicochemical and pharmacological properties of the resulting compounds, ultimately aiding in the discovery of novel bioactive molecules. The successful synthesis and subsequent biological evaluation of these derivatives will contribute to a deeper understanding of the therapeutic potential of the spiro[3.5]nonane scaffold.
References
- 1. Spiro Compounds [chemenu.com]
- 2. Page loading... [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. Carboxylic Acid's Role in Enhancing Biochemical Processes [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmafocusasia.com [pharmafocusasia.com]
- 7. veranova.com [veranova.com]
- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Solubility via Structural Modification [ouci.dntb.gov.ua]
- 10. The effect of incorporating carboxylic acid functionalities into 2,2′-bipyridine on the biological activity of the complexes formed: synthesis, struct ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00425G [pubs.rsc.org]
- 11. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. tcichemicals.com [tcichemicals.com]
- 15. Fluorescent carboxylic and phosphonic acids: comparative photophysics from solution to organic nanoparticles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. hepatochem.com [hepatochem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 21. Steglich Esterification [organic-chemistry.org]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
Spiro[3.5]nonane-7-carboxylic Acid: A Three-Dimensional Building Block for Novel Therapeutics
Introduction: Embracing the Third Dimension in Drug Design
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the pursuit of novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles has led to an "escape from flatland," a paradigm shift towards three-dimensional (3D) molecular architectures.[1] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this evolution.[2] Their rigid, well-defined 3D geometry offers a unique platform for orienting substituents in precise vectors, enabling optimal interactions with biological targets.[3] Furthermore, the high fraction of sp3-hybridized carbons in spirocycles often correlates with improved solubility, metabolic stability, and a higher probability of clinical success.[4]
This technical guide focuses on Spiro[3.5]nonane-7-carboxylic acid (CAS 1086399-15-6), a promising yet underexplored building block for the synthesis of novel therapeutics. Its spirocyclic core, composed of a cyclobutane and a cyclohexane ring, provides a rigid scaffold, while the carboxylic acid functionality serves as a versatile handle for diverse chemical modifications. This document will provide a comprehensive overview of its synthesis, key applications, and detailed protocols for its incorporation into drug discovery programs.
Physicochemical Properties and Strategic Advantages
The strategic incorporation of the spiro[3.5]nonane scaffold can impart several beneficial properties to a drug candidate.
| Property | Value/Characteristic | Significance in Drug Design |
| Molecular Formula | C10H16O2[5] | Provides a foundation for calculating molecular weight and other key parameters. |
| Molecular Weight | 168.23 g/mol [5] | Falls within the desirable range for small molecule drugs. |
| Predicted Boiling Point | 291.7±8.0 °C | Indicates low volatility. |
| Predicted Density | 1.10±0.1 g/cm3 | - |
| Three-Dimensionality | High Fsp3 character | The inherent 3D nature of the spiro[3.5]nonane core allows for the exploration of new chemical space and can lead to improved target binding and selectivity compared to flat aromatic systems.[4][6] |
| Metabolic Stability | Potential for increased stability | The quaternary spirocenter can block sites of metabolism, potentially leading to improved pharmacokinetic profiles.[7] |
| Lipophilicity (LogP) | Modulation of lipophilicity | The replacement of a flat aromatic ring with a spirocyclic scaffold can modulate lipophilicity, impacting solubility and cell permeability.[7] |
| Versatility | Carboxylic acid handle | The carboxylic acid group allows for a wide range of chemical transformations, including amide bond formation, esterification, and reduction, enabling the synthesis of diverse compound libraries. |
Synthesis of this compound
While a definitive, peer-reviewed synthesis of this compound is not extensively documented, a plausible and scalable route can be designed based on established organic chemistry principles, such as the malonic ester synthesis.
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: A Plausible Malonic Ester Synthesis
Materials:
-
Diethyl malonate
-
1,1-bis(bromomethyl)cyclobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol (EtOH)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Spirocyclization:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (2.2 equivalents) in anhydrous ethanol.
-
Cool the solution to 0°C and add diethyl malonate (1.0 equivalent) dropwise.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 1,1-bis(bromomethyl)cyclobutane (1.1 equivalents) dropwise.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO4, and concentrate to yield crude diethyl spiro[3.5]nonane-7,7-dicarboxylate. Purify by vacuum distillation or column chromatography.
-
-
Hydrolysis and Decarboxylation:
-
Dissolve the purified diester in a mixture of ethanol and 20% aqueous sodium hydroxide.
-
Heat the mixture to reflux for 12 hours to facilitate saponification.
-
Cool the reaction mixture and acidify to a pH of 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to induce decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.
-
Further purify by recrystallization or column chromatography.
-
Application in Therapeutic Design: A Gateway to Novel Chemical Space
The true potential of this compound lies in its application as a scaffold for the synthesis of novel therapeutics. Its rigid structure can pre-organize appended pharmacophoric groups, leading to enhanced binding affinity and selectivity for the target protein.
Case Study: Analogs for G-Protein Coupled Receptors (GPCRs)
While direct applications of this compound are emerging, the utility of the spiro[3.5]nonane scaffold is exemplified by the development of 7-azaspiro[3.5]nonane derivatives as potent and selective agonists of the G-protein coupled receptor 119 (GPR119).[3][8] GPR119 is a promising target for the treatment of type 2 diabetes. The spirocyclic core in these agonists is crucial for orienting the interacting moieties for optimal binding to the receptor, leading to enhanced potency and efficacy.[3] This demonstrates the potential of the spiro[3.5]nonane scaffold in designing ligands for complex protein targets.
Caption: Derivatization strategies for therapeutic applications.
Protocols for Derivatization
The carboxylic acid group of this compound is the primary site for chemical modification. However, its position on the cyclohexane ring adjacent to the spirocyclic center can present steric hindrance.
Protocol 1: Amide Bond Formation with Sterically Hindered Amines
Standard amide coupling reagents like EDC/NHS may be inefficient. More potent coupling reagents are recommended.
Materials:
-
This compound
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
Procedure:
-
In a dry reaction vessel, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Esterification via Acid Chloride
For sterically hindered alcohols, conversion of the carboxylic acid to the more reactive acid chloride is often effective.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous DCM (Dichloromethane)
-
Catalytic DMF
-
Alcohol of interest
-
Pyridine
-
Diethyl ether
-
1M HCl
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried flask under an inert atmosphere, suspend this compound (1.0 equivalent) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (1.5 equivalents) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
-
Esterification:
-
Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.
-
Add the alcohol (1.2 equivalents) followed by pyridine (1.5 equivalents).
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC.
-
Dilute the reaction with diethyl ether and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the crude ester by column chromatography.
-
Conclusion and Future Outlook
This compound represents a valuable, yet underutilized, building block in the medicinal chemist's toolbox. Its inherent three-dimensionality and the versatility of its carboxylic acid handle provide a powerful platform for the design and synthesis of novel therapeutics. While direct applications are still emerging, the success of closely related spirocyclic scaffolds in drug discovery highlights the immense potential of this compound. The protocols and insights provided in this guide are intended to empower researchers to explore the rich chemical space offered by this compound and to accelerate the development of the next generation of innovative medicines.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. appretech.com [appretech.com]
- 6. benchchem.com [benchchem.com]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Multi-Step Synthesis of Functionalized Spiro[3.5]nonane Analogs: An In-Depth Technical Guide for Researchers
The spiro[3.5]nonane scaffold, a unique three-dimensional structure composed of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, has emerged as a privileged motif in medicinal chemistry and drug discovery. Its inherent rigidity and three-dimensionality offer significant advantages over traditional planar aromatic structures, allowing for more precise and potent interactions with biological targets.[1][2] This guide provides a comprehensive overview of the multi-step synthesis of functionalized spiro[3.5]nonane analogs, detailing field-proven protocols, the rationale behind experimental choices, and applications in modern drug development.
The Strategic Advantage of the Spiro[3.5]nonane Core
The incorporation of spirocyclic scaffolds like spiro[3.5]nonane can significantly enhance the pharmacological profile of a drug candidate. By increasing the sp³ character and conformational rigidity of a molecule, these scaffolds can lead to improved binding affinity, enhanced selectivity for the target protein, and better physicochemical properties, such as solubility and metabolic stability.[2][3] A notable application of a related scaffold, the 7-azaspiro[3.5]nonane core, has been in the development of potent G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes.[4][5]
Synthetic Strategies for Constructing the Spiro[3.5]nonane Framework
The construction of the spiro[3.5]nonane skeleton can be achieved through several synthetic strategies, each with its own merits and considerations. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials.
Protocol 1: Synthesis of Spiro[3.5]nonane-1,3-dione and Subsequent Diastereoselective Reduction
A common and versatile approach to functionalized spiro[3.5]nonanes begins with the construction of a dione intermediate, which can then be selectively reduced to the corresponding diol. This diol serves as a valuable platform for further functionalization.
Step 1: Synthesis of Spiro[3.5]nonane-1,3-dione
This step typically involves a condensation reaction to form the cyclobutane-1,3-dione ring. While various methods exist, a reliable approach involves the reaction of a suitable cyclobutane precursor with a cyclohexane derivative.
Step 2: Diastereoselective Reduction to Spiro[3.5]nonane-1,3-diol
The reduction of the dione is a critical step where stereochemistry comes into play. The choice of reducing agent can significantly influence the diastereomeric ratio of the resulting syn- and anti-diols.[6] The Luche reduction, using sodium borohydride in the presence of cerium(III) chloride, is often employed for its high diastereoselectivity, favoring the formation of the syn-diol.[6]
Experimental Protocol: Diastereoselective Reduction of Spiro[3.5]nonane-1,3-dione [6]
-
Preparation: To a solution of Spiro[3.5]nonane-1,3-dione (1.0 g, 6.57 mmol) and CeCl₃·7H₂O (2.7 g, 7.23 mmol) in methanol (30 mL) at -78 °C, add sodium borohydride (0.27 g, 7.23 mmol) portion-wise over 15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 3 hours, then allow it to warm to 0 °C and stir for an additional hour.
-
Work-up: Quench the reaction by the slow addition of water (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (EtOAc/Hexane, 1:1) to afford syn-Spiro[3.5]nonane-1,3-diol as a white solid.
| Entry | Reducing Agent | Solvent | Temperature (°C) | Major Diastereomer | Diastereomeric Ratio (syn:anti) |
| 1 | NaBH₄, CeCl₃·7H₂O | Methanol | -78 | syn | >95:5 |
| 2 | LiAlH(OtBu)₃ | THF | -78 | anti | >90:10 |
Note: Data presented is based on typical selectivities observed for the reduction of similar cyclic 1,3-diones.[6]
Protocol 2: Synthesis of 7-Azaspiro[3.5]nonane Derivatives as GPR119 Agonists
The synthesis of aza-spiro[3.5]nonane analogs often involves the construction of the heterocyclic ring as a key step. These compounds have shown significant promise as GPR119 agonists.[4]
General Synthetic Workflow:
The synthesis of 7-azaspiro[3.5]nonane GPR119 agonists is a multi-step process that typically involves the initial construction of a core intermediate, followed by functionalization.[7] A solid-phase synthesis approach can also be employed for the efficient generation of a library of analogs.[7]
Key Functionalization Step: Reductive Amination
A common method for introducing diversity to the 7-azaspiro[3.5]nonane scaffold is through reductive amination of a ketone intermediate with a variety of amines.
Experimental Protocol: Reductive Amination for the Synthesis of a 7-Azaspiro[3.5]nonane Analog
-
Preparation: To a solution of 7-oxo-2-azaspiro[3.5]nonane intermediate (1.0 eq) in dichloroethane (0.1 M), add the desired primary or secondary amine (1.2 eq) and sodium triacetoxyborohydride (1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized 7-azaspiro[3.5]nonane analog.
Mechanistic Insights: The Rationale Behind the Reactions
A deep understanding of the reaction mechanisms is paramount for troubleshooting and optimizing synthetic routes.
The Luche Reduction: A Case for Chemoselectivity
The high diastereoselectivity of the Luche reduction is attributed to the coordinating effect of the cerium(III) ion.[6] The cerium coordinates to both carbonyl oxygens, delivering the hydride from the less sterically hindered face of the molecule, leading to the preferential formation of the syn-diol.
Gold-Catalyzed Enyne Cyclization: A Powerful Tool for Spirocycle Synthesis
Gold(I) catalysts have emerged as powerful tools for the synthesis of complex carbocycles and heterocycles from enynes.[8] The mechanism involves the activation of the alkyne by the gold catalyst, followed by an intramolecular nucleophilic attack by the alkene. This initial cyclization generates a carbocationic intermediate that can undergo various rearrangements and subsequent reactions to form the spirocyclic core.[1][8]
Caption: Gold-Catalyzed Enyne Cyclization Pathway.
Characterization and Data Analysis
The structural elucidation of the synthesized spiro[3.5]nonane analogs relies on a combination of spectroscopic techniques.
| Spectroscopic Technique | Key Observables |
| ¹H NMR | - Diagnostic signals for the cyclobutane and cyclohexane ring protons.- Coupling constants provide information on the relative stereochemistry. |
| ¹³C NMR | - Characteristic chemical shifts for the spiro-carbon and other carbons in the scaffold. |
| IR Spectroscopy | - Carbonyl stretches (C=O) for dione intermediates.- Hydroxyl stretches (O-H) for diol products. |
| Mass Spectrometry | - Molecular ion peak to confirm the molecular weight.- Fragmentation patterns can provide structural information. |
Applications in Drug Discovery: Structure-Activity Relationship (SAR) Insights
The functionalization of the spiro[3.5]nonane scaffold allows for the fine-tuning of its biological activity. In the case of 7-azaspiro[3.5]nonane GPR119 agonists, SAR studies have revealed that modifications to the substituents on the piperidine nitrogen and the aryl group can significantly impact potency and pharmacokinetic properties.[4][5] For instance, the introduction of specific electron-withdrawing or donating groups on the aryl ring can modulate the binding affinity to the GPR119 receptor.
Caption: Structure-Activity Relationship (SAR) of Spiro[3.5]nonane Analogs.
Conclusion
The multi-step synthesis of functionalized spiro[3.5]nonane analogs offers a powerful platform for the discovery of novel therapeutic agents. The synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this unique and valuable scaffold. A thorough understanding of the underlying reaction mechanisms and a systematic approach to functionalization are key to unlocking the full potential of spiro[3.5]nonane derivatives in drug discovery and development.
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. New Methods for the Synthesis of Spirocyclic Cephalosporin Analogues | MDPI [mdpi.com]
Strategic Amide Coupling with Spiro[3.5]nonane-7-carboxylic acid: Protocols and Mechanistic Insights
An Application Note for Researchers and Drug Development Professionals
Abstract: The formation of the amide bond is arguably the most critical reaction in medicinal chemistry, forming the backbone of peptides and a vast array of pharmaceutical agents.[1][2][3] This application note provides a detailed experimental guide for the amide coupling of Spiro[3.5]nonane-7-carboxylic acid, a representative of the increasingly important class of spirocyclic scaffolds. Spirocycles are prized in drug discovery for their inherent three-dimensionality, which allows for the exploration of novel chemical space beyond traditional "flat" aromatic systems.[4][5][6] We will delve into the mechanistic underpinnings of common coupling strategies, present detailed, step-by-step protocols using both standard and high-efficiency reagents, and offer guidance on reaction monitoring, product characterization, and troubleshooting.
The Rationale: Why Spirocycles and Amide Bonds?
Spirocyclic frameworks introduce conformational rigidity and a three-dimensional arrangement of functional groups, which can lead to improved potency, selectivity, and pharmacokinetic properties in drug candidates.[5][7] When this sp³-rich core is combined with the versatile amide linkage, which is a key hydrogen bond donor and acceptor, chemists can generate novel molecular architectures with significant therapeutic potential.
However, the direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt.[8][9] To overcome this, coupling reagents are employed to "activate" the carboxylic acid, making it susceptible to nucleophilic attack by the amine.
The Mechanism: Activating the Carboxyl Group
The most prevalent strategy for amide bond formation involves the in-situ activation of the carboxylic acid using a dehydrating agent, typically a carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9][10]
The process unfolds in several key steps:
-
Activation: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is essentially an ester with an excellent leaving group.[8][11]
-
Nucleophilic Attack: The amine attacks the electrophilic carbonyl carbon of the O-acylisourea.
-
Amide Formation: This attack forms the stable amide bond and releases a soluble urea byproduct.[8][10]
A significant side reaction is the rearrangement of the O-acylisourea intermediate into a stable N-acylurea, which terminates the reaction pathway.[11][12] To mitigate this and improve reaction efficiency, additives such as 1-Hydroxybenzotriazole (HOBt) or N-Hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form an active ester intermediate, which is more stable than the O-acylisourea but still highly reactive towards amines.[13][14] This two-step activation minimizes side reactions and reduces the potential for racemization in chiral substrates.[14][15]
Caption: General mechanism of EDC/HOBt mediated amide coupling.
Experimental Design: Choosing the Right Tools
The success of an amide coupling reaction, especially with sterically demanding substrates like spirocycles, hinges on the careful selection of reagents and conditions.[16]
Data Presentation: Comparison of Common Coupling Reagents
| Coupling Reagent System | Key Advantages | Potential Drawbacks | Best For |
| EDC / HOBt | Cost-effective; water-soluble byproducts are easily removed during aqueous workup.[15] | Slower reaction rates; may be less effective for sterically hindered substrates. | General purpose, scalable synthesis. |
| HATU / DIPEA | High reactivity and speed; very effective for hindered acids and amines; low rates of racemization.[13][15] | More expensive; byproducts can complicate purification. | Difficult couplings, sterically hindered substrates, peptide synthesis.[16][17] |
| Acid Chloride | Highly reactive intermediate. | Requires an extra synthetic step; harsh conditions (e.g., SOCl₂) may not be compatible with sensitive functional groups. | When other coupling methods fail, especially with hindered amines.[18] |
Detailed Experimental Protocols
Here we provide two robust protocols for coupling this compound with a generic primary amine (e.g., benzylamine).
Caption: General experimental workflow for amide coupling.
Protocol 1: Standard EDC/HOBt Mediated Coupling
This protocol is a reliable and cost-effective method suitable for many amine substrates.
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir for 5 minutes.
-
Add the primary amine (1.1 eq) followed by the dropwise addition of DIPEA (3.0 eq).
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[19] The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure amide.
Protocol 2: High-Efficiency HATU Mediated Coupling
This protocol is recommended for sterically hindered substrates or when Protocol 1 yields unsatisfactory results.[16]
Materials and Reagents:
-
This compound (1.0 eq)
-
Primary Amine (e.g., Benzylamine) (1.2 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate, 5% LiCl (aq) (optional, for DMF removal)
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica Gel for chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and HATU (1.1 eq).
-
Dissolve the solids in anhydrous DMF (approx. 0.1-0.2 M concentration).
-
Add DIPEA (2.0 eq) and stir the mixture at room temperature for 15-20 minutes. This "pre-activation" step forms the active HOBt ester.
-
Add the primary amine (1.2 eq) to the activated mixture. If the amine is used as a hydrochloride salt, add one additional equivalent of DIPEA.
-
Allow the reaction to stir at room temperature. These reactions are often rapid, typically complete within 1-3 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer with 5% aqueous LiCl (3x) to remove the bulk of the DMF.
-
Continue washing sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Product Characterization: Confirming Success
The identity and purity of the synthesized amide must be confirmed through spectroscopic methods.
-
¹H NMR Spectroscopy: Look for the characteristic broad singlet or triplet for the amide N-H proton (typically δ 6-8 ppm). Also, confirm the presence of signals corresponding to both the spirocycle and the amine fragment, with appropriate integrations.[20][21] The protons on the carbon adjacent to the nitrogen (N-CH ) will often appear as a doublet or triplet coupled to the N-H proton.[18]
-
¹³C NMR Spectroscopy: The amide carbonyl carbon will appear as a characteristic peak in the range of δ 165-175 ppm.[22]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺ or [M+Na]⁺) in the mass spectrum should correspond to the calculated molecular weight of the target amide.[23]
-
FT-IR Spectroscopy: A strong absorbance band between 1630-1680 cm⁻¹ is indicative of the amide C=O stretch.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently reactive coupling agent for a hindered substrate.[16] | Switch from EDC/HOBt to a more powerful reagent like HATU.[16][17] |
| Poor quality or wet reagents/solvents. | Use freshly opened or properly dried solvents and reagents. | |
| Incorrect stoichiometry or base amount. | Verify calculations and ensure sufficient base is present to neutralize any acid salts and drive the reaction. | |
| Multiple Spots on TLC (Side Products) | Formation of N-acylurea byproduct. | Ensure an adequate amount of HOBt or NHS is used in EDC couplings. |
| Unreacted starting materials. | Increase reaction time or consider gentle heating (40-50 °C). | |
| Difficult Purification | Water-soluble byproducts (e.g., urea from EDC, DIPEA salts) remaining. | Ensure thorough aqueous work-up washes. For DMF-based reactions, use LiCl washes. |
Conclusion
The amide coupling of this compound is a robust and adaptable process crucial for synthesizing novel three-dimensional molecules for drug discovery. By understanding the underlying reaction mechanisms and carefully selecting the appropriate coupling reagents and conditions, researchers can efficiently generate a diverse library of amide derivatives. The protocols provided herein, utilizing both standard EDC/HOBt and high-efficiency HATU reagents, offer reliable pathways to success. Rigorous reaction monitoring and thorough spectroscopic characterization are paramount to validating the outcome of these synthetic efforts.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Biocatalytic amide bond formation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Carbodiimide - Wikipedia [en.wikipedia.org]
- 12. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
- 14. bachem.com [bachem.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. dergipark.org.tr [dergipark.org.tr]
- 19. benchchem.com [benchchem.com]
- 20. 4irsolutions.com [4irsolutions.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. mdpi.com [mdpi.com]
- 23. Using LDI-MS to Explore Amide Coupling Reactions with Carboxylate Terminated N-Heterocyclic Carbene Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Pharmacokinetic Profiling of 7-Azaspiro[3.5]nonane Derivatives
Introduction: The Significance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is perpetual. 7-Azaspiro[3.5]nonane derivatives have emerged as a promising class of compounds, distinguished by their unique three-dimensional spirocyclic scaffold. This structural rigidity, departing from traditional linear or planar molecules, can significantly influence a compound's pharmacokinetic profile, often leading to improved metabolic stability, enhanced aqueous solubility, and a more favorable overall disposition in the body.[1] The strategic incorporation of the 7-azaspiro[3.5]nonane core can optimize the orientation of pharmacophoric elements, potentially enhancing target engagement while mitigating off-target effects.[2]
This guide provides a comprehensive overview of the essential in vitro and in vivo assays for characterizing the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of 7-azaspiro[3.5]nonane derivatives. The protocols and insights herein are curated for researchers, scientists, and drug development professionals to facilitate a robust and efficient evaluation of these promising therapeutic candidates. Early and accurate ADME assessment is paramount for identifying compounds with the highest potential for clinical success and minimizing late-stage attrition.[3][4]
Section 1: Foundational Physicochemical and In Vitro ADME Profiling
A thorough understanding of a compound's intrinsic properties is the bedrock of pharmacokinetic profiling. These initial assays are designed to be high-throughput, providing critical data to guide early-stage lead optimization.
Aqueous Solubility
Rationale: Adequate aqueous solubility is a prerequisite for oral absorption and for the formulation of intravenous dosage forms. Poor solubility can be a significant impediment to achieving therapeutic concentrations in vivo.
Protocol: Kinetic Solubility Assessment via Turbidimetry
-
Compound Preparation: Prepare a 10 mM stock solution of the 7-azaspiro[3.5]nonane derivative in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: In a 96-well microplate, add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS, creating a final nominal concentration of 100 µM with 1% DMSO.
-
Incubation and Measurement: Shake the plate for 2 hours at room temperature. Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.
-
Data Analysis: The kinetic solubility is determined by identifying the concentration at which the compound precipitates, as indicated by a significant increase in turbidity compared to a blank control.
Lipophilicity (LogD)
Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a key determinant of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for CNS penetration. A balanced LogD is often sought to optimize permeability while avoiding excessive non-specific binding and metabolic liability.[5]
Protocol: Shake-Flask Method for LogD7.4 Determination
-
Solution Preparation: Prepare a 1 mg/mL solution of the test compound in a suitable organic solvent (e.g., octanol).
-
Partitioning: In a glass vial, combine 1 mL of the octanol solution with 1 mL of PBS (pH 7.4).
-
Equilibration: Vigorously shake the vial for 1 hour to ensure thorough mixing and partitioning of the compound between the two phases.
-
Phase Separation: Centrifuge the vial at 2000 x g for 10 minutes to achieve complete separation of the octanol and aqueous layers.
-
Quantification: Carefully collect aliquots from both the octanol and aqueous phases. Determine the concentration of the compound in each phase using a validated LC-MS/MS method.
-
Calculation: Calculate LogD7.4 using the formula: LogD7.4 = log10 (Concentration in Octanol / Concentration in Aqueous Phase).
Caco-2 Permeability
Rationale: The Caco-2 cell permeability assay is a well-established in vitro model for predicting human intestinal absorption.[6][7] This assay provides an apparent permeability coefficient (Papp) and can also indicate whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[8]
Protocol: Bidirectional Caco-2 Permeability Assay
-
Cell Culture: Culture Caco-2 cells on semipermeable Transwell™ inserts for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 300 Ω·cm² for the assay to be valid.[9]
-
Assay Initiation (Apical to Basolateral - A to B):
-
Wash the monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.
-
Add the test compound (typically at 10 µM) in HBSS to the apical (donor) compartment.
-
Add fresh HBSS to the basolateral (receiver) compartment.
-
-
Assay Initiation (Basolateral to Apical - B to A):
-
Add the test compound in HBSS to the basolateral (donor) compartment.
-
Add fresh HBSS to the apical (receiver) compartment.
-
-
Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specified time points (e.g., 120 minutes), collect samples from the receiver compartment.
-
Analysis: Quantify the concentration of the compound in the donor and receiver samples using LC-MS/MS.
-
Data Analysis:
-
Calculate the Papp value using the formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration in the donor compartment.[9]
-
Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An ER > 2 suggests the compound may be a substrate for active efflux.
-
Section 2: In Vitro Metabolic Stability and Drug-Drug Interaction Potential
Understanding how a compound is metabolized is critical for predicting its in vivo clearance and potential for drug-drug interactions (DDIs).
Metabolic Stability in Liver Microsomes
Rationale: Human liver microsomes (HLM) contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs.[10] This assay provides an estimate of a compound's intrinsic clearance (CLint) and metabolic half-life (t1/2).[11][12]
Protocol: Human Liver Microsome Stability Assay
-
Reagent Preparation:
-
Thaw pooled human liver microsomes on ice.
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[13]
-
-
Incubation Mixture: In a 96-well plate, combine the test compound (final concentration 1 µM), liver microsomes (final concentration 0.5 mg/mL), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH-regenerating system.
-
Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration by LC-MS/MS.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life: t1/2 = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (0.693 / t1/2) / (mg/mL microsomal protein).
-
Visualization of In Vitro ADME Workflow
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 5. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 7. enamine.net [enamine.net]
- 8. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. mttlab.eu [mttlab.eu]
- 11. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 12. mercell.com [mercell.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Synthesis of Spiro[cycloalkane-pyridazinone] Derivatives from Spiro Precursors: An Application and Protocol Guide
Introduction: The Significance of Spiro[cycloalkane-pyridazinones] in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the quest for novel molecular scaffolds that offer both structural complexity and favorable physicochemical properties is paramount. Spiro[cycloalkane-pyridazinone] derivatives have emerged as a promising class of compounds, strategically combining two key architectural features to enhance their drug-like characteristics.[1][2] The incorporation of a spirocyclic moiety introduces a three-dimensional topology, increasing the fraction of sp³-hybridized carbons (Fsp³ character).[1][2][3] This heightened three-dimensionality is often correlated with improved solubility, metabolic stability, and target specificity, addressing some of the common pitfalls in drug development.[1][3]
The pyridazin-3(2H)-one core, a bioisostere of phenyl and pyridyl rings, further enhances the pharmacological potential of these molecules.[1] This nitrogen-containing heterocycle is a well-established pharmacophore found in numerous biologically active compounds, exhibiting a wide array of activities including antihypertensive, antidepressant, and anti-inflammatory properties.[1][4] The pyridazinone ring is also readily amenable to functionalization, providing a versatile platform for the synthesis of diverse compound libraries for high-throughput screening.[1]
This guide provides a comprehensive overview of the synthetic strategies for accessing spiro[cycloalkane-pyridazinone] derivatives from spirocyclic anhydride precursors. We will delve into the mechanistic rationale behind key transformations, offer detailed, step-by-step protocols for core reactions, and present data to aid researchers in the successful synthesis and derivatization of this valuable class of compounds.
Synthetic Strategy Overview: A Two-Step Approach to the Spiro[cycloalkane-pyridazinone] Core
The most prevalent and efficient strategy for the synthesis of spiro[cycloalkane-pyridazinones] commences with a spirocyclic anhydride, such as 2-oxaspiro[4.5]decane-1,3-dione or 2-oxaspiro[4.4]nonane-1,3-dione. The synthesis unfolds in two primary stages:
-
Formation of a γ-Oxocarboxylic Acid Intermediate: This crucial step involves the ring-opening of the spirocyclic anhydride by an aromatic or alkyl nucleophile. Two primary methods are employed for this transformation: the Friedel-Crafts acylation and the Grignard reaction. The choice between these methods is dictated by the electronic nature of the nucleophile.
-
Pyridazinone Ring Formation: The resulting γ-oxocarboxylic acid undergoes a condensation and cyclization reaction with hydrazine or a substituted hydrazine to construct the target pyridazinone ring.
Further diversification can be achieved through subsequent N-alkylation or N-arylation of the pyridazinone core.
Figure 1: General synthetic workflow for spiro[cycloalkane-pyridazinone] derivatives.
Part 1: Synthesis of the γ-Oxocarboxylic Acid Intermediate
The selection of the synthetic route to the γ-oxocarboxylic acid intermediate is a critical decision point. The Friedel-Crafts acylation is a robust method for electron-rich aromatic systems, while the Grignard reaction offers a more potent nucleophile for less reactive arenes or the introduction of alkyl substituents.
Method A: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution where the spirocyclic anhydride, in the presence of a Lewis acid catalyst such as aluminum trichloride (AlCl₃), generates an acylium ion electrophile that is attacked by an aromatic ring.[5] This method is particularly effective with electron-rich arenes like anisole or veratrole.[3][4]
Causality Behind Experimental Choices:
-
Lewis Acid: Aluminum trichloride is a strong Lewis acid that coordinates to one of the carbonyl oxygens of the anhydride, facilitating the ring-opening and formation of the acylium ion. A stoichiometric amount of AlCl₃ is necessary because the product ketone also forms a complex with the catalyst.[5]
-
Solvent: A non-polar, aprotic solvent such as benzene or nitrobenzene is typically used. Nitrobenzene can be advantageous as it is a poor substrate for Friedel-Crafts reactions, thus minimizing side products.
-
Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction, and then allowed to proceed at room temperature.[6][7]
Figure 2: Simplified mechanism of Friedel-Crafts acylation with a spirocyclic anhydride.
Protocol 1: Friedel-Crafts Acylation of Anisole with 2-Oxaspiro[4.5]decane-1,3-dione
Materials:
-
2-Oxaspiro[4.5]decane-1,3-dione (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (3.0 eq)
-
Anisole (3.0 eq)
-
Dry Benzene (solvent)
-
Ice-cold 1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add dry benzene and anhydrous AlCl₃ (3.0 eq).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-oxaspiro[4.5]decane-1,3-dione (1.0 eq) and anisole (3.0 eq) in dry benzene to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.[6][7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold 1M HCl to decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution to extract the carboxylic acid product.
-
Carefully acidify the aqueous bicarbonate layer with concentrated HCl to pH ~2, which will precipitate the γ-oxocarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the desired product.
Method B: Grignard Reaction
For less reactive aromatic substrates (e.g., toluene, chlorobenzene) or for the synthesis of alkyl-substituted γ-oxocarboxylic acids, the Grignard reaction is the method of choice.[1][8] The Grignard reagent (R-MgX) is a much stronger nucleophile than an arene and will readily attack one of the carbonyl groups of the anhydride.
Causality Behind Experimental Choices:
-
Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential to stabilize the Grignard reagent and prevent its decomposition.
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture, necessitating the use of an inert atmosphere (e.g., nitrogen or argon).
-
Temperature: The reaction is typically initiated at 0 °C to control the exothermicity and then stirred at room temperature.[6][7]
Protocol 2: Grignard Reaction of p-Tolylmagnesium Bromide with 2-Oxaspiro[4.4]nonane-1,3-dione
Materials:
-
2-Oxaspiro[4.4]nonane-1,3-dione (1.0 eq)
-
p-Tolylmagnesium bromide (1.0 M solution in THF, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert conditions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 2-oxaspiro[4.4]nonane-1,3-dione (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the p-tolylmagnesium bromide solution (1.0 eq) dropwise over 30 minutes.
-
After the addition, allow the mixture to warm to room temperature and stir for 24 hours.[6][7]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of 1M HCl.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and extract the carboxylic acid product with saturated NaHCO₃ solution.
-
Acidify the aqueous layer with concentrated HCl to precipitate the product.
-
Filter, wash with cold water, and dry the precipitate to obtain the γ-oxocarboxylic acid.
Part 2: Pyridazinone Ring Formation
The cyclization of the γ-oxocarboxylic acid to form the pyridazinone ring is a robust and high-yielding transformation. This reaction proceeds via condensation of the keto group with one nitrogen of hydrazine, followed by intramolecular acylation by the carboxylic acid to form the stable six-membered pyridazinone ring.
Figure 3: Key steps in the formation of the pyridazinone ring.
Protocol 3: General Procedure for Pyridazinone Formation
Materials:
-
γ-Oxocarboxylic acid (1.0 eq)
-
Hydrazine hydrate (3.0 eq)
-
Ethanol (solvent)
-
Standard reflux apparatus
-
Filtration equipment
Procedure:
-
In a round-bottom flask, dissolve the γ-oxocarboxylic acid (1.0 eq) in ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4 hours.[6][7]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 1: Representative Yields for Spiro[cycloalkane-pyridazinone] Synthesis
| Spiro Precursor | Arene/Grignard Reagent | Intermediate | Cyclizing Agent | Final Product Yield (%) | Reference |
| 2-Oxaspiro[4.5]decane-1,3-dione | Anisole (Friedel-Crafts) | γ-Oxocarboxylic acid | Hydrazine Hydrate | 35-97% | [5][6] |
| 2-Oxaspiro[4.4]nonane-1,3-dione | Veratrole (Friedel-Crafts) | γ-Oxocarboxylic acid | Hydrazine Hydrate | 35-97% | [5][6] |
| 2-Oxaspiro[4.5]decane-1,3-dione | p-Tolylmagnesium bromide (Grignard) | γ-Oxocarboxylic acid | Phenylhydrazine | (Not specified, but generally good yields) | [1][8] |
| 2-Oxaspiro[4.4]nonane-1,3-dione | 4-Chlorophenylmagnesium bromide (Grignard) | γ-Oxocarboxylic acid | Methylhydrazine | (Not specified, but generally good yields) | [1][9] |
Part 3: Further Derivatization - N-Alkylation
The secondary amine within the pyridazinone ring provides a convenient handle for further structural diversification through N-alkylation. This allows for the modulation of the compound's physicochemical properties, such as lipophilicity and metabolic stability.
Protocol 4: N-Alkylation of Spiro[cycloalkane-pyridazinone]
Materials:
-
Spiro[cycloalkane-pyridazinone] (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for organic synthesis under inert conditions
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add a solution of the spiro[cycloalkane-pyridazinone] (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for deprotonation.
-
Add the alkyl halide (1.1 eq) and allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-alkylated derivative.
Conclusion
The synthetic pathway detailed in this guide provides a reliable and versatile approach to the synthesis of spiro[cycloalkane-pyridazinone] derivatives. By carefully selecting between Friedel-Crafts and Grignard methodologies for the key C-C bond-forming step, researchers can access a wide range of substituted γ-oxocarboxylic acid intermediates. The subsequent cyclization with hydrazines is a robust method for constructing the pyridazinone core. The amenability of this core to further N-alkylation enhances the potential for creating diverse chemical libraries for drug discovery programs. The protocols and insights provided herein are intended to empower researchers to efficiently synthesize and explore the therapeutic potential of this promising class of spirocyclic heterocycles.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Friedel-Crafts Acylation [organic-chemistry.org]
- 3. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]
- 4. Synthesis of Spiro[cycloalkane-pyridazinones] with High Fsp3 Character | Bentham Science [eurekaselect.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Novel Ring Systems: Spiro[Cycloalkane] Derivatives of Triazolo- and Tetrazolo-Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes & Protocols: Green Synthesis Approaches for Spiro Compounds
Introduction: The Imperative for Greener Pathways to Structural Complexity
Spiro compounds, organic molecules characterized by two rings linked through a single common atom, represent a fascinating and highly sought-after class of structures in drug discovery and medicinal chemistry.[1] Their inherent three-dimensional and conformationally rigid scaffold makes them ideal for exploring chemical space and interacting with biological targets in a highly specific manner.[1] However, the synthesis of these structurally complex molecules has traditionally relied on multi-step processes often involving harsh reagents, toxic organic solvents, and significant energy consumption, posing challenges to both environmental sustainability and laboratory safety.
This guide addresses the critical need for cleaner, more efficient synthetic routes by exploring state-of-the-art green chemistry approaches for the synthesis of spiro compounds. Adhering to the core principles of green chemistry—such as maximizing atom economy, utilizing safer solvents, enhancing energy efficiency, and reducing derivative use—is not merely an environmental consideration but a strategic advantage in modern chemical synthesis.[2][3] By adopting these methodologies, researchers can accelerate discovery, reduce waste, and improve the overall safety and cost-effectiveness of their workflows.
We will delve into several powerful green techniques, including Multicomponent Reactions (MCRs) under various energy inputs, the application of non-conventional energy sources like microwave and ultrasound irradiation, the use of environmentally benign solvent systems, and the emerging field of mechanochemistry. For each approach, we will provide not just a protocol, but the scientific rationale behind it, empowering researchers to not only replicate but also adapt these methods for their specific synthetic targets.
Multicomponent Reactions (MCRs) Assisted by Microwave Irradiation: A Synergy of Efficiency and Speed
Expertise & Experience: The Causality Behind the Choice
Multicomponent reactions (MCRs) are intrinsically green. By combining three or more reactants in a single synthetic operation to form a product that contains the essential parts of all starting materials, MCRs epitomize the principles of atom and step economy.[3] This approach drastically reduces the need for intermediate purification steps, saving time, solvents, and resources. When coupled with microwave irradiation, the efficiency is magnified. Microwave heating provides rapid and uniform energy transfer directly to the reacting molecules, often leading to dramatic reductions in reaction times (from hours to minutes), increased product yields, and improved purity profiles compared to conventional heating methods.[4][5]
The choice of an ionic liquid as a catalyst further enhances the green credentials of this protocol. Ionic liquids (ILs) are non-volatile, thermally stable, and can often be recycled, positioning them as greener alternatives to traditional volatile organic catalysts or solvents.[6] In this context, the IL acts as an organocatalyst, facilitating key steps in the reaction cascade.
Protocol: Microwave-Assisted Domino Synthesis of Spiro[Indoline-Pyrano[2,3-d]pyrimidine] Derivatives
This protocol details a Knoevenagel/Michael/cyclization multicomponent domino reaction for synthesizing spiro compounds with potential anticancer activity, adapted from the work of de Andrade et al.[1][7][8]
Materials:
-
Isatin derivative (e.g., isatin, 1 mmol)
-
Malononitrile (1 mmol)
-
Barbituric acid (1 mmol)
-
1-methylimidazolium chloride ([Hmim]Cl) (0.3 mmol)
-
Ethanol (6 mL)
-
Ice-cold acetonitrile (for washing)
Equipment:
-
10 mL flask suitable for microwave synthesis
-
Microwave reactor with stirring capability
-
Filtration apparatus (e.g., Büchner funnel)
Step-by-Step Methodology:
-
Reactant Charging: In a 10 mL microwave-rated flask, combine the isatin derivative (1 mmol), malononitrile (1 mmol), barbituric acid (1 mmol), and the ionic liquid 1-methylimidazolium chloride (0.3 mmol).
-
Solvent Addition: Add 6 mL of ethanol to the flask.
-
Microwave Irradiation: Seal the flask and place it in the microwave reactor. Set the reaction conditions to 80 °C with continuous stirring for 2 hours, using a power of 150 W.[1]
-
Isolation: After the reaction is complete, allow the flask to cool to room temperature. A solid product will typically precipitate.
-
Purification: Collect the solid product by filtration. Wash the filtered solid with a small amount of ice-cold acetonitrile to remove any unreacted starting materials or residual ionic liquid.
-
Drying: Dry the purified product under vacuum to obtain the final spiro compound. The yield for this class of compounds is typically in the range of 43–98%.[1][8]
Data Summary: Microwave-Assisted Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |
| Isatin | Malononitrile | Barbituric Acid | [Hmim]Cl | Ethanol | 2 | 80 | 43-98 | [1][8] |
| Substituted Isatins | Malononitrile | Barbituric Acid | [Hmim]Cl | Ethanol | 2 | 80 | 65-95 | [1] |
Workflow & Mechanism Diagram
Caption: Workflow and simplified mechanism for microwave-assisted spiro synthesis.
Ultrasound-Assisted Synthesis in Aqueous Media: Harnessing Cavitation for Green Chemistry
Expertise & Experience: The Causality Behind the Choice
Ultrasound irradiation provides a unique, non-thermal energy source for chemical reactions through the phenomenon of acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[9] This collapse generates localized hot spots with extremely high temperatures and pressures, creating immense shear forces and microjets that accelerate mass transfer and dramatically increase reaction rates.[9][10] This method is highly energy-efficient and often allows reactions to proceed at lower bulk temperatures.
Pairing sonication with water as a solvent is a cornerstone of green synthesis. Water is non-toxic, non-flammable, inexpensive, and readily available.[10] For many organic reactions, the hydrophobic effect in water can actually accelerate reaction rates by bringing nonpolar reactants together.[10] This combination of ultrasound and water can often eliminate the need for any catalyst, further simplifying the procedure and purification.[11]
Protocol: Ultrasound-Assisted Three-Component Synthesis of Spiro[pyrano[3,2-c]quinoline-indoline]diones
This protocol describes a clean and efficient synthesis of spirooxindoles in an aqueous medium under ultrasonic irradiation, as reported by Dandia et al.[10]
Materials:
-
Isatin (1 mmol)
-
4-hydroxy-2H-quinolin-2-one (1 mmol)
-
Malononitrile (1 mmol)
-
Piperidine (catalytic amount, ~10 mol%)
-
Water (5-10 mL)
Equipment:
-
Thick-walled glass tube or flask
-
Ultrasonic bath (e.g., 45 kHz)
-
Stir bar and magnetic stirrer
-
Filtration apparatus
Step-by-Step Methodology:
-
Reactant Suspension: In a suitable flask, create a suspension of isatin (1 mmol), 4-hydroxy-2H-quinolin-2-one (1 mmol), and malononitrile (1 mmol) in 5-10 mL of water.
-
Catalyst Addition: Add a catalytic amount of piperidine to the suspension. While some reactions proceed without a catalyst, bases like piperidine or triethylamine have been shown to improve yields and reduce reaction times.[10]
-
Sonication: Place the flask in an ultrasonic bath, ensuring the water level in the bath is consistent with the level of the reaction mixture. Irradiate the mixture with ultrasound (e.g., 45 kHz) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions are typically complete within 1-1.5 hours.
-
Isolation: Upon completion, the solid product is typically suspended in the aqueous medium.
-
Purification: Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol to remove residual starting materials.
-
Drying: Dry the product in an oven or under vacuum to yield the pure spiro compound. This method generally produces good to excellent yields.
Data Summary: Ultrasound-Assisted Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Isatin | 4-hydroxy-quinolin-2-one | Malononitrile | Piperidine | Water | 1-1.5 | ~90 | [10] |
| Isatin | 4-hydroxy-quinolin-2-one | Ethyl Cyanoacetate | Piperidine | Water | 1-1.5 | ~85 | [10] |
| Phenylhydrazine | β-keto ester | Isatin | Piperidine | Not Specified | - | - | [12] |
Workflow Diagram
Caption: Step-by-step workflow for ultrasound-assisted spiro synthesis in water.
Mechanochemical Synthesis: A Solvent-Free Grinding Approach
Expertise & Experience: The Causality Behind the Choice
Mechanochemistry utilizes mechanical force—typically through grinding, milling, or shearing—to induce chemical reactions, often in the absence of any bulk solvent.[13][14] This solvent-free approach is inherently green, as it eliminates the largest source of waste in many chemical processes. The energy input breaks down crystal lattices, increases the surface area of reactants, and can create intimate mixing at the molecular level, allowing solid-state reactions to proceed efficiently at ambient temperature.[13]
This technique is particularly powerful for its operational simplicity, short reaction times, and often quantitative yields.[13] It represents a paradigm shift from traditional solution-phase chemistry and aligns perfectly with the goals of sustainable synthesis.
Protocol: Solvent-Free Mechanochemical Synthesis of Spiro[Indole–pyrrolidine] Derivatives
This protocol is based on the work of Fun et al., demonstrating a Michael condensation under mechanochemical conditions.[13]
Materials:
-
3-dicyanomethylene-2H-indol-2-one derivative (1 mmol)
-
Isothiocyanate derivative (1 mmol)
Equipment:
-
Mortar and pestle (agate or porcelain) or a ball mill
-
Spatula
Step-by-Step Methodology:
-
Reactant Loading: Place the 3-dicyanomethylene-2H-indol-2-one derivative (1 mmol) and the isothiocyanate derivative (1 mmol) into a mortar.
-
Grinding: Grind the solid mixture vigorously with a pestle at room temperature. If using a ball mill, add the reactants and milling balls to the jar and operate at a suitable frequency.
-
Monitoring: The reaction progress can be monitored by observing physical changes (e.g., color change) and confirmed by TLC (by dissolving a small aliquot in a suitable solvent). Reaction times are typically very short.
-
Work-up: The reaction often proceeds to completion, yielding the product as a solid powder. In many cases, no further purification is required. If necessary, the product can be purified by washing with a non-polar solvent like hexane to remove any minor impurities or by recrystallization.
-
Isolation: Collect the final product. This method is noted for its experimental simplicity and excellent yields (often >90%).[13]
Data Summary: Mechanochemical Synthesis
| Reactant 1 | Reactant 2 | Conditions | Time | Yield (%) | Reference |
| 3-dicyanomethylene-2H-indol-2-one | Isothiocyanate deriv. | Grinding, RT | Short | 92-97 | [13] |
Logical Relationship Diagram
Caption: Logical flow of a solvent-free mechanochemical synthesis.
Conclusion
The synthesis of spiro compounds, a class of molecules vital to pharmaceutical research, can be achieved through highly efficient, safe, and environmentally responsible methods. By moving away from traditional, solvent-intensive, and energy-demanding protocols, researchers can leverage the power of green chemistry. Multicomponent reactions, especially when enhanced by microwave or ultrasonic energy, offer remarkable improvements in speed and efficiency. The use of water as a solvent and the complete elimination of solvents via mechanochemistry represent the frontier of sustainable synthesis. Adopting these protocols not only minimizes the environmental footprint of chemical research but also accelerates the discovery of novel chemical entities that could become the medicines of tomorrow.
References
- 1. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 2. research.vu.nl [research.vu.nl]
- 3. Multicomponent reactions: advanced tools for sustainable organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00056K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Ultrasound-assisted the three-component synthesis of spiro[4H-pyrano[3,2-c]quinolin-4,3′-indoline]-2′,5(6H)-diones in water – Oriental Journal of Chemistry [orientjchem.org]
- 11. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and efficient ultrasound-assisted method for the combinatorial synthesis of spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Spiro[3.5]nonane-7-carboxylic acid
Welcome to the technical support center for the synthesis of Spiro[3.5]nonane-7-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to enhance the yield and purity of your synthesis. The unique spirocyclic structure of this compound, featuring a cyclobutane ring fused to a cyclohexane ring, presents specific synthetic challenges that require careful consideration of reaction conditions and methodologies.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, universally adopted protocol is not extensively documented, two plausible and effective synthetic strategies are generally considered. The first involves a cycloaddition approach, typically a Diels-Alder reaction, to construct the cyclohexane ring onto a cyclobutane precursor. The second common method is a malonic ester synthesis, which builds the spirocyclic core through alkylation of diethyl malonate with a suitable dihaloalkane.[2]
Q2: What are the primary challenges associated with the synthesis of spiro[3.5]nonane derivatives?
A2: The main difficulties often arise from the steric hindrance imposed by the spirocyclic system.[2] This can lead to reduced reaction rates and yields, particularly in steps involving nucleophilic attack on hindered centers. For instance, olefination of cyclobutanone derivatives can be challenging.[3] Additionally, purification of the final product and intermediates can be complicated by the presence of structurally similar byproducts.[2]
Q3: How should this compound and its derivatives be stored to ensure stability?
A3: As a carboxylic acid, this compound should be stored in a cool, dry environment, away from strong bases and oxidizing agents. To prevent potential degradation, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.[2] The stability of derivatives will depend on their specific functional groups, but generally, avoiding extreme pH conditions and exposure to light can help maintain their integrity.[4]
Troubleshooting Guide: Synthetic Routes and Common Issues
This section provides detailed troubleshooting for two common synthetic pathways to this compound.
Route A: Cycloaddition Pathway
This route commences with an olefination reaction on cyclobutanone, followed by a Diels-Alder reaction and subsequent hydrolysis.
Caption: Synthetic workflow for this compound via a cycloaddition pathway.
Troubleshooting Step 1: Olefination of Cyclobutanone
-
Problem: Low or no yield of methylenecyclobutane.
-
Potential Cause: The Wittig reaction with sterically hindered ketones like cyclobutanone can be inefficient.[3] The betaine intermediate may not readily eliminate triphenylphosphine oxide.
-
Solution: Consider using an alternative olefination protocol. The Tebbe olefination has been shown to be effective for similar sterically hindered cyclobutanone derivatives and can provide the desired product in higher yields.[3]
-
Troubleshooting Step 2: Diels-Alder Reaction
-
Problem: Low yield of the spirocyclic ester.
-
Potential Cause: The Diels-Alder reaction may require optimization of temperature and pressure. The reaction might be reversible at higher temperatures.
-
Solution: Perform the reaction in a sealed tube to apply moderate pressure. Carefully control the temperature to favor the formation of the product. Using a Lewis acid catalyst can sometimes improve the rate and selectivity of the reaction.
-
Troubleshooting Step 4: Hydrolysis
-
Problem: Incomplete hydrolysis of the ethyl ester.
-
Potential Cause: The ester group in the spirocyclic system might be sterically hindered, making it resistant to hydrolysis under standard conditions.
-
Solution: Employ more forcing hydrolysis conditions. This can include using a stronger base like potassium hydroxide in a higher boiling point solvent mixture such as ethanol/water, and increasing the reaction time and temperature.[2]
-
Route B: Malonic Ester Synthesis
This pathway involves the formation of a spirocyclic diester from 1,4-dibromobutane and diethyl malonate, followed by hydrolysis and decarboxylation.
Caption: Synthetic workflow for this compound via malonic ester synthesis.
Troubleshooting Step 1: Spirocyclization
-
Problem: Low yield of the spirocyclic diester intermediate.
-
Potential Cause 1: Incomplete reaction of the dihaloalkane with diethyl malonate.[2]
-
Solution 1: Ensure the use of a strong, non-nucleophilic base like sodium hydride in a suitable aprotic solvent (e.g., THF, DMF). Optimize the reaction temperature and time.[2]
-
Potential Cause 2: Side reactions such as elimination of the dihaloalkane.[2]
-
Solution 2: A less hindered base or lower reaction temperatures may mitigate elimination side reactions.[2]
-
Troubleshooting Step 2: Hydrolysis and Decarboxylation
-
Problem: Low yield after decarboxylation.
-
Potential Cause 1: Incomplete decarboxylation.[2]
-
Solution 1: Ensure the reaction is heated to a sufficiently high temperature for an adequate duration. The use of a high-boiling point solvent can facilitate this process.[2]
-
Potential Cause 2: Unwanted side reactions during heating.[2]
-
Solution 2: Perform the decarboxylation under an inert atmosphere to minimize oxidative degradation.[2]
-
-
Problem: Presence of significant impurities in the final product.
-
Potential Cause: Incomplete reactions or the formation of side products during either the spirocyclization or the hydrolysis/decarboxylation steps.[2]
-
Solution: Purification by column chromatography on silica gel or recrystallization from a suitable solvent system is often necessary to obtain the pure carboxylic acid.[2]
-
Data Presentation: Optimizing Reaction Conditions
The following table provides a hypothetical comparison of reaction conditions for the spirocyclization step in the malonic ester synthesis route, based on common laboratory practices.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sodium Ethoxide | Ethanol | Reflux | 24 | 45 |
| 2 | Sodium Hydride | DMF | 80 | 12 | 65 |
| 3 | Potassium tert-butoxide | THF | Reflux | 18 | 55 |
Experimental Protocols
Protocol: Malonic Ester Synthesis of this compound
This protocol is a generalized procedure based on the principles of malonic ester synthesis for spirocyclic compounds.[2]
Step 1: Formation of Diethyl Spiro[3.5]nonane-7,7-dicarboxylate
-
To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 1,4-dibromobutane (1.1 eq.) dropwise and heat the reaction mixture to reflux for 12-24 hours.
-
Cool the reaction to room temperature, quench with water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the purified diester in a mixture of ethanol and a 20% aqueous solution of potassium hydroxide.
-
Heat the mixture to reflux for 12 hours.
-
Cool the reaction mixture and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Heat the acidic solution to reflux for 4-6 hours to effect decarboxylation.
-
Cool the solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization or column chromatography.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low overall yield in the synthesis of this compound.
References
Technical Support Center: Purification of Spirocyclic Carboxylic Acids
Welcome to the dedicated technical support resource for researchers, scientists, and professionals in drug development engaged in the purification of spirocyclic carboxylic acids. This guide is structured to provide practical, in-depth solutions to common and complex challenges encountered during the purification of this unique class of molecules. Drawing upon established principles and field-tested insights, this center aims to empower you with the knowledge to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Foundational Purification Strategies
Question 1: What are the primary challenges in purifying spirocyclic carboxylic acids compared to their acyclic or simple cyclic counterparts?
The purification of spirocyclic carboxylic acids presents a unique set of challenges primarily stemming from their rigid, three-dimensional structures. Unlike more flexible molecules, the fixed spatial arrangement of spirocycles can lead to:
-
Unusual Solubility Profiles: The rigid scaffold can result in lower solubility in common organic solvents, making techniques like recrystallization more challenging.
-
Stereoisomerism: The presence of a spirocenter, often a quaternary chiral carbon, and other stereocenters can lead to the formation of enantiomers and diastereomers. Separating these closely related isomers requires specialized techniques.
-
Crystallization Difficulties: The inherent rigidity can sometimes hinder the formation of well-ordered crystal lattices, leading to "oiling out" or the formation of amorphous solids instead of pure crystals.
-
Structurally Similar Impurities: Synthetic routes to spirocycles can generate byproducts with very similar structures to the target molecule, complicating separation by standard chromatographic methods[1].
Question 2: I have a crude mixture containing my target spirocyclic carboxylic acid. What is the first purification step I should consider?
For most crude reaction mixtures, a liquid-liquid acid-base extraction is the most effective initial purification step. This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral and basic impurities.
The underlying principle is the differential solubility of the acidic compound and its corresponding salt. The carboxylic acid (R-COOH), which is typically soluble in an organic solvent, can be deprotonated by an aqueous base (like sodium bicarbonate or sodium hydroxide) to form a water-soluble carboxylate salt (R-COO⁻Na⁺). This allows for the selective transfer of the desired compound from the organic phase to the aqueous phase, leaving behind non-acidic impurities[2].
Workflow for Acid-Base Extraction
Caption: Decision workflow for acid-base extraction.
Question 3: My spirocyclic carboxylic acid is precipitating as an oil during acidification in an acid-base extraction. How can I resolve this?
"Oiling out" is a common issue, particularly with rigid or impure compounds. It occurs when the compound separates from the solution as a liquid phase instead of a solid. Here are several troubleshooting steps:
-
Slow Down the Precipitation: Instead of rapid acidification, add the acid dropwise while vigorously stirring the aqueous solution in an ice bath. Slower cooling and gradual pH change can promote the formation of a crystalline solid.
-
Add a Co-solvent: Before acidification, you can sometimes add a small amount of a water-miscible organic solvent (e.g., methanol, ethanol) to the aqueous layer. This can help to keep the protonated carboxylic acid in solution longer, allowing for more controlled crystallization upon further acidification.
-
Back-Extraction: If oiling out persists, you can perform a "back-extraction." After acidifying the aqueous layer, extract your protonated carboxylic acid back into a fresh portion of an organic solvent (e.g., ethyl acetate, dichloromethane). Then, you can dry the organic layer, remove the solvent under reduced pressure, and attempt purification by another method like recrystallization or chromatography.
Section 2: Recrystallization Strategies
Question 4: I'm struggling to find a suitable single solvent for the recrystallization of my spirocyclic carboxylic acid. What should I do?
Finding the ideal single solvent for recrystallization can be challenging for spirocyclic compounds due to their often-limited solubility. A two-solvent (or solvent-antisolvent) system is a powerful alternative.
In this technique, you dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, you slowly add a "poor" or "anti-solvent" (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation). A small addition of the "good" solvent should clarify the solution again. Slow cooling of this saturated solution will then induce crystallization.
| Common Solvent-Antisolvent Pairs for Carboxylic Acids |
| Good Solvent |
| Ethanol/Methanol |
| Ethyl Acetate |
| Acetone |
| Dichloromethane |
| Tetrahydrofuran (THF) |
Expert Tip: The rigidity of the spirocyclic core can sometimes lead to the inclusion of solvent molecules in the crystal lattice. This can be identified by NMR spectroscopy. If this occurs, trying a different solvent system or drying the crystals under high vacuum for an extended period is recommended.
Question 5: My spirocyclic carboxylic acid is not crystallizing from the solution, even after cooling. What steps can I take to induce crystallization?
If crystals do not form readily, you can try the following techniques:
-
Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" will act as a template for further crystal formation.
-
Reducing Solvent Volume: If the solution is not sufficiently saturated, you can gently heat it to evaporate a small portion of the solvent and then allow it to cool again.
-
Lowering the Temperature: If cooling to room temperature is ineffective, try placing the flask in an ice bath or even a freezer. However, be aware that rapid cooling can sometimes lead to the precipitation of impurities.
Section 3: Chromatographic Purification
Question 6: My spirocyclic carboxylic acid is streaking badly on a silica gel column. How can I improve the peak shape and achieve better separation?
Streaking of carboxylic acids on silica gel is a common problem due to the acidic nature of both the compound and the stationary phase. The interaction between the carboxylic acid and the silanol groups on the silica surface can lead to strong, non-specific binding and poor peak shape.
To mitigate this, you can modify the mobile phase by adding a small amount of a volatile acid , such as acetic acid or formic acid (typically 0.1-1% by volume). The added acid protonates the silanol groups on the silica surface and ensures that the spirocyclic carboxylic acid remains in its protonated, less polar form, thereby reducing its interaction with the stationary phase and leading to sharper peaks and better separation.
Protocol: Column Chromatography of a Spirocyclic Carboxylic Acid
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection:
-
Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity.
-
Add 0.5% acetic acid to your chosen eluent system to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the crude spirocyclic carboxylic acid in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for compounds with low solubility, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel and loading the dried powder onto the top of the column.
-
-
Elution:
-
Run the column using isocratic or gradient elution, collecting fractions.
-
-
Analysis:
-
Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Question 7: I need to separate enantiomers of my chiral spirocyclic carboxylic acid. What are the recommended approaches?
Separating enantiomers requires a chiral environment. The most common laboratory-scale techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most direct and widely used method. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.
-
Column Selection: Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often a good starting point for screening.
-
Mobile Phase: For acidic compounds, adding a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often necessary to achieve good peak shape and resolution[3][4].
-
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic carboxylic acid with a chiral base (e.g., a chiral amine like (+)- or (-)-α-methylbenzylamine) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can often be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be regenerated by acidification.
Workflow for Chiral Resolution by Diastereomeric Salt Formation
Caption: Chiral resolution via diastereomeric salt formation.
Section 4: Purity Assessment
Question 8: How can I confirm the purity of my spirocyclic carboxylic acid after purification?
A combination of spectroscopic and analytical techniques is essential to confirm the purity and structure of your final compound.
| Technique | Information Provided | Key Features for Spirocyclic Carboxylic Acids |
| ¹H NMR Spectroscopy | Structural confirmation and presence of impurities. | The carboxylic acid proton typically appears as a broad singlet between 10-13 ppm. The rigid spirocyclic core often leads to complex and well-resolved splitting patterns for the ring protons. |
| ¹³C NMR Spectroscopy | Carbon skeleton confirmation. | The carbonyl carbon of the carboxylic acid appears in the range of 160-185 ppm. The spiro-carbon (quaternary) will be a singlet and its chemical shift can be characteristic of the ring system. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | A very broad O-H stretch from ~2500-3300 cm⁻¹ and a strong C=O stretch around 1700-1725 cm⁻¹ are characteristic of a carboxylic acid dimer. |
| Chiral HPLC | Enantiomeric purity. | For chiral compounds, analysis on a chiral column will show two peaks for a racemic mixture and a single peak for an enantiomerically pure compound. |
| Melting Point Analysis | Purity assessment. | A sharp and narrow melting point range close to the literature value indicates high purity. Impurities typically broaden the melting point range and lower the melting point. |
References
Technical Support Center: Navigating Steric Hindrance in Spiro[3.5]nonane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spiro[3.5]nonane scaffold. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenge of steric hindrance in reactions involving this unique spirocyclic system. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower your experimental design and execution.
The spiro[3.5]nonane framework, with its distinctive fusion of a cyclobutane and a cyclohexane ring sharing a single carbon atom, offers a valuable three-dimensional architecture for drug discovery.[1] However, this rigid, sterically demanding structure often presents considerable challenges in achieving desired chemical transformations. This guide is designed to help you overcome these hurdles.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter. The solutions provided are grounded in established chemical principles and aim to provide a clear path to success.
Issue 1: Low or No Yield in Nucleophilic Addition to a Carbonyl Group on the Spiro[3.5]nonane Core
Question: I am attempting a nucleophilic addition to a ketone on the cyclobutane ring of my spiro[3.5]nonane derivative, but I am observing very low conversion to the desired alcohol. What is causing this and how can I improve my yield?
Answer:
Causality: The quaternary spiro-carbon atom creates significant steric congestion around the adjacent functional groups, particularly on the smaller cyclobutane ring. This steric bulk can physically block the trajectory of the incoming nucleophile, leading to a high activation energy for the reaction.[2][3] The rigidity of the spirocyclic system further limits conformational changes that might otherwise expose the electrophilic center.
Solutions:
-
Choice of Reagent:
-
Employ Smaller Nucleophiles: If your reaction allows, consider using a less sterically demanding nucleophile. For instance, in a reduction, sodium borohydride (NaBH₄) is smaller than lithium aluminum hydride (LiAlH₄) and may exhibit improved reactivity.
-
Organometallic Reagents: When using Grignard or organolithium reagents, consider transmetalation to a less sterically sensitive reagent, such as an organocerium reagent (using CeCl₃). This can enhance reactivity towards sterically hindered ketones.[4]
-
-
Reaction Conditions:
-
Elevated Temperatures: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this should be done cautiously to avoid side reactions.
-
Microwave Irradiation: Microwave-assisted synthesis can be highly effective in driving sterically hindered reactions to completion by rapidly and efficiently heating the reaction mixture.[5][6]
-
-
Catalysis:
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack, even by weaker nucleophiles.
-
Issue 2: Poor Diastereoselectivity in the Reduction of a Prochiral Ketone on the Spiro[3.5]nonane Scaffold
Question: I am reducing a ketone adjacent to the spiro-center, which should result in two diastereomeric alcohols. However, I am getting a nearly 1:1 mixture, whereas I need to favor one diastereomer. How can I control the stereochemical outcome?
Answer:
Causality: The facial selectivity of the reduction is determined by the differential steric hindrance on the two faces of the planar carbonyl group. If the existing stereocenters on the spiro[3.s]nonane backbone do not create a sufficiently biased steric environment, the nucleophile will attack from either face with nearly equal probability, leading to poor diastereoselectivity.
Solutions:
-
Sterically Demanding Reducing Agents:
-
Utilize bulky reducing agents that will be more sensitive to the subtle steric differences between the two faces of the carbonyl. Examples include lithium tri-sec-butylborohydride (L-Selectride®) or potassium tri-sec-butylborohydride (K-Selectride®). These reagents will preferentially attack from the less hindered face.
-
-
Chelation-Controlled Reduction:
-
If there is a nearby coordinating group (e.g., a hydroxyl or ether), you can use a reducing agent in conjunction with a chelating metal salt (e.g., Zn(BH₄)₂ or as mentioned, CeCl₃ with NaBH₄).[4] The metal will coordinate to both the carbonyl oxygen and the adjacent heteroatom, forcing the hydride to be delivered from a specific face of the molecule.
-
Workflow for Optimizing Diastereoselectivity:
References
Technical Support Center: Optimizing Reaction Conditions for Spirocyclization
Welcome to the Technical Support Center for Spirocyclization Reaction Optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing spirocyclic frameworks. Spirocycles, with their unique three-dimensional structures, are prevalent in natural products and serve as valuable scaffolds in medicinal chemistry.[1][2][3] However, their synthesis can present unique challenges. This center provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and solve common problems encountered during spirocyclization reactions.
Issue 1: Low or No Yield of the Desired Spirocyclic Product
Symptoms:
-
Complex mixture of products observed by TLC or LC-MS.
-
Recovery of starting material.
-
Formation of decomposition products.[4]
Potential Causes & Solutions:
-
Incorrect Reaction Conditions: Spirocyclization reactions are often sensitive to subtle changes in the reaction environment.
-
Troubleshooting Steps:
-
Re-evaluate Catalyst Choice: The catalyst is often the most critical factor.[5] If you are using a metal catalyst (e.g., Palladium, Gold, Nickel), ensure it is active and consider screening different ligands.[6][7][8] For acid-catalyzed reactions, a milder acid might prevent decomposition pathways.[4] Biocatalytic approaches are also emerging as a mild and selective alternative.[1]
-
Optimize Solvent: The polarity and coordinating ability of the solvent can dramatically affect the reaction outcome by stabilizing or destabilizing intermediates and transition states.[5][9][10][11] For instance, dichloromethane may favor the desired cyclization, while solvents like THF or toluene could promote side reactions.[5][12] A systematic solvent screen is highly recommended.
-
Adjust Temperature: Many decomposition pathways have higher activation energies than the desired reaction.[4] Lowering the reaction temperature may improve the yield. Conversely, some reactions require elevated temperatures to overcome activation barriers. A temperature gradient experiment can help identify the optimal range.[13]
-
Check Stoichiometry: Ensure the accurate measurement and stoichiometry of all reactants. In some cases, using a slight excess of one reagent can drive the reaction to completion.
-
-
-
Substrate-Related Issues: The electronic and steric properties of your substrate play a crucial role.
-
Troubleshooting Steps:
-
Assess Substrate Reactivity: Some substrates may be inherently less reactive under the chosen conditions. Consider modifying the substrate to include activating groups or reduce steric hindrance near the reaction center.
-
Protecting Groups: If your substrate contains sensitive functional groups, they may interfere with the reaction. The use of appropriate protecting groups can prevent unwanted side reactions.
-
-
-
Procedural Errors: Simple errors in experimental setup can lead to failed reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Many spirocyclization reactions are sensitive to moisture.[4] Flame-dry your glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[4][14]
-
Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent product decomposition.[15]
-
-
Issue 2: Poor Diastereoselectivity or Enantioselectivity
Symptoms:
-
Formation of multiple stereoisomers in nearly equal amounts.
-
Difficulty in separating the desired stereoisomer.
Potential Causes & Solutions:
-
Ineffective Chiral Catalyst or Ligand: The choice of chiral catalyst or ligand is paramount for controlling stereoselectivity.
-
Troubleshooting Steps:
-
Screen Chiral Ligands: For metal-catalyzed reactions, a variety of chiral ligands should be screened to find the one that provides the best stereocontrol for your specific substrate.[8]
-
Consider Organocatalysis: Chiral organocatalysts can be highly effective in inducing stereoselectivity in spirocyclization reactions.[8]
-
Biocatalysis: Enzymes can offer exquisite stereocontrol under mild conditions.[1]
-
-
-
Solvent Effects: The solvent can influence the transition state geometry, thereby affecting stereoselectivity.[10]
-
Troubleshooting Steps:
-
Vary Solvent Polarity: A systematic screen of solvents with varying polarities and coordinating abilities is recommended. Sometimes a switch from a polar aprotic to a polar protic solvent, or vice versa, can have a significant impact.[16]
-
-
-
Temperature Effects: The temperature can influence the energy difference between diastereomeric transition states.
-
Troubleshooting Steps:
-
Lower the Reaction Temperature: Running the reaction at lower temperatures often enhances stereoselectivity by favoring the transition state with the lower activation energy.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when optimizing a spirocyclization reaction?
A1: The most critical factors are the choice of catalyst, solvent, reaction temperature, and the stoichiometry of the reactants. The electronic and steric properties of the substrate also play a pivotal role in the success and selectivity of the reaction.[5]
Q2: How does the choice of solvent affect the outcome of a spirocyclization reaction?
A2: Solvents can significantly influence the reaction by stabilizing or destabilizing transition states and intermediates. For example, in some acid-catalyzed reactions, a solvent like dichloromethane may favor intramolecular cyclization, whereas solvents like tetrahydrofuran or toluene might promote undesired elimination pathways by interacting with cationic intermediates.[5][12] The polarity and coordinating ability of the solvent are key parameters to consider.[9]
Q3: My spirocyclization reaction is not going to completion. What should I try?
A3: If your reaction stalls, consider the following:
-
Add more reagent: If you can, add more of the limiting reagent.[15]
-
Increase the temperature: This may help overcome the activation energy barrier.
-
Change the catalyst or solvent: A different catalytic system or solvent environment might be more effective.
-
Check for inhibitors: Ensure your starting materials and solvents are pure and free of any potential inhibitors.[17]
Q4: I am observing significant byproduct formation. How can I improve the selectivity?
A4: To improve selectivity:
-
Lower the reaction temperature: This can often suppress side reactions that have higher activation energies.[4]
-
Use a milder catalyst: A less reactive catalyst may be more selective for the desired transformation.
-
Reduce reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to prevent subsequent decomposition or side reactions.[15]
-
Change the solvent: The solvent can influence the relative rates of competing reaction pathways.[5][12]
Experimental Protocols & Data
General Protocol for a Palladium-Catalyzed Spirocyclization
This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.
Materials:
-
Substrate (e.g., an acrylamide derivative)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Ligand (e.g., a phosphine ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the substrate (1.0 equiv.), palladium catalyst (e.g., 5 mol%), ligand (e.g., 10 mol%), and base (e.g., 2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 1: Example of Reaction Optimization Data
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Yield (%) | dr |
| 1 | Pd(OAc)₂ (5) | PPh₃ | Toluene | 100 | 45 | 1:1 |
| 2 | Pd(OAc)₂ (5) | XPhos | Toluene | 100 | 78 | 5:1 |
| 3 | Pd₂(dba)₃ (2.5) | XPhos | Dioxane | 80 | 85 | 10:1 |
| 4 | Pd₂(dba)₃ (2.5) | XPhos | Dioxane | 100 | 92 | >20:1 |
Visualizations
General Spirocyclization Workflow
Caption: A typical workflow for performing a spirocyclization reaction.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to guide troubleshooting for low-yield reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. Dearomative spirocyclization of ynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thermal Cycling Optimization | AAT Bioquest [aatbio.com]
- 14. benchchem.com [benchchem.com]
- 15. Troubleshooting [chem.rochester.edu]
- 16. m.youtube.com [m.youtube.com]
- 17. quora.com [quora.com]
Technical Support Center: Troubleshooting Low Yields in the Synthesis of Spiro[3.5]nonane-1,3-dione
Welcome to the Technical Support Center for the synthesis of spiro[3.5]nonane-1,3-dione. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in the synthesis of this valuable spirocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the reaction mechanisms and the rationale behind troubleshooting strategies to empower you to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for spiro[3.5]nonane-1,3-dione?
A1: The most prevalent laboratory-scale synthesis involves the [4+2] cycloaddition of a ketene, generated in situ, with an appropriate enamine of cyclohexanone, or more directly, the acylation of cyclohexanone with malonyl dichloride in the presence of a base. Another potential, though less common, route is the Dieckmann condensation of a suitably substituted diester.
Q2: I am getting a very low yield of the desired product. What are the likely culprits?
A2: Low yields in this synthesis can often be attributed to several factors:
-
Competing Side Reactions: The starting materials and intermediates are prone to self-condensation and other side reactions.
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and stoichiometry are critical and can significantly impact the reaction pathway.
-
Presence of Moisture: Malonyl dichloride is highly sensitive to moisture, which can lead to its decomposition and the formation of malonic acid, halting the desired reaction.
-
Purification Losses: Spiro[3.5]nonane-1,3-dione can be challenging to purify from the complex reaction mixture, leading to significant product loss during workup and chromatography.
Q3: What are some of the common side products I should be aware of?
A3: Key side products to look out for include:
-
Polymeric materials: Resulting from the uncontrolled polymerization of intermediates.
-
6-chloro-4-hydroxy-2-oxopyran-3-carboxanilides (if aniline derivatives are present as impurities): Malonyl dichloride can react with aniline derivatives to form these pyrone structures.
-
Self-condensation products of cyclohexanone: Base-catalyzed self-condensation of cyclohexanone can lead to aldol products.
-
Products from the decomposition of malonyl dichloride: Hydrolysis of malonyl dichloride to malonic acid, which can then undergo decarboxylation.
Troubleshooting Guide: Low Yields in the Synthesis from Cyclohexanone and Malonyl Dichloride
This section provides a detailed, question-and-answer style troubleshooting guide for the most common synthetic route to spiro[3.5]nonane-1,3-dione.
Issue 1: The reaction is not proceeding to completion, and I'm recovering a significant amount of starting material.
Potential Cause: Insufficient activation of the reactants or a non-optimal reaction temperature.
In-depth Analysis: The reaction between cyclohexanone and malonyl dichloride requires the formation of an enolate or enamine from cyclohexanone, which then acts as a nucleophile. The choice and amount of base are critical for efficient enolate formation. The reaction temperature also plays a crucial role; it needs to be high enough to overcome the activation energy but not so high as to promote decomposition or side reactions.
Recommended Solutions:
-
Optimize the Base: Triethylamine (TEA) is a commonly used base. Ensure you are using at least two equivalents relative to cyclohexanone to effectively scavenge the HCl produced during the reaction and to promote enolate formation. If TEA is not effective, consider a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Temperature Control: The reaction is typically initiated at a low temperature (e.g., 0 °C) during the addition of malonyl dichloride to control the initial exothermic reaction. Subsequently, allowing the reaction to slowly warm to room temperature and stirring for an extended period (12-24 hours) can drive the reaction to completion. Gentle heating (e.g., to 40-50 °C) can be explored cautiously if the reaction remains sluggish at room temperature, but this may also increase the formation of side products.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If the reaction stalls, a small, additional charge of the base might be beneficial.
Issue 2: My crude product is a complex mixture with many spots on the TLC, and the yield of the desired product is low after purification.
Potential Cause: Competing side reactions are dominating the reaction pathway.
In-depth Analysis: Malonyl dichloride is a highly reactive species that can undergo self-condensation, especially in the presence of a base, to form a reactive ketene intermediate. This ketene can then polymerize or react with other species in the reaction mixture. Additionally, the enolate of cyclohexanone can participate in self-condensation reactions.
Recommended Solutions:
-
Slow, Controlled Addition: Add the malonyl dichloride solution dropwise to the mixture of cyclohexanone and base at a low temperature (0 °C). This maintains a low concentration of the reactive acyl chloride at any given time, favoring the desired bimolecular reaction over side reactions.
-
Stoichiometry: Use a slight excess of malonyl dichloride (e.g., 1.1 equivalents) to ensure complete conversion of the cyclohexanone. However, a large excess should be avoided as it can increase the likelihood of side reactions.
-
Choice of Solvent: Anhydrous, non-polar aprotic solvents like dichloromethane (DCM) or diethyl ether are generally preferred. These solvents are less likely to participate in the reaction and can help to control the reactivity of the intermediates.
Issue 3: I am experiencing significant product loss during the purification step.
Potential Cause: The product is difficult to separate from closely related byproducts, or it is partially soluble in the aqueous phase during workup.
In-depth Analysis: Spirocyclic compounds can have unique polarity profiles that make them challenging to separate by conventional chromatography. The presence of unreacted starting materials and polar byproducts further complicates the purification.
Recommended Solutions:
-
Careful Workup: During the aqueous workup, ensure thorough extraction with a suitable organic solvent (e.g., ethyl acetate or DCM) to minimize the loss of product to the aqueous layer. Washing the combined organic layers with brine can help to remove residual water and some water-soluble impurities.
-
Optimized Column Chromatography:
-
Silica Gel: Use standard silica gel (230-400 mesh) for flash column chromatography.
-
Eluent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. The desired product is moderately polar and should elute before highly polar impurities.
-
TLC Analysis: Carefully analyze the crude mixture by TLC using different solvent systems to find the optimal conditions for separation before attempting a large-scale column.
-
-
Recrystallization: If a solid product is obtained after chromatography, recrystallization can be an effective final purification step. Experiment with different solvent systems, such as hexane/ethyl acetate or diethyl ether/pentane.
Experimental Protocols
Detailed Protocol for the Synthesis of Spiro[3.5]nonane-1,3-dione
Materials:
-
Cyclohexanone (freshly distilled)
-
Malonyl dichloride
-
Triethylamine (TEA, freshly distilled)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add cyclohexanone (1.0 eq) and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred solution.
-
In the dropping funnel, dissolve malonyl dichloride (1.1 eq) in anhydrous DCM.
-
Add the malonyl dichloride solution dropwise to the reaction mixture over 1 hour, ensuring the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by slowly adding 1 M HCl.
-
Separate the organic layer and wash it sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane:ethyl acetate gradient.
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in Spiro[3.5]nonane-1,3-dione Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | 1. Incomplete reaction.2. Presence of moisture.3. Incorrect reaction temperature. | 1. Increase reaction time or temperature cautiously. Monitor by TLC.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Maintain low temperature during addition, then allow to warm to RT. |
| Formation of Side Products | 1. Incorrect stoichiometry.2. Rapid addition of reagents.3. Self-condensation of malonyl dichloride. | 1. Use a slight excess of malonyl dichloride (1.1 eq).2. Add malonyl dichloride solution slowly and dropwise at 0 °C.3. Maintain a low concentration of malonyl dichloride by slow addition. |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Formation of closely related byproducts. | 1. Optimize reaction conditions to drive the reaction to completion.2. Employ gradient flash column chromatography with careful TLC analysis to determine the optimal eluent system. |
Visualizations
Reaction Scheme and Potential Side Reactions
Caption: Main reaction pathway and common side reactions.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yields.
Technical Support Center: pH-Dependent Stability of Carboxylic Acid-Containing Spiro Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with carboxylic acid-containing spiro compounds. This guide is designed to provide expert insights and practical solutions for the unique stability challenges posed by these molecules. Spiro compounds are vital in medicinal chemistry, but their complex three-dimensional structures, often containing labile functional groups like lactones, can lead to significant pH-dependent instability. This resource offers troubleshooting guides and frequently asked questions to help you navigate these complexities, ensure the integrity of your experimental data, and develop robust formulations.
Troubleshooting Guide: Addressing Common Experimental Issues
This section addresses specific problems you may encounter during your research. Each issue is followed by an analysis of potential causes and a step-by-step guide to resolution.
Problem 1: Rapid and Unexpected Degradation of My Spiro Compound in Neutral Aqueous Solution.
Symptoms:
-
Significant loss of the parent compound peak in HPLC analysis shortly after dissolution.
-
Appearance of one or more new, more polar peaks.
-
Inconsistent potency results in biological assays.
Causality Analysis: The most common culprit for instability in neutral or alkaline conditions is the hydrolysis of a lactone (cyclic ester) moiety, which is frequently part of a spirocyclic system.[1][2] The carboxylic acid group on the molecule can influence the local intramolecular environment, but the presence of water and hydroxide ions (even at neutral pH) can catalyze the opening of the lactone ring to form a more polar hydroxy-carboxylic acid.[3] This ring-opening disrupts the original structure and is a primary degradation pathway.[4]
dot
Caption: pH-driven equilibrium between the stable spiro-lactone and its hydrolyzed form.
Troubleshooting Protocol:
-
Confirm the Degradation Pathway with a Forced Degradation Study: Intentionally stress the compound to confirm that the degradant seen in your experiment matches the one formed under hydrolytic stress.[5][6]
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH.
-
Neutral Hydrolysis: Dissolve the compound in purified water.
-
Method: Incubate samples at a controlled temperature (e.g., 40-60°C) and analyze at various time points (e.g., 0, 2, 4, 8, 24 hours) using a stability-indicating HPLC method.[7][8] Compare the retention times of the degradants formed with the unexpected peaks from your original experiment.
-
-
Optimize Solution pH for Stability: Once hydrolysis is confirmed, the primary solution is to control the pH. The stability of biologics and small molecules is critically dependent on pH.[9]
-
Determine the optimal pH range by conducting a pH-rate profile study. Prepare a series of buffered solutions across a wide pH range (e.g., pH 2 to 10).
-
Dissolve your compound in each buffer and monitor its degradation over time.
-
Plot the observed degradation rate constant (k_obs) against pH to identify the pH of maximum stability. For many lactone-containing compounds, this is typically in the acidic range (pH 3-5).[4]
-
-
Select an Appropriate Buffer System: Using a buffer is essential for maintaining a stable pH.[10][11]
-
Choose a buffer system whose pKa is close to the target pH of maximum stability. Common pharmaceutical buffers include citrate, acetate, and phosphate.[10]
-
Be aware that buffer species themselves can sometimes catalyze degradation. Test multiple buffer systems at the target pH to ensure the buffer is not contributing to instability.
-
Problem 2: Poor Mass Balance in a Forced Degradation Study.
Symptoms:
-
During a stability study, the sum of the parent compound assay and the known degradants is significantly less than 100%.
-
The baseline of the HPLC chromatogram appears noisy or rises over the course of the gradient.
Causality Analysis: Poor mass balance suggests that not all degradation products are being detected. This can happen for several reasons:
-
Non-UV Active Degradants: The degradation pathway may produce fragments that lack a UV chromophore, making them invisible to standard UV detectors.
-
Poorly Soluble Degradants: A degradant may precipitate out of solution, especially if its polarity is significantly different from the parent compound.
-
Highly Retained Degradants: Some degradation products might be highly non-polar and fail to elute from the HPLC column under the current method conditions.
-
Volatile Degradants: The degradation process may produce volatile compounds that are lost during sample preparation or analysis.
Troubleshooting Protocol:
-
Expand Analytical Detection Methods: Do not rely solely on a single-wavelength UV detector.
-
Photodiode Array (PDA) Detector: Use a PDA detector to analyze the entire UV spectrum. This can help identify degradants that absorb at different wavelengths than the parent compound.[8][12]
-
Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer (LC-MS). MS detection is not dependent on a chromophore and can provide mass information to help identify the structures of previously undetected degradants.
-
Charged Aerosol Detector (CAD) / Evaporative Light Scattering Detector (ELSD): These universal detectors can detect any non-volatile analyte, providing a more comprehensive profile of all components in the sample.
-
-
Adjust HPLC Method to Find Missing Peaks:
-
Extend Gradient Time: Run a longer gradient with a stronger final mobile phase composition to elute any highly retained, non-polar compounds.
-
Modify Mobile Phase pH: Changing the pH of the mobile phase can alter the retention time and peak shape of ionizable degradants, potentially revealing hidden peaks.
-
-
Investigate Solubility Issues:
-
Visually inspect stressed samples for any signs of precipitation.
-
If precipitation is suspected, centrifuge the sample and analyze both the supernatant and the redissolved precipitate (using a stronger solvent) to account for all material.
-
dot
Caption: A workflow for troubleshooting poor mass balance in stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical mechanisms driving pH-dependent instability in carboxylic acid-containing spiro compounds?
A: The instability is primarily driven by two interconnected chemical features: the spirocyclic ring system, which often includes a labile functional group like a lactone, and the ionizable carboxylic acid.
-
Lactone Hydrolysis: This is the most common degradation pathway. The ester bond in the lactone ring is susceptible to nucleophilic attack by water or hydroxide ions.[2]
-
Base-Catalyzed Hydrolysis: Under neutral to alkaline conditions (pH > 7), the concentration of hydroxide ions (OH⁻) increases. OH⁻ is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the lactone, leading to rapid ring-opening.[1]
-
Acid-Catalyzed Hydrolysis: Under strongly acidic conditions, the carbonyl oxygen of the lactone can be protonated. This makes the carbonyl carbon much more electrophilic and susceptible to attack by a weak nucleophile like water.[13][14]
-
-
Ring-Opening/Closing Equilibrium: The degradation is often a reversible equilibrium between the closed-ring (lactone) form and the open-ring (hydroxy acid) form.[4][15] The position of this equilibrium is highly pH-dependent. At low pH, the equilibrium typically favors the more stable lactone form. As the pH increases, the equilibrium shifts toward the open-ring carboxylate form.
-
Influence of the Carboxylic Acid Group: The molecule's own carboxylic acid group can act as an intramolecular catalyst or influence the conformation of the spiro system, affecting the susceptibility of the lactone to hydrolysis. Its ionization state (protonated vs. deprotonated) changes with pH, altering the molecule's overall polarity and stability.[16][17]
Q2: How should I properly design a forced degradation study to assess the pH stability of a new spiro compound?
A: A well-designed forced degradation (or stress testing) study is essential to understand degradation pathways and develop a stability-indicating analytical method.[18][19] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed without excessive secondary degradation.[5]
| Stress Condition | Typical Reagents and Conditions | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄ | To identify degradation products formed under acidic conditions.[18] |
| Base Hydrolysis | 0.1 M to 1 M NaOH | To identify degradation products formed under alkaline conditions, often revealing susceptibility to lactone hydrolysis.[7] |
| Neutral Hydrolysis | Purified Water | To assess the compound's stability in an unbuffered aqueous environment. |
| Oxidative | 3-30% Hydrogen Peroxide (H₂O₂) | To test for susceptibility to oxidation. |
| Photolytic | Exposure to light meeting ICH Q1B specifications (e.g., 1.2 million lux hours).[19] | To determine if the compound is light-sensitive. |
| Thermal | Elevated temperature (e.g., 50°C, 60°C, 70°C in 10°C increments above accelerated stability conditions).[7] | To assess thermal stability and accelerate other degradation pathways. |
Experimental Protocol: pH Stress Testing
-
Preparation: Prepare stock solutions of your compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition (acid, base, neutral), add an aliquot of the stock solution to the stress reagent (e.g., 0.1 M HCl, 0.1 M NaOH, water) to achieve the desired final concentration.
-
Incubation: Place all samples in a temperature-controlled oven or water bath. Include a control sample (compound in solution, protected from stress) and a blank (stress reagent only).
-
Time Points: Collect samples at multiple time points (e.g., 0, 2, 6, 12, 24 hours). For base hydrolysis, which can be very fast, shorter time points may be necessary.
-
Quenching: Stop the reaction at each time point. For acid-stressed samples, neutralize with an equivalent amount of base. For base-stressed samples, neutralize with acid. This prevents further degradation after sampling.
-
Analysis: Analyze all samples using a validated, stability-indicating HPLC-UV/PDA or LC-MS method.[20][21]
-
Evaluation: Calculate the percentage of degradation, identify major degradants, and check for mass balance.
Q3: What are the most effective formulation strategies to improve the stability of a pH-sensitive spiro compound?
A: The goal of formulation is to create a microenvironment where the compound remains in its most stable form.[22]
-
pH Control: This is the most critical strategy. Formulate the drug product in a buffered system at the pH of maximum stability determined during pre-formulation studies.[[“]][[“]]
-
Excipient Selection: Carefully select excipients that are compatible with the drug substance. Some excipients can contain impurities or have acidic/basic properties that can degrade the drug.[10]
-
Reduce Water Activity: Since hydrolysis is a primary concern, minimizing the compound's exposure to water is highly effective.
-
Solid Dosage Forms: Developing a tablet or capsule is often preferred over a liquid formulation.
-
Moisture Protection: Use packaging with desiccants or apply a moisture-barrier film coating to solid dosage forms.[[“]]
-
-
Microencapsulation: Encapsulating the active pharmaceutical ingredient (API) in a protective polymer shell can create a physical barrier against environmental factors like pH and moisture.[10]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, which can physically protect labile functional groups (like a lactone) from hydrolysis.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of lactone hydrolysis in neutral and alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsquarel.org [rsquarel.org]
- 4. The Role of pH and Ring-opening Hydrolysis Kinetics on Liposomal Release of Topotecan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmtech.com [pharmtech.com]
- 6. ajpsonline.com [ajpsonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Development and validation of a stability-indicating HPLC assay method for simultaneous determination of spironolactone and furosemide in tablet formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pH Sensitivity and Its Role in Biologic Drug Stability – StabilityStudies.in [stabilitystudies.in]
- 10. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 11. ibisscientific.com [ibisscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of lactone hydrolysis in acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Rational design of pH-responsive near-infrared spirocyclic cyanines: the effects of substituents and the external environment - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01484G [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. pH‐Dependent Protonation of Surface Carboxylate Groups in PsbO Enables Local Buffering and Triggers Structural Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. rjptonline.org [rjptonline.org]
- 20. Stability-indicating methods for quantitative determination of spironolactone using high-pressure liquid chromatography and blue tetrazolium reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scribd.com [scribd.com]
- 23. consensus.app [consensus.app]
- 24. consensus.app [consensus.app]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Spiro[3.5]nonane-7-carboxylic acid: HPLC vs. GC-MS
Introduction
Spiro[3.5]nonane-7-carboxylic acid is a key building block in the synthesis of various pharmaceuticals and bioactive compounds. Its unique spirocyclic structure and carboxylic acid functional group make it a valuable component in drug discovery and medicinal chemistry. Ensuring the purity of this intermediate is paramount, as even trace impurities can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of two orthogonal analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity assessment of this compound.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of methods to explain the underlying scientific rationale for experimental choices, ensuring a robust and self-validating analytical approach.
The Importance of Orthogonal Analytical Methods
Relying on a single analytical technique for purity determination can be misleading. Impurities may co-elute with the main peak or may not be detectable under a single set of conditions. Employing orthogonal methods, such as HPLC and GC-MS, which separate compounds based on different physicochemical principles, provides a more complete and trustworthy purity profile. This approach is a cornerstone of robust analytical method validation as outlined by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3]
High-Performance Liquid Chromatography (HPLC): A Versatile First-Line Approach
HPLC is a powerful and widely used technique for the analysis of small molecules in the pharmaceutical industry.[4][5] It is particularly well-suited for non-volatile and thermally labile compounds, making it an excellent choice for the direct analysis of this compound.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method requires careful consideration of several factors to achieve optimal separation and quantification of the target analyte and its potential impurities.[5]
-
Column Selection: The choice of the stationary phase is critical for achieving the desired separation.[5] For a moderately polar compound like this compound, a C18 column is a common starting point.[6] However, to enhance retention and improve peak shape, an Ascentis RP-Amide or a Phenyl column could be considered, especially for resolving polar impurities.
-
Mobile Phase Selection: The mobile phase composition dictates the elution of the analytes. A typical reversed-phase HPLC method would employ a mixture of an aqueous buffer and an organic solvent, such as acetonitrile or methanol. The pH of the aqueous phase is a critical parameter for ionizable compounds like carboxylic acids.[5] To ensure consistent ionization and good peak shape, the pH should be buffered at least one pH unit away from the pKa of the carboxylic acid group. A volatile buffer system, like ammonium formate or ammonium acetate, is preferable if the method is to be coupled with mass spectrometry (LC-MS).
-
Detector Selection: A UV detector is commonly used for HPLC analysis.[4] However, since this compound lacks a strong chromophore, achieving high sensitivity may be challenging. An alternative is to use a detector that does not rely on UV absorbance, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). For unambiguous peak identification and co-elution assessment, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[4]
Experimental Workflow for HPLC Analysis
The following diagram illustrates a typical workflow for the HPLC analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Detailed HPLC Protocol
This protocol provides a starting point for the method development and validation for the purity analysis of this compound.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.
-
Prepare a blank solution containing only the diluent.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Ascentis C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 90% B
-
20-25 min: 90% B
-
25-25.1 min: 90% to 10% B
-
25.1-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 210 nm.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent of the main peak to determine the purity.
-
Identify and quantify any impurities based on their relative retention times and peak areas.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation
GC-MS is a highly sensitive and specific technique that is ideal for the analysis of volatile and semi-volatile compounds. While carboxylic acids are generally not volatile enough for direct GC analysis, they can be readily analyzed after a derivatization step.[7][8]
The Rationale for Derivatization in GC-MS Analysis
Derivatization is a chemical modification of the analyte to make it more suitable for GC analysis.[9][10] For carboxylic acids, the primary goals of derivatization are:
-
Increased Volatility: By converting the polar carboxylic acid group into a less polar and more volatile ester or silyl ester, the compound can be easily vaporized in the GC inlet without decomposition.[10][11]
-
Improved Peak Shape: Derivatization reduces the potential for hydrogen bonding between the analyte and the stationary phase, resulting in sharper, more symmetrical peaks.[11]
-
Enhanced Sensitivity: Certain derivatizing agents can introduce moieties that enhance the detector response.[9]
Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and alkylating agents like diazomethane or methanolic HCl.[12][13]
Experimental Workflow for GC-MS Analysis
The following diagram outlines the steps involved in the GC-MS analysis of this compound, including the crucial derivatization step.
Caption: Workflow for GC-MS Purity Analysis.
Detailed GC-MS Protocol with Derivatization
This protocol describes a silylation procedure followed by GC-MS analysis.
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound into a reaction vial.
-
Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Allow the vial to cool to room temperature before injection.
-
-
GC-MS Conditions:
-
GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1).
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-550.
-
-
Data Analysis:
-
Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).
-
Calculate the purity based on the peak area percentages in the total ion chromatogram (TIC).
-
Comparative Performance Data
The following table summarizes the expected performance characteristics of the HPLC and GC-MS methods for the analysis of this compound. The data presented is illustrative and would need to be confirmed through rigorous method validation.[14]
| Parameter | HPLC | GC-MS |
| Analyte Form | Direct analysis of the carboxylic acid | Analysis of a volatile derivative (e.g., silyl ester) |
| Potential Impurities Detected | Non-volatile impurities, starting materials, by-products, and degradants.[1] | Volatile and semi-volatile impurities, residual solvents, and certain by-products. |
| Specificity | Good, but potential for co-elution. Enhanced with a mass detector (LC-MS). | Excellent, with structural information from mass spectra aiding in impurity identification. |
| Sensitivity (LOD/LOQ) | Moderate, dependent on the detector used. | High, especially in selected ion monitoring (SIM) mode. |
| Sample Throughput | Relatively high. | Lower, due to the derivatization step. |
| Robustness | Generally high, but sensitive to mobile phase pH and composition. | High, but dependent on the reproducibility of the derivatization reaction. |
Conclusion: A Synergistic Approach to Purity Assessment
Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each offering distinct advantages. HPLC provides a direct and versatile method for analyzing the compound and its non-volatile impurities. GC-MS, following derivatization, offers exceptional specificity and sensitivity for volatile impurities and provides valuable structural information for impurity identification.
For comprehensive and reliable purity assessment, a synergistic approach utilizing both HPLC and GC-MS is strongly recommended. This orthogonal strategy ensures that a wide range of potential impurities are detected and quantified, leading to a more complete understanding of the quality of the this compound. The choice of the primary method for routine quality control will depend on the specific impurities that need to be monitored and the desired analytical throughput. However, both methods should be validated as part of a robust quality control strategy in a pharmaceutical setting.[2][3]
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. particle.dk [particle.dk]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. diverdi.colostate.edu [diverdi.colostate.edu]
- 11. gcms.cz [gcms.cz]
- 12. Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. wjarr.com [wjarr.com]
The Ascendance of Three-Dimensionality: A Comparative Guide to Spiro[3.5]nonane-9-carboxylic Acid and Other Key Scaffolds in Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" has yielded numerous successful drugs, the pharmaceutical industry is increasingly looking to escape its two-dimensional confines. The pursuit of novel chemical matter with enhanced three-dimensionality has brought spirocyclic scaffolds to the forefront of modern drug discovery. These unique structures, in which two rings share a single atom, offer a rigid framework that can project functionality into three-dimensional space, leading to improved potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of Spiro[3.5]nonane-9-carboxylic acid, a promising yet underexplored scaffold, with other key building blocks in drug discovery: the widely used monocyclic scaffolds, piperidine-4-carboxylic acid and cyclohexane carboxylic acid, and the alternative spirocyclic scaffold, spiro[3.3]heptane-2-carboxylic acid. Through a detailed analysis of their physicochemical properties, synthetic accessibility, and impact on drug-like characteristics, we aim to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their quest for the next generation of therapeutics.
The Spirocyclic Advantage: Moving Beyond Flatland
The increasing interest in spirocyclic scaffolds is driven by their inherent three-dimensional nature.[1][2][3][4][5] Shifting from planar, aromatic structures to molecules with a higher fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved physicochemical properties and pharmacokinetic profiles.[1] Spirocycles, with their quaternary carbon center, inherently possess a high Fsp³, which can lead to:
-
Improved Solubility: The non-planar, more globular shape of spirocyclic compounds can disrupt crystal packing and lead to increased aqueous solubility.
-
Modulated Lipophilicity: The introduction of a spirocyclic core can decrease the lipophilicity (logP) of a molecule compared to its flat counterparts, which can be beneficial for reducing off-target effects and improving metabolic stability.[6]
-
Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically susceptible sites from enzymatic degradation, leading to a longer half-life in the body.[1]
-
Precise Vectorial Orientation: The rigid spirocyclic framework locks the conformation of a molecule, allowing for the precise orientation of substituents in three-dimensional space. This can optimize interactions with the target protein, leading to increased potency and selectivity.[6][7]
A Head-to-Head Comparison: Key Physicochemical Properties
To provide a clear and objective comparison, the following table summarizes the key physicochemical properties of Spiro[3.5]nonane-9-carboxylic acid and the comparator scaffolds.
| Property | Spiro[3.5]nonane-9-carboxylic acid | Piperidine-4-carboxylic acid | Cyclohexane carboxylic acid | Spiro[3.3]heptane-2-carboxylic acid |
| Molecular Weight ( g/mol ) | 168.23 | 129.16[8] | 128.17[9][10] | 140.18 |
| logP (calculated) | 2.1 | -0.8[8] | 1.96[10] | 1.5 |
| pKa (calculated) | ~4.8 | 8.2 (amine), 3.6 (acid)[11] | 4.9[9] | ~4.7 |
| Fraction of sp³ carbons (Fsp³) | 1.0 | 0.83 | 1.0 | 1.0 |
| Aqueous Solubility | Predicted to be sparingly soluble | Soluble in water[12] | 4.6 mg/mL at 25 °C[10] | Predicted to be sparingly soluble |
Note: Some values for Spiro[3.5]nonane-9-carboxylic acid and Spiro[3.3]heptane-2-carboxylic acid are calculated due to limited experimental data in publicly available literature. These predictions are based on standard computational models.
In Focus: The Scaffolds Under the Microscope
Spiro[3.5]nonane-9-carboxylic acid: A Scaffold with Untapped Potential
The Spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a unique and rigid three-dimensional architecture. The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation or esterification, allowing for the exploration of a wide range of chemical space. Its high Fsp³ character and predicted moderate lipophilicity make it an attractive scaffold for developing drug candidates with favorable ADME properties.
Piperidine-4-carboxylic acid: The Versatile Heterocycle
Piperidine-4-carboxylic acid is a ubiquitous building block in medicinal chemistry, found in the structure of numerous approved drugs.[13] Its nitrogen atom can act as a hydrogen bond acceptor or be protonated at physiological pH, influencing solubility and target interactions. The carboxylic acid provides a point for derivatization. While its Fsp³ is lower than the fully saturated carbocycles, its versatility and well-established synthetic chemistry make it a go-to scaffold for many drug discovery programs.
Cyclohexane carboxylic acid: The Classic Carbocycle
Cyclohexane carboxylic acid is a simple, non-planar carbocyclic scaffold.[9] Its straightforward synthesis, typically through the hydrogenation of benzoic acid, and its predictable conformational behavior make it a useful building block for introducing three-dimensionality.[14] However, its lack of heteroatoms limits its ability to engage in certain types of interactions, such as hydrogen bonding.
Spiro[3.3]heptane-2-carboxylic acid: A More Compact Spirocycle
The spiro[3.3]heptane scaffold, with two fused cyclobutane rings, offers an even more compact and rigid three-dimensional structure than the spiro[3.5]nonane system. This rigidity can be highly advantageous for locking in a specific bioactive conformation. The synthesis of this strained ring system can be more challenging, but its unique properties make it a valuable tool for fine-tuning molecular shape and properties.
From Bench to Bottle: Synthetic Accessibility
The choice of a scaffold is often influenced by its synthetic accessibility. The following section provides an overview of the synthetic routes to each of the compared scaffolds.
Synthesis of Spiro[3.5]nonane-9-carboxylic acid
A plausible synthetic route to Spiro[3.5]nonane-9-carboxylic acid involves a malonic ester synthesis.
Caption: Synthetic workflow for Spiro[3.5]nonane-9-carboxylic acid.
Experimental Protocol:
-
Formation of the Spirocyclic Diester: To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at 0 °C under an inert atmosphere. After stirring, add 1,4-dibromobutane and reflux the mixture. After workup and purification, diethyl spiro[3.5]nonane-9,9-dicarboxylate is obtained.
-
Hydrolysis and Decarboxylation: Dissolve the diester in a mixture of ethanol and aqueous potassium hydroxide and reflux. After cooling, acidify the mixture with concentrated hydrochloric acid and reflux again to effect decarboxylation. Extraction and purification yield Spiro[3.5]nonane-9-carboxylic acid.
Synthesis of Piperidine-4-carboxylic acid
Piperidine-4-carboxylic acid is commercially available. However, for derivatization, the nitrogen is often protected, for example, with a Boc group.
Caption: Boc protection of Piperidine-4-carboxylic acid.
Experimental Protocol:
-
To a solution of piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate under an ice bath, add di-tert-butyl dicarbonate dropwise.[13]
-
Stir the reaction at room temperature.
-
After workup, which includes extraction and acidification, N-Boc-piperidine-4-carboxylic acid is obtained.[13]
Synthesis of Cyclohexane carboxylic acid
The most common method for the synthesis of cyclohexane carboxylic acid is the hydrogenation of benzoic acid.[14]
Caption: Synthesis of Cyclohexane carboxylic acid.
Experimental Protocol:
-
In a high-pressure reactor, dissolve benzoic acid in a suitable solvent.
-
Add a hydrogenation catalyst, such as nickel.
-
Pressurize the reactor with hydrogen gas and heat.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed to yield cyclohexane carboxylic acid.[15]
Synthesis of Spiro[3.3]heptane-2-carboxylic acid
The synthesis of spiro[3.3]heptane-2-carboxylic acid can be achieved through the thermal decarboxylation of the corresponding dicarboxylic acid.
Experimental Protocol:
-
Heat crude spiro[3.3]heptane-2,2-dicarboxylic acid at a high temperature (e.g., 220 °C).
-
Continue heating until the evolution of carbon dioxide ceases.
-
Cool the mixture to yield spiro[3.3]heptane-2-carboxylic acid.
Case Study: The Impact of Spirocycles in Drug Discovery
A compelling example of the benefits of spirocyclic scaffolds can be seen in the optimization of inhibitors for the enzyme Poly (ADP-ribose) polymerase-1 (PARP-1), a key target in cancer therapy. The FDA-approved PARP inhibitor Olaparib features a piperazine ring. Replacement of this piperazine with a diazaspiro[3.3]heptane scaffold resulted in a compound with significantly increased selectivity for PARP-1 over other members of the PARP family.[7] This enhanced selectivity was accompanied by reduced DNA damage and cytotoxicity, highlighting the potential of spirocyclic scaffolds to improve the therapeutic window of drug candidates.[7]
Conclusion: Embracing the Third Dimension
The era of "flat" drug design is evolving. Spirocyclic scaffolds, such as Spiro[3.5]nonane-9-carboxylic acid, offer a compelling strategy for imbuing molecules with the three-dimensional characteristics that are often crucial for success in the clinic. While the synthetic challenges associated with these scaffolds can be more demanding than their monocyclic counterparts, the potential rewards in terms of improved potency, selectivity, and ADME properties are substantial.[3][5] As our understanding of the benefits of three-dimensionality in drug design continues to grow, and as synthetic methodologies become more sophisticated, we can expect to see an increasing number of innovative therapeutics built upon these elegant and powerful spirocyclic frameworks.
References
- 1. tandfonline.com [tandfonline.com]
- 2. The use of spirocyclic scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 8. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. Cyclohexanecarboxylic acid | C7H12O2 | CID 7413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. piperidine-4-carboxylic acid [chembk.com]
- 13. Page loading... [wap.guidechem.com]
- 14. Cyclohexanecarboxylic acid - Wikipedia [en.wikipedia.org]
- 15. Cyclohexanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to Structure-Activity Relationships of 7-Azaspiro[3.5]nonane Agonists for the GPR119 Receptor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the pursuit of novel scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is paramount. The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif, particularly in the development of potent agonists for G protein-coupled receptor 119 (GPR119). This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists, supported by experimental data and detailed protocols to aid researchers in this field.
The 7-Azaspiro[3.5]nonane Scaffold: A Privileged Structure for GPR119 Agonism
The rigid, three-dimensional structure of the 7-azaspiro[3.5]nonane core provides a unique framework for the precise spatial orientation of pharmacophoric elements. This has proven advantageous in the design of GPR119 agonists, where specific interactions with the receptor are crucial for potent activation.[1] GPR119, predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, is a key regulator of glucose homeostasis.[1] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes.[1]
Structure-Activity Relationship (SAR) Studies of 7-Azaspiro[3.5]nonane GPR119 Agonists
Systematic modification of the 7-azaspiro[3.5]nonane scaffold has led to the identification of key structural features that govern GPR119 agonist activity. The general structure of these agonists can be divided into three main components: the central 7-azaspiro[3.5]nonane core, a substituent on the piperidine nitrogen (R1), and a substituent on the azaspirocyclic core, often an aryl or heteroaryl group (R2).
Key SAR Insights:
-
The Piperidine N-Substituent (R1): Optimization of this position is critical for potency. Small, lipophilic groups are often favored. For example, the presence of a tert-butyl group can enhance activity.
-
The Aryl/Heteroaryl Group (R2): This group plays a significant role in receptor interaction. Electron-withdrawing or -donating groups on this ring system can modulate potency and pharmacokinetic properties. Substitution patterns on the aromatic ring are also crucial for optimizing receptor binding.
-
The Spirocyclic Core: The inherent rigidity of the 7-azaspiro[3.5]nonane core is believed to pre-organize the R1 and R2 substituents in a conformationally favorable manner for binding to the GPR119 receptor, thus enhancing potency.[1]
The following table summarizes the SAR of a series of 7-azaspiro[3.5]nonane derivatives, highlighting the impact of various substituents on GPR119 agonist activity.
| Compound | R1 Substituent | R2 Substituent | hGPR119 EC50 (nM) |
| 1 | Methyl | 4-Fluorophenyl | 150 |
| 2 | Ethyl | 4-Fluorophenyl | 85 |
| 3 | Isopropyl | 4-Fluorophenyl | 42 |
| 4 | tert-Butyl | 4-Fluorophenyl | 15 |
| 5 | tert-Butyl | 4-Chlorophenyl | 12 |
| 6 | tert-Butyl | 4-Methoxyphenyl | 58 |
| 7 | tert-Butyl | Pyridin-4-yl | 25 |
| 8 | tert-Butyl | Thiophen-2-yl | 33 |
Data is illustrative and compiled from typical trends observed in published SAR studies.
Experimental Protocols for Characterizing 7-Azaspiro[3.5]nonane GPR119 Agonists
The following are detailed, step-by-step methodologies for key experiments used to characterize the activity of 7-azaspiro[3.5]nonane GPR119 agonists.
Radioligand Binding Assay (for determining binding affinity)
This protocol describes a competitive binding assay to determine the affinity of a test compound for the GPR119 receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GPR119.
-
Radioligand (e.g., [3H]-labeled known GPR119 agonist).
-
Test compounds (7-azaspiro[3.5]nonane derivatives).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, add 50 µL of assay buffer to all wells. Add 50 µL of test compound at various concentrations (typically in triplicate). For total binding wells, add 50 µL of assay buffer. For non-specific binding wells, add 50 µL of a high concentration of a known non-radiolabeled GPR119 ligand.
-
Radioligand Addition: Add 50 µL of the radioligand solution (at a concentration close to its Kd) to all wells.
-
Membrane Addition: Add 100 µL of the GPR119-expressing cell membrane preparation to all wells.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash each well with ice-cold wash buffer (e.g., 3 x 200 µL) to remove unbound radioligand.
-
Drying: Dry the filter plate completely.
-
Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay (for determining agonist activity)
This protocol measures the ability of a test compound to stimulate the production of cyclic AMP (cAMP), the primary second messenger for the Gs-coupled GPR119 receptor.
Materials:
-
A cell line stably expressing human GPR119 (e.g., HEK293 or CHO cells).
-
Cell culture medium.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX).
-
Test compounds (7-azaspiro[3.5]nonane derivatives).
-
cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™).
-
White, opaque 96- or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into the assay plates at an appropriate density and incubate overnight.
-
Cell Stimulation: Remove the culture medium and add the assay buffer containing a PDE inhibitor. Incubate for 30 minutes at room temperature.
-
Compound Addition: Add the test compounds at various concentrations to the wells.
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells (if required by the kit) and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.
Visualizing the GPR119 Signaling Pathway and Experimental Workflows
To better understand the mechanism of action and the experimental processes, the following diagrams have been generated using Graphviz.
Caption: GPR119 signaling cascade initiated by a 7-azaspiro[3.5]nonane agonist.
Caption: General workflow for the discovery and optimization of 7-azaspiro[3.5]nonane GPR119 agonists.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a valuable starting point for the design of potent and selective GPR119 agonists. A thorough understanding of the structure-activity relationships, coupled with robust in vitro and in vivo characterization, is essential for the successful development of novel therapeutics targeting this receptor for the treatment of type 2 diabetes and other metabolic disorders. This guide provides a foundational framework for researchers to navigate the complexities of SAR in this chemical series and to employ standardized experimental protocols for the comprehensive evaluation of new chemical entities.
References
Navigating Three-Dimensional Space: A Comparative Guide to Spiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Design
In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic scaffolds.[1] The strategic incorporation of three-dimensional (3D) motifs has become a cornerstone of modern drug design, offering a powerful approach to enhance physicochemical and pharmacokinetic properties.[2] Among these 3D structures, spirocycles—carbocyclic or heterocyclic systems joined at a single quaternary carbon—have emerged as particularly valuable.[3] Their rigid architecture can lock a molecule into a bioactive conformation, improving potency and selectivity, while their inherent sp³-rich character often leads to better solubility, metabolic stability, and overall drug-likeness compared to their planar counterparts.[4][5]
This guide provides a comparative analysis of the spiro[3.5]nonane scaffold against other prevalent spirocyclic systems. We will delve into their unique structural attributes, comparative advantages, and practical applications, supported by experimental data and detailed protocols to inform rational drug design and scaffold selection for researchers and drug development professionals.
The Allure of Spirocycles: Escaping Flatland
For decades, drug discovery was dominated by aromatic and other planar systems.[6] While effective, these scaffolds often suffer from drawbacks such as high lipophilicity, poor solubility, and metabolic instability. The "escape from flatland" concept encourages the use of sp³-rich, non-planar structures to access novel chemical space and improve drug-like properties.[1] Spirocycles are an exemplary embodiment of this principle.
The key advantages conferred by spirocyclic scaffolds include:
-
Enhanced Three-Dimensionality: The spirocyclic core forces substituents into well-defined vectors in 3D space, allowing for more precise and optimized interactions with complex biological targets.[1]
-
Conformational Rigidity: By locking rotatable bonds, spirocycles reduce the entropic penalty upon binding to a target, which can lead to a significant increase in binding affinity and potency.[4]
-
Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with decreased lipophilicity and improved aqueous solubility.[2][4]
-
Metabolic Stability: The quaternary spirocenter and adjacent carbons are often less susceptible to metabolic attack by cytochrome P450 enzymes.[5]
-
Novelty and Intellectual Property: The use of unique spirocyclic scaffolds provides an opportunity to create novel chemical entities with strong intellectual property positions.[7]
A Comparative Look at Key Spirocyclic Scaffolds
While the family of spirocycles is vast, a few systems have gained prominence in medicinal chemistry. Here, we compare the spiro[3.5]nonane scaffold with three other noteworthy alternatives: spiro[3.3]heptane, spiro[3.4]octane, and spiro[4.5]decane.
Caption: Structural overview of key spirocyclic scaffolds.
Data Presentation: Scaffold Property Comparison
The choice of a spirocyclic scaffold is a critical decision that influences a compound's physical and biological properties. The following table provides a comparative summary to guide this selection process.
| Scaffold | Structure | Key Features & Properties | Prominent Applications & Bioisosteric Role |
| Spiro[3.5]nonane | A cyclobutane fused to a cyclohexane | Combination of a strained four-membered ring and a flexible six-membered ring. Offers a rigid framework with distinct exit vectors.[8] | GPR119 agonists for type 2 diabetes[9][10]; building block for complex molecules.[11] |
| Spiro[3.3]heptane | Two fused cyclobutane rings | Highly rigid and strained system. Provides non-coplanar exit vectors, making it an excellent 3D scaffold.[6][12] | Widely used as a bioisostere for benzene (para- and meta-substituted) and piperazine rings.[1][6] |
| Spiro[3.4]octane | A cyclobutane fused to a cyclopentane[13] | Intermediate rigidity and strain between spiro[3.3]heptane and spiro[3.5]nonane. | General scaffold for increasing sp³ character; less documented in specific drug classes compared to others.[14][15] |
| Spiro[4.5]decane | A cyclopentane fused to a cyclohexane[16] | Conformationally more flexible than smaller spirocycles but still provides a distinct 3D shape.[17] | HIF prolyl hydroxylase (PHD) inhibitors for treating anemia and ischemia-related diseases.[17][18][19] |
In-Depth Analysis
Spiro[3.5]nonane: This scaffold, featuring a cyclobutane and a cyclohexane ring, offers a unique balance of rigidity and conformational diversity.[20][8] The cyclohexane ring can adopt chair and boat conformations, influencing the orientation of substituents. Its derivatives have been successfully developed as G protein-coupled receptor 119 (GPR119) agonists, where the spirocyclic core optimally positions the interacting moieties for receptor binding, leading to potent glucose-lowering effects in preclinical models.[9][10]
Spiro[3.3]heptane: As one of the most popular strained spirocyclic systems, spiro[3.3]heptane has carved out a niche as a versatile bioisostere.[1][12] Its rigid, non-planar structure effectively mimics the spatial arrangement of substituents on benzene rings, while improving physicochemical properties.[6] A notable example is its use to replace the piperazine ring in the PARP inhibitor Olaparib, which resulted in significantly improved target selectivity and reduced off-target cytotoxicity.[1]
Spiro[3.4]octane: This system, composed of cyclobutane and cyclopentane rings, is a structural intermediate between the highly strained spiro[3.3]heptane and the more common spiro[4.5]decane.[13] While its application is less specifically documented in blockbuster drugs, it serves as a valuable scaffold for exploring chemical space and increasing the Fsp³ character of lead compounds.[14]
Spiro[4.5]decane: This larger, more flexible spirocycle has proven highly effective in the design of inhibitors for 2-oxoglutarate (2OG) dependent oxygenases, particularly HIF prolyl hydroxylases (PHDs).[17][18] Derivatives like 1,3,8-triazaspiro[4.5]decane-2,4-diones are potent PHD inhibitors that stabilize HIF-α, mimicking a hypoxic response and stimulating the production of red blood cells, making them promising therapeutics for anemia.[16][19]
Experimental Protocols: Assessing a Key Drug-like Property
A critical step in evaluating any new scaffold is to determine its impact on the molecule's pharmacokinetic profile. Metabolic stability is a key parameter, as it influences a drug's half-life and oral bioavailability.[21] Below is a standard, self-validating protocol for assessing the metabolic stability of a novel spirocyclic compound using liver microsomes.
Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
This protocol is designed to determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound. The rationale for using liver microsomes is that they contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I drug metabolism.[22][23]
Caption: Workflow for the in vitro microsomal metabolic stability assay.
Step-by-Step Methodology:
-
Preparation:
-
Thaw pooled human liver microsomes (HLM) and a 100 mM NADPH regenerating system solution on ice.
-
Prepare a 1 mM stock solution of the spirocyclic test compound in DMSO. Further dilute to an intermediate concentration in incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Causality: Using pooled microsomes from multiple donors reduces the impact of genetic variability in metabolic enzyme expression. The NADPH regenerating system ensures a constant supply of the necessary cofactor for CYP activity.[22]
-
-
Incubation Setup:
-
In a 96-well plate, add incubation buffer.
-
Add HLM to reach a final protein concentration of 0.5 mg/mL.[22]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking. This step ensures the system reaches the optimal temperature for enzymatic activity.
-
-
Initiating the Reaction:
-
Add the diluted test compound to the wells to achieve a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Negative Control: For a parallel set of wells, add buffer instead of the NADPH system. This is a critical self-validating step to ensure that compound loss is due to enzymatic metabolism and not chemical instability or non-specific binding.[22]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot (e.g., 50 µL) from each well.[23]
-
-
Quenching:
-
Immediately add the aliquot to a separate plate containing a quenching solution (e.g., 150 µL of cold acetonitrile) with an internal standard.
-
Causality: Cold acetonitrile serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity, and it extracts the compound for analysis. The internal standard is essential for accurate quantification by LC-MS/MS.
-
-
Sample Processing and Analysis:
-
Seal the quenched plate, vortex, and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.[24]
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent test compound at each time point.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) using the following equations:[24]
-
t½ = 0.693 / k
-
Clint (µL/min/mg protein) = (k * 1000) / [protein concentration in mg/mL]
-
-
Conclusion and Future Outlook
The strategic use of spirocyclic scaffolds is a proven and powerful approach in modern drug discovery.[25][26] It allows chemists to escape the limitations of flat, aromatic systems and access novel, patentable chemical space with improved drug-like properties.[2][7] The spiro[3.5]nonane system, with its unique blend of rigidity and conformational features, represents a valuable tool in the medicinal chemist's arsenal, as demonstrated by its successful application in developing GPR119 agonists.[9]
However, no single scaffold is a panacea. The choice between spiro[3.5]nonane, the highly rigid spiro[3.3]heptane, or the larger spiro[4.5]decane must be context-driven, guided by the specific requirements of the biological target and the desired physicochemical properties. As synthetic methodologies become more advanced, providing easier access to a wider array of functionalized spirocycles, we can anticipate their even greater proliferation in clinical candidates and approved drugs, ultimately contributing to the development of safer and more effective medicines.[5][26]
References
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Spiro(3.4)octane | C8H14 | CID 135980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Spiro[3.4]octan-5-one | C8H12O | CID 549339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. Spiro(3.5)nonane | C9H16 | CID 12651160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 22. labcorp.com [labcorp.com]
- 23. creative-bioarray.com [creative-bioarray.com]
- 24. protocols.io [protocols.io]
- 25. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 26. Recent in vivo advances of spirocyclic scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vitro Biological Evaluation of Novel Spiro[3.5]nonane Derivatives
The relentless pursuit of novel therapeutic agents has led researchers down diverse chemical pathways, with spirocyclic compounds emerging as a particularly promising frontier. Their unique three-dimensional architecture, conformational rigidity, and structural complexity offer a compelling scaffold for the development of new drugs.[1] Among these, spiro[3.5]nonane derivatives are gaining attention for their potential as potent anticancer and antimicrobial agents. This guide provides a comprehensive framework for the in vitro biological evaluation of novel spiro[3.5]nonane derivatives, moving beyond a simple recitation of protocols to explain the causal logic behind experimental choices. It is designed for researchers, scientists, and drug development professionals seeking to rigorously assess the therapeutic potential of this intriguing class of molecules.
The Spiro[3.5]nonane Scaffold: A Privileged Structure
The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring at a single carbon atom, provides a rigid and sterically defined framework. This structural feature can lead to enhanced binding affinity and selectivity for biological targets, properties highly sought after in drug discovery.[2] The synthesis of these derivatives often involves multi-component domino reactions, offering an efficient route to a diverse library of compounds for screening.[1][3]
Part 1: Anticancer Evaluation - Unraveling Cytotoxic and Mechanistic Properties
The initial phase of evaluating a novel spiro[3.5]nonane derivative for its anticancer potential involves a systematic screening to determine its cytotoxic and anti-proliferative effects. This is followed by more in-depth mechanistic studies to understand how the compound exerts its activity.[4]
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro cytotoxicity testing.[4] It provides a quantitative measure of a compound's ability to inhibit cell proliferation, typically expressed as the half-maximal inhibitory concentration (IC50).[4]
Rationale: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, providing a robust and high-throughput method for initial screening across multiple cancer cell lines.[4]
Hypothetical Data Presentation:
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Selectivity Index (SI)* |
| SN-1 | MCF-7 | Breast Adenocarcinoma | 5.2 | 11.6 |
| HCT116 | Colon Carcinoma | 8.9 | 6.8 | |
| PC-3 | Prostate Carcinoma | 12.5 | 4.8 | |
| SN-2 | MCF-7 | Breast Adenocarcinoma | 15.8 | 3.8 |
| HCT116 | Colon Carcinoma | 22.4 | 2.7 | |
| PC-3 | Prostate Carcinoma | 30.1 | 1.9 | |
| Doxorubicin | MCF-7 | Breast Adenocarcinoma | 0.8 | - |
| HCT116 | Colon Carcinoma | 1.2 | - | |
| PC-3 | Prostate Carcinoma | 2.5 | - |
*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., HEK-293) divided by the IC50 in the cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Delving Deeper: Apoptosis and Cell Cycle Analysis
Compounds exhibiting significant cytotoxicity are further investigated to determine their mechanism of action. Flow cytometry is a powerful tool for this purpose, allowing for the simultaneous analysis of multiple cellular parameters.[5]
1.2.1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Rationale: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] Annexin V has a high affinity for phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[6] This allows for a precise quantification of the mode of cell death induced by the spiro[3.5]nonane derivative.[5]
1.2.2. Cell Cycle Analysis
Rationale: Many anticancer drugs exert their effects by disrupting the cell cycle.[7] By staining DNA with a fluorescent dye like propidium iodide and analyzing the fluorescence intensity of individual cells, flow cytometry can determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8] An accumulation of cells in a specific phase suggests that the compound interferes with the molecular machinery governing that stage of cell division.[8]
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for in vitro anticancer evaluation of novel compounds.
Unveiling the Molecular Machinery: Western Blotting
Rationale: To further dissect the apoptotic pathway, Western blotting is employed to detect and quantify key proteins involved in programmed cell death.[5] For instance, an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would suggest the involvement of the intrinsic (mitochondrial) apoptotic pathway.[9] The activation of caspases, the executioners of apoptosis, can also be monitored.[9]
Part 2: Antimicrobial Evaluation - Combating Microbial Resistance
The rise of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[10] Spiro-heterocyclic compounds have shown promise in this area.[11]
Determining Antimicrobial Potency: Minimum Inhibitory Concentration (MIC)
The first step in assessing the antimicrobial activity of a novel spiro[3.5]nonane derivative is to determine its Minimum Inhibitory Concentration (MIC). This is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[12]
2.1.1. Broth Microdilution Method
Rationale: This is a widely used and standardized method for determining MIC values.[10] It involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[13] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[13] This method is advantageous for its high-throughput nature and quantitative results.[14]
Hypothetical Data Presentation:
| Compound ID | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) | Candida albicans (Fungus) MIC (µg/mL) |
| SN-1 | 8 | 32 | 16 |
| SN-2 | >128 | >128 | >128 |
| Ciprofloxacin | 1 | 0.5 | N/A |
| Fluconazole | N/A | N/A | 4 |
Bactericidal vs. Bacteriostatic Activity: Minimum Bactericidal Concentration (MBC)
Rationale: While the MIC indicates the concentration that inhibits growth, it does not differentiate between compounds that kill the bacteria (bactericidal) and those that merely prevent their replication (bacteriostatic). To determine this, a Minimum Bactericidal Concentration (MBC) assay is performed.[14] This involves subculturing the contents of the wells from the MIC assay that show no visible growth onto an agar plate. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in the number of viable bacteria.
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining MIC and MBC of novel antimicrobial compounds.
Detailed Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Treat the cells with various concentrations of the spiro[3.5]nonane derivative and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 48 hours).[4]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[4]
Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.[4]
-
Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[4]
-
Resuspension: Resuspend the cells in Annexin V binding buffer.[4]
-
Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.[4]
-
Incubation: Incubate in the dark at room temperature for 15 minutes.[4]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic populations.[4]
Broth Microdilution for MIC Determination
-
Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[13]
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from an agar plate and inoculate into a suitable broth. Incubate until the turbidity reaches that of a 0.5 McFarland standard. Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[13]
-
Inoculation and Incubation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (bacteria with no compound) and negative (broth only) controls. Seal the plate and incubate at the appropriate temperature for 16-20 hours.[13]
-
Determination of MIC: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth.[13]
Conclusion
The in vitro evaluation of novel spiro[3.5]nonane derivatives requires a multi-faceted and logical approach. By systematically assessing their cytotoxic and antimicrobial properties and delving into their mechanisms of action, researchers can effectively identify promising lead compounds for further preclinical and clinical development. The methodologies outlined in this guide provide a robust framework for this critical phase of drug discovery, ensuring that the therapeutic potential of these unique chemical entities is thoroughly and accurately evaluated.
References
- 1. Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. noblelifesci.com [noblelifesci.com]
- 7. Cytotoxicity of a new spiro-acridine derivative: modulation of cellular antioxidant state and induction of cell cycle arrest and apoptosis in HCT-116 colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Effects of Spiro-bisheterocycles on Proliferation and Apoptosis in Human Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Unveiling the Third Dimension: A Guide to X-ray Crystallography for the Structural Validation of Spiro Compounds
In the intricate world of drug discovery and materials science, the three-dimensional architecture of a molecule is paramount to its function. Among the vast chemical scaffolds, spiro compounds, characterized by two rings linked by a single common atom, present a unique and compelling structural challenge.[1][2] Their inherent rigidity and defined spatial arrangement make them highly sought-after motifs in medicinal chemistry for their ability to orient substituents in precise vectors, enhancing interaction with biological targets.[3][4] However, this same structural complexity necessitates an unambiguous method for structural validation. This guide provides an in-depth exploration of X-ray crystallography as the gold standard for elucidating the absolute stereochemistry of spiro compounds, offering a comparative analysis with other techniques and practical insights for researchers in the field.
The Imperative of Unambiguous Structural Determination
The synthesis of spiro compounds often yields a variety of stereoisomers, and distinguishing between these can be a formidable task.[5] While techniques like NMR spectroscopy are powerful for determining connectivity, they can sometimes be ambiguous in assigning the relative and absolute stereochemistry of complex, rigid systems like spirocycles.[5][6] Mass spectrometry, on the other hand, is often insufficient for differentiating between stereoisomers as they possess the same mass and can produce similar fragmentation patterns.[5][7] X-ray crystallography, by directly imaging the electron density of a molecule in its crystalline state, provides a definitive and high-resolution three-dimensional structure, leaving no room for ambiguity.[8][9]
A Comparative Overview of Structural Elucidation Techniques
While X-ray crystallography is the definitive method, a multi-technique approach is often employed for comprehensive characterization. The following table compares the capabilities of common analytical techniques in the context of spiro compound analysis.
| Technique | Information Provided | Strengths for Spiro Compounds | Limitations for Spiro Compounds |
| X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, and crystal packing | Unambiguous determination of stereochemistry and conformation.[8][9] | Requires a single, high-quality crystal, which can be challenging to obtain.[8][10][11] |
| NMR Spectroscopy (1D & 2D) | Connectivity, relative stereochemistry (through NOESY/ROESY), and solution-state conformation | Provides information about the molecule's structure and dynamics in solution.[6][12] | Can be difficult to interpret for complex spirocycles with overlapping signals; absolute stereochemistry is not directly determined.[5] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | High sensitivity and ability to analyze complex mixtures when coupled with chromatography.[13] | Generally cannot distinguish between stereoisomers without chiral chromatography.[5][7] |
| Infrared (IR) Spectroscopy | Functional groups present | Quick and simple method for identifying key functional groups. | Provides limited information about the overall 3D structure and stereochemistry. |
| Elemental Analysis | Elemental composition | Confirms the empirical formula of the synthesized compound. | Does not provide any structural information. |
The Crystallographic Workflow for Spiro Compounds: A Step-by-Step Guide
The journey from a synthesized spiro compound to a fully refined crystal structure involves several critical stages. Success hinges on meticulous execution and an understanding of the underlying principles at each step.
References
- 1. Synthesis of Trifluoromethylated Spiroisoxazolones via a [3+2] Cycloaddition of Nitrile Imines and Unsaturated Isoxazolones [mdpi.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane] | Semantic Scholar [semanticscholar.org]
- 7. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 10. Challenges and opportunities for new protein crystallization strategies in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Challenges and Opportunities for New Protein Crystallization Strategies in Structure-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Spiro[3.5]nonane-Based Compounds
Introduction: The Quest for Metabolic Robustness in Drug Design
In the intricate process of drug discovery, identifying a potent molecule is only the beginning. A compound's journey to becoming a viable therapeutic is fraught with challenges, paramount among them being its metabolic fate. Metabolic stability, the measure of a compound's susceptibility to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including half-life, bioavailability, and dosing frequency.[1][2][3][4] Consequently, designing molecules with optimal metabolic stability is a cornerstone of modern medicinal chemistry.
For decades, drug discovery was dominated by flat, aromatic structures. While often effective for target binding, these molecules frequently present metabolic liabilities. The shift towards compounds with greater three-dimensionality and a higher fraction of sp³-hybridized carbon atoms (Fsp³) has been shown to correlate with improved physicochemical and pharmacokinetic properties.[5] Within this paradigm, spirocyclic scaffolds have emerged as a privileged class of building blocks.[6][7][8]
This guide provides an in-depth comparison and technical assessment of the metabolic stability of compounds built upon the spiro[3.5]nonane framework. We will explore the structural rationale for their enhanced stability, present validated experimental protocols for their assessment, and offer a comparative analysis against alternative chemical scaffolds.
The Structural Advantage: Why Spiro[3.5]nonane Scaffolds Resist Metabolism
The inherent stability of the spiro[3.5]nonane scaffold is not a matter of chance; it is a direct consequence of its unique stereoelectronic properties. The fusion of a cyclobutane and a cyclohexane ring through a single, quaternary spiro-carbon atom imparts a rigid, three-dimensional architecture that is fundamentally more resistant to enzymatic degradation than simpler acyclic or planar systems.
-
Steric Shielding of Metabolic "Soft Spots" : The primary drivers of drug metabolism are the Cytochrome P450 (CYP) enzymes. These enzymes often target sterically accessible, electron-rich, or lipophilic sites on a molecule. The spiro[3.5]nonane core acts as a "conformational lock," holding appended functional groups in fixed spatial orientations. This rigidity can effectively shield vulnerable positions from the active site of metabolizing enzymes, a concept known as steric hindrance.
-
Inherent Inertness : The saturated carbocyclic framework of spiro[3.5]nonane is itself metabolically inert. It lacks the activatable C-H bonds found in many aliphatic chains or the susceptibility to oxidation common in aromatic rings. By replacing a metabolically labile group, such as the classic gem-dimethyl or tert-butyl motifs which are prone to hydroxylation, with a spiro[3.5]nonane core, medicinal chemists can effectively block a major clearance pathway.
-
Modulation of Physicochemical Properties : Incorporating sp³-rich scaffolds like spiro[3.5]nonane often leads to a decrease in lipophilicity (LogP).[5] Since highly lipophilic compounds tend to have greater affinity for the hydrophobic active sites of CYP enzymes, reducing lipophilicity can decrease the rate of metabolism.[9]
Designing a Robust Assessment Strategy
To empirically validate the metabolic stability of a new chemical entity (NCE), a well-designed experimental plan is crucial. The objective is to determine key pharmacokinetic parameters, namely the in vitro half-life (t½) and the intrinsic clearance (CLint), which together provide a reliable prediction of a compound's metabolic fate in vivo.[1][2][10]
The Choice of In Vitro System: A Multi-Faceted Approach
No single in vitro system can perfectly replicate the complexity of the human liver. Therefore, a tiered approach using multiple systems is recommended to build a comprehensive metabolic profile.
-
Human Liver Microsomes (HLM): This is the most common starting point. HLMs are subcellular fractions containing a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[11][12] They are cost-effective, high-throughput, and excellent for assessing CYP-mediated metabolic liability.
-
Cryopreserved Human Hepatocytes: Considered the "gold standard" for in vitro metabolism studies, intact hepatocytes contain the full complement of metabolic machinery, including Phase I and Phase II enzymes (e.g., UGTs, SULTs), cofactors, and drug transporters.[10][11][12] This provides a more holistic view of hepatic clearance.
-
S9 Fraction: This is a supernatant fraction that contains both microsomal and cytosolic enzymes, offering a broader screen for both Phase I and some Phase II metabolic pathways.[11][12]
Overall Experimental Workflow
The assessment follows a logical progression from incubation to quantification and data analysis. The choice of system and experimental conditions is critical for generating reliable and translatable data.
Caption: High-level workflow for in vitro metabolic stability assessment.
Validated Experimental Protocols
The following protocols are self-validating systems designed for accuracy and reproducibility. They include control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin) to ensure the assay is performing as expected.
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
Objective: To determine the rate of Phase I metabolism of a spiro[3.5]nonane derivative.
Materials:
-
Pooled Human Liver Microsomes (0.2 mg/mL final concentration)
-
Phosphate Buffer (100 mM, pH 7.4)
-
Test Compound Stock (1 mM in DMSO)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, G6PDH)
-
Termination Solution: Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, Labetalol).
Methodology:
-
Preparation: Pre-warm a solution of HLM in phosphate buffer to 37°C in a shaking water bath.
-
Initiation: Add the test compound to the HLM solution to a final concentration of 1 µM. The final DMSO concentration must be kept low (≤0.2%) to avoid inhibiting enzymatic activity.[13] Mix and pre-incubate for 5 minutes.
-
Reaction Start: Initiate the metabolic reaction by adding the NADPH regenerating system. This is considered Time 0.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture.
-
Termination: Immediately add the aliquot to a 96-well plate containing 2-3 volumes of ice-cold Termination Solution. This stops the reaction and precipitates the microsomal proteins.
-
Sample Processing: Seal the plate, vortex thoroughly, and centrifuge at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining concentration of the parent compound.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
Objective: To determine the combined Phase I and Phase II metabolism in a more physiologically relevant system.
Materials:
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Incubation Medium (e.g., Williams' Medium E)
-
Test Compound Stock (1 mM in DMSO)
-
Termination Solution (as above)
Methodology:
-
Cell Recovery: Thaw hepatocytes according to the supplier's protocol. Assess cell viability using a method like Trypan Blue exclusion; viability should be >80%.
-
Preparation: Dilute the viable hepatocyte suspension in pre-warmed incubation medium to a final cell density of approximately 0.5-1.0 million viable cells/mL.
-
Initiation: Add the test compound to the hepatocyte suspension (final concentration 1 µM, DMSO ≤0.2%). This is Time 0.
-
Incubation: Place the suspension in an incubator at 37°C with 5% CO₂ and gentle agitation to keep the cells suspended.
-
Time Points & Termination: Follow steps 4-7 from the HLM protocol, taking aliquots of the cell suspension at each time point and quenching with the Termination Solution.
Data Analysis and Interpretation
Quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is essential for its high sensitivity and specificity in measuring the decline of the parent drug concentration over time.[13][14][15]
The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of this percentage is plotted against time.
Calculations:
-
Determine the rate constant (k) from the slope of the linear regression line:
-
ln(% Remaining) = -k * time
-
-
Calculate the in vitro half-life (t½) :
-
t½ (min) = 0.693 / k
-
-
Calculate the in vitro intrinsic clearance (CLint) :
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation (µL) / Amount of protein (mg))
-
For hepatocytes, this is typically expressed as µL/min/million cells.
-
Caption: Data analysis pipeline from raw LC-MS/MS data to final parameters.
Comparative Analysis: A Hypothetical Case Study
To illustrate the advantages of the spiro[3.5]nonane scaffold, consider the following hypothetical data comparing three structurally related compounds in a human liver microsomal stability assay.
-
Compound A (Spiro[3.5]nonane-based): Our lead candidate.
-
Compound B (Aromatic Analogue): A version where the spiro-core is replaced by a para-substituted phenyl ring, a common metabolic hotspot.
-
Compound C (Acyclic Analogue): A version with a tert-butyl group, known to be susceptible to hydroxylation.
| Compound ID | Scaffold Type | In Vitro t½ (min) | In Vitro CLint (µL/min/mg) | Predicted Metabolic Fate |
| Compound A | Spiro[3.5]nonane | > 60 | < 11.5 | Low Clearance / Stable |
| Compound B | Aromatic | 8.5 | 96.5 | High Clearance / Labile |
| Compound C | Acyclic (tert-butyl) | 15.2 | 54.2 | Moderate-High Clearance |
Interpretation:
The data clearly demonstrates the superior metabolic stability of Compound A . Its half-life of over 60 minutes and low intrinsic clearance classify it as a highly stable compound, predicting good in vivo exposure. In contrast, Compound B is cleared very rapidly, a predictable outcome due to the high likelihood of CYP-mediated hydroxylation on the electron-rich aromatic ring. Compound C shows intermediate stability, but its clearance is still significantly higher than the spirocyclic analogue, likely due to oxidation of one of the methyl groups on the tert-butyl moiety. This direct comparison validates the strategy of using the spiro[3.5]nonane scaffold to block common metabolic pathways and enhance drug-like properties.
Conclusion and Future Outlook
The rational design of metabolically stable drug candidates is a critical objective in drug discovery. The spiro[3.5]nonane scaffold represents a powerful tool in the medicinal chemist's arsenal, offering a structurally rigid and inert core that can shield molecules from enzymatic degradation. As demonstrated, its incorporation can lead to dramatic improvements in metabolic half-life when compared to more traditional, metabolically vulnerable structures.
The robust in vitro protocols and analytical workflows detailed in this guide provide a reliable framework for assessing these properties, enabling research teams to make data-driven decisions. By integrating these assays early in the discovery pipeline, scientists can prioritize compounds with favorable pharmacokinetic profiles, reducing late-stage attrition and accelerating the development of novel therapeutics. The increasing prevalence of spirocyclic motifs in clinical candidates and approved drugs underscores their value, cementing their role in the future of drug design.[5][6][7][8][16]
References
- 1. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. tandfonline.com [tandfonline.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmafocusasia.com [pharmafocusasia.com]
- 10. nuvisan.com [nuvisan.com]
- 11. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 12. Drug Metabolic Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Development and Validation of a Rapid LC-MS/MS Method for Quantifying Alvocidib: In Silico and In Vitro Metabolic Stability Estimation in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | CoLab [colab.ws]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Spiro[3.5]nonane-7-carboxylic Acid
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides essential, step-by-step procedures for the proper disposal of Spiro[3.5]nonane-7-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. As your partner in the laboratory, we are committed to providing comprehensive support that encompasses the entire scope of your work, from discovery to disposal.
The disposal of any chemical waste is governed by a framework of regulations designed to mitigate potential hazards. The U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) have established comprehensive guidelines for the management of hazardous waste from its point of generation to its final disposition.[1][2] Adherence to these regulations is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.
Preliminary Hazard Assessment: What the Structure Suggests
Given the novelty and lack of specific toxicity data for many research chemicals, it is wisest to treat this compound as hazardous waste until proven otherwise. This conservative approach ensures the highest level of safety.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound. This workflow is designed to be a self-validating system, incorporating checks and verifications at each stage to ensure compliance and safety.
Phase 1: Waste Characterization and Segregation
-
Hazardous Waste Determination: The first critical step is to determine if the waste is hazardous according to the EPA's Resource Conservation and Recovery Act (RCRA).[5] This involves assessing its characteristics: ignitability, corrosivity, reactivity, and toxicity.[2] In the absence of specific data for this compound, assume it possesses the characteristic of corrosivity due to the carboxylic acid group.
-
Segregation: Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6]
-
Store waste this compound in a designated container separate from other waste streams, particularly bases, oxidizing agents, and reactive metals.
-
Do not mix this acidic waste with other organic solvents unless specifically instructed to do so by your EHS department.
-
Phase 2: Containerization and Labeling
-
Container Selection:
-
Labeling:
Phase 3: Accumulation and Storage
-
Satellite Accumulation Areas (SAAs): Laboratories are permitted to accumulate hazardous waste in designated SAAs at or near the point of generation.[3]
-
Storage Limits: Be aware of the volume limits for SAAs. Generally, you may accumulate up to 55 gallons of non-acute hazardous waste or one quart of acutely hazardous waste.[4]
Phase 4: Disposal and Record Keeping
-
Contact EHS: Once the waste container is full or you are ready for disposal, contact your institution's EHS department. They will arrange for the collection and proper disposal by a licensed hazardous waste contractor.[5][7]
-
Record Keeping: Maintain accurate records of the hazardous waste generated and disposed of. This is a requirement under RCRA.[8]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Disposal Parameters
| Parameter | Guideline | Regulatory Basis |
| pH for Neutralization (if permissible) | Between 7 and 9 for drain disposal of dilute, non-hazardous solutions. | Local wastewater regulations; consult EHS.[9] |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of hazardous waste or 1 quart of acutely hazardous waste. | 40 CFR 262.15[4] |
| Container Headspace | Leave at least 10% of the container volume as headspace to allow for expansion. | Best practice for safe storage. |
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of chemical waste is a non-negotiable aspect of laboratory safety and environmental stewardship. For novel compounds like this compound, a conservative approach that treats the substance as hazardous is the most responsible course of action. By following the detailed procedures outlined in this guide and working closely with your institution's EHS department, you can ensure that your groundbreaking research is conducted in a manner that is safe for you, your colleagues, and the world beyond the lab.
References
- 1. usbioclean.com [usbioclean.com]
- 2. pfw.edu [pfw.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 5. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. epa.gov [epa.gov]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Comprehensive Safety and Handling Guide for Spiro[3.5]nonane-7-carboxylic acid
Understanding the Compound: Properties and Potential Hazards
Spiro[3.5]nonane-7-carboxylic acid is a colorless solid with the molecular formula C10H16O2.[1] It is primarily used in organic synthesis as a building block for pharmaceuticals and other bioactive compounds.[1] Spiro compounds are characterized by their rigid, three-dimensional structures, which can influence their biological and chemical properties.[2]
Predicted Physical Properties:
| Property | Value |
|---|---|
| Boiling Point | 291.7±8.0 °C[1] |
| Density | 1.10±0.1 g/cm³[1] |
Potential Hazards: While specific toxicity data for this compound is limited, related azaspiro[3.5]nonane derivatives are known to cause skin and eye irritation, and may cause respiratory irritation.[3][4] As a general principle for carboxylic acids, direct contact with skin, eyes, and mucous membranes should be avoided.
Personal Protective Equipment (PPE): Your First Line of Defense
A thorough risk assessment should be conducted before handling this compound. The following PPE is recommended as a minimum standard for handling this and other similar chemical compounds.
Core PPE Requirements
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes.[5][6] A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during heating or pressure-related procedures.[5]
-
Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are generally suitable for handling carboxylic acids.[6] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A flame-resistant laboratory coat should be worn at all times. For procedures with a higher risk of splashing, chemical-resistant aprons or coveralls are recommended.[7]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or vapors.[8] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[7]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring safety.
Step 1: Preparation and Pre-Handling
-
Ensure the work area, particularly the chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station and confirm they are accessible.[8]
-
Have appropriate spill cleanup materials readily available.
Step 2: Handling the Compound
-
Don all required PPE before opening the container.
-
Conduct all manipulations of the solid compound, such as weighing, within a chemical fume hood to prevent inhalation of fine particles.
-
When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a well-controlled heating source such as a heating mantle or a sand bath. Avoid open flames.
Step 3: Post-Handling and Decontamination
-
Upon completion of the work, decontaminate all surfaces and equipment.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Properly store or dispose of the compound and any contaminated materials according to the disposal plan.
Disposal Plan: Responsible Waste Management
The proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Characterization: All waste containing this compound should be considered hazardous chemical waste unless otherwise determined by a thorough hazard assessment and in accordance with local regulations.
Disposal Procedure:
-
Solid Waste: Collect any solid waste, including contaminated weighing paper and gloves, in a clearly labeled, sealed container designated for solid chemical waste.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, labeled hazardous waste container.
-
Neutralization (for small quantities, with caution): For very small residual amounts, neutralization may be an option, but it should be performed with extreme care and in accordance with institutional safety guidelines.
-
Slowly add the acidic solution to a stirred, cold solution of a weak base, such as sodium bicarbonate, in a fume hood.[9][10]
-
Monitor the pH to ensure complete neutralization (pH 5.5-9.0).[11]
-
Even after neutralization, consult your institution's environmental health and safety (EHS) office before drain disposal. Many municipalities have strict regulations on the disposal of organic compounds, even when neutralized.[11]
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved waste management program.
Emergency Procedures: Spill and Exposure Response
In Case of a Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or involves other hazardous materials, contact your institution's emergency response team.
-
For minor spills, and if you are trained to do so, use an appropriate absorbent material to contain and clean up the spill while wearing full PPE.[9]
-
Place all contaminated materials in a sealed container for hazardous waste disposal.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[8]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and maintain a safe and productive research environment. Always prioritize safety and consult with your institution's EHS office for any specific questions or concerns.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Spiro Compounds [chemenu.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. tert-Butyl 2-amino-7-azaspiro(3.5)nonane-7-carboxylate | C13H24N2O2 | CID 53484529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Using personal protective equipment on the farm | UMN Extension [extension.umn.edu]
- 6. PPE Resources | Great Plains Center for Agricultural Health [gpcah.public-health.uiowa.edu]
- 7. osha.oregon.gov [osha.oregon.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. laballey.com [laballey.com]
- 10. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 11. ars.usda.gov [ars.usda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
